molecular formula C10H21NO6S B3122266 Boc-N-PEG2-MS CAS No. 302331-20-0

Boc-N-PEG2-MS

Cat. No.: B3122266
CAS No.: 302331-20-0
M. Wt: 283.34 g/mol
InChI Key: ZDLSZXWATPDDQS-UHFFFAOYSA-N
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Description

Boc-N-PEG2-MS is a useful research compound. Its molecular formula is C10H21NO6S and its molecular weight is 283.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO6S/c1-10(2,3)17-9(12)11-5-6-15-7-8-16-18(4,13)14/h5-8H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLSZXWATPDDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Architectural Versatility of Boc-N-PEG2-MS: A Technical Primer for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Heterobifunctional Linker Fueling Innovations in Targeted Therapeutics

Researchers, chemists, and professionals in the field of drug development are increasingly reliant on sophisticated molecular tools to construct complex therapeutic entities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among these essential tools is the heterobifunctional linker, Boc-N-PEG2-MS. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and its application in advanced bioconjugation strategies, offering a foundational resource for scientists at the forefront of therapeutic innovation.

Core Structure and Physicochemical Properties

This compound, systematically named tert-Butyl (2-(2-(methylsulfonyloxy)ethoxy)ethyl)carbamate, is a precisely designed linker molecule featuring three key components: a tert-butyloxycarbonyl (Boc) protected amine, a short polyethylene glycol (PEG) spacer, and a terminal mesylate (Ms) group.[1] This distinct architecture imparts desirable characteristics for controlled, multi-step syntheses.

The Boc group serves as a robust protecting group for the primary amine, which can be selectively removed under acidic conditions. The hydrophilic diethylene glycol (PEG2) spacer enhances the aqueous solubility of the molecule and the resulting conjugates, a critical factor for improving the pharmacokinetic profiles of often hydrophobic biomolecules.[2] The mesylate group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack, thereby enabling covalent linkage to a target molecule.[1]

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Chemical Name tert-Butyl (2-(2-(methylsulfonyloxy)ethoxy)ethyl)carbamate[3]
Synonyms Boc-N-amido-PEG2-Ms, 2-(Boc-amino)ethyl methanesulfonate[2]
CAS Number 302331-20-0[2]
Molecular Formula C₁₀H₂₁NO₆S[2]
Molecular Weight 283.3 g/mol [2]
Purity Typically ≥98%[2]
Appearance Varies (consult supplier data)-
Solubility Soluble in a wide range of organic solvents, with some aqueous solubility[1]
Storage Conditions -20°C[2]
SMILES CC(C)(C)OC(=O)NCCOCCOS(=O)(=O)C
InChIKey QQDCXQURAAVVHQ-UHFFFAOYSA-N[3]

Table 1: Physicochemical Properties of this compound

Role in PROTAC Synthesis and Bioconjugation

This compound is primarily utilized as a heterobifunctional linker in the synthesis of PROTACs. PROTACs are novel therapeutic agents designed to co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of a ligand that binds the target protein and another that recruits an E3 ubiquitin ligase, joined by a chemical linker. The linker's length, flexibility, and chemical properties are critical for the efficacy of the PROTAC.

The dual functionality of this compound allows for a sequential and controlled approach to PROTAC synthesis. The workflow typically involves the reaction of the mesylate group with a nucleophile on one of the PROTAC's ligands, followed by the deprotection of the Boc group to reveal a primary amine, which can then be coupled to the second ligand.

Below is a logical workflow illustrating the role of a Boc-N-PEG-X (where X is a leaving group like mesylate) linker in the synthesis of a PROTAC.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Ligand Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Ligand Conjugation POI_Ligand Protein of Interest (POI) Ligand (with Nucleophilic Handle, e.g., -NH2, -OH, -SH) Intermediate_1 Boc-Linker-POI_Ligand POI_Ligand->Intermediate_1 Nucleophilic Substitution Boc_Linker This compound Boc_Linker->Intermediate_1 Intermediate_2 H2N-Linker-POI_Ligand Intermediate_1->Intermediate_2 Acidic Conditions (e.g., TFA) Final_PROTAC Final PROTAC Molecule Intermediate_2->Final_PROTAC Amide Bond Formation E3_Ligase_Ligand E3 Ligase Ligand (with Carboxylic Acid) E3_Ligase_Ligand->Final_PROTAC

A representative synthetic workflow for a PROTAC.

Experimental Protocols

While specific, peer-reviewed protocols detailing the use of this compound are not widely available, the following sections provide generalized methodologies for the key chemical transformations involving this linker. These protocols are based on established procedures for analogous compounds (e.g., Boc-N-amido-PEG-Br) and should be adapted and optimized for specific applications.

Protocol 1: Conjugation of this compound to an Amine-Containing Molecule

This protocol outlines the alkylation of a primary or secondary amine with this compound. The mesylate group is displaced by the nucleophilic amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a peptide, small molecule ligand)

  • Aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

  • Reaction vessel and stirring apparatus

  • Analytical tools for monitoring (e.g., HPLC, LC-MS)

Procedure:

  • Dissolve the amine-containing molecule in a suitable aprotic solvent.

  • Add 1.5-2.0 equivalents of a non-nucleophilic base, such as DIPEA, to the solution to act as a proton scavenger.

  • Add 1.0-1.2 equivalents of this compound to the reaction mixture.

  • Stir the reaction at room temperature. The reaction can be gently heated (e.g., 40-50 °C) to increase the rate, if necessary.

  • Monitor the reaction progress by HPLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction can be quenched with water, and the product can be extracted with an appropriate organic solvent.

  • Purify the crude product by a suitable method, such as flash column chromatography or preparative HPLC.

Protocol 2: Boc Deprotection of the PEGylated Conjugate

This protocol describes the removal of the Boc protecting group to yield a free primary amine, which is then available for subsequent conjugation reactions.

Materials:

  • Boc-protected PEG-conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) as a solvent

  • (Optional) Scavengers like triisopropylsilane (TIS)

  • Rotary evaporator

  • Diethyl ether for precipitation

Procedure:

  • Dissolve the Boc-protected PEG-conjugate in DCM to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v). If acid-sensitive functional groups are present, scavengers such as TIS (2.5-5% v/v) can be included.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the deprotection reaction by TLC or LC-MS until the starting material has been fully consumed (typically 1-2 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate with toluene (3 times).

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. Alternatively, it can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate and extracting the free amine into an organic solvent.

Quantitative Data and Reaction Efficiency

The efficiency of conjugation and deprotection reactions is highly dependent on the specific substrates, reaction conditions, and stoichiometry of the reagents. While specific quantitative data for this compound is not extensively published, the following tables provide illustrative data based on analogous heterobifunctional PEG linkers. These values should be considered as a starting point for the optimization of specific synthetic routes.

Conjugation Partner (Nucleophile)Reaction pHMolar Ratio (PEG:Nucleophile)Reaction Time (hours)Temperature (°C)Expected Conjugation Efficiency (%)
Primary Amine 8.0 - 9.05:1242560 - 75
Thiol 7.0 - 7.53:142585 - 95

Table 2: Illustrative Conjugation Efficiencies for Heterobifunctional PEG Linkers (Note: Data is based on a PEG10-Br linker and should be used as a guideline for optimization with this compound).

Deprotection ReagentSolventReaction Time (minutes)Temperature (°C)Expected Deprotection Efficiency (%)
50% TFA DCM525~94
50% TFA DCM3025>99
4 M HCl Dioxane525~80
4 M HCl Dioxane3025>99

Table 3: Illustrative Boc Deprotection Efficiencies (Note: These are general conditions and efficiency will vary based on the substrate).

Conclusion

This compound is a versatile and valuable tool in the armamentarium of the modern medicinal chemist and drug development professional. Its well-defined structure, featuring orthogonal reactive handles and a solubilizing PEG spacer, provides a robust platform for the controlled synthesis of complex biomolecules. While the specific optimization of reaction conditions is paramount for any given application, the foundational principles and protocols outlined in this guide offer a solid starting point for the successful integration of this compound into innovative therapeutic design and development.

References

An In-Depth Technical Guide to the Bioconjugation Mechanism of Boc-N-PEG2-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key data considerations for the use of Boc-N-PEG2-MS in bioconjugation. This heterobifunctional linker is a valuable tool for the covalent attachment of polyethylene glycol (PEG) spacers to biomolecules, a process known as PEGylation, which is widely employed to enhance the therapeutic properties of proteins, peptides, and other biologics.

Core Concepts and Mechanism of Action

This compound is a linker molecule comprising three key functional components:

  • Boc (tert-Butoxycarbonyl) Protecting Group: This group protects a primary amine, preventing it from participating in unwanted side reactions. It can be readily removed under mild acidic conditions to reveal the amine, which can then be used for subsequent conjugation steps.

  • PEG2 (Polyethylene Glycol) Spacer: The two-unit polyethylene glycol chain is a hydrophilic spacer that can improve the solubility and stability of the resulting bioconjugate. PEGylation is a well-established strategy to reduce immunogenicity and extend the in vivo circulation half-life of therapeutic molecules.

  • MS (Methanesulfonyl/Mesylate) Group: The mesylate is an excellent leaving group, making the carbon atom to which it is attached highly susceptible to nucleophilic attack. This is the reactive moiety responsible for the primary bioconjugation reaction.

The core mechanism of action of this compound in bioconjugation is a nucleophilic substitution reaction (SN2) . The primary targets for this reaction on biomolecules are strong nucleophiles, with the most common being the thiol group of cysteine residues.

The reaction proceeds as follows:

  • The nucleophilic thiol group (deprotonated thiolate anion) on a biomolecule attacks the electrophilic carbon atom bearing the mesylate group.

  • The mesylate group is displaced as a stable methanesulfonate anion.

  • A stable thioether bond is formed, covalently linking the PEG spacer to the biomolecule.

This reaction is highly efficient and proceeds under mild conditions, which are crucial for maintaining the structural integrity and biological activity of the protein or peptide being modified.

Mechanism_of_Action Biomolecule Biomolecule -SH (Cysteine) TransitionState S-C Bond Formation Biomolecule->TransitionState Nucleophilic Attack Linker This compound Boc-NH-(PEG)2-CH2-OMs Linker->TransitionState Conjugate Bioconjugate Biomolecule-S-(CH2)-(PEG)2-NH-Boc TransitionState->Conjugate Thioether Bond Formation LeavingGroup MsO- (Methanesulfonate) TransitionState->LeavingGroup Leaving Group Departure

Figure 1: SN2 Mechanism of this compound with a Thiol Group.

Data Presentation: Comparative Analysis of Thiol-Reactive Linkers

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, we can compile a representative comparison with other common thiol-reactive linkers based on established chemical principles and data from similar compounds. This allows for an informed decision on linker selection based on desired reaction kinetics and conjugate stability.

Linker TypeReactive GroupBond FormedReaction pHReaction SpeedBond StabilityKey Considerations
Mesylate (e.g., this compound) MethanesulfonylThioether7.5 - 8.5FastVery HighForms a highly stable, irreversible bond.
Maleimide MaleimideThioether6.5 - 7.5Very FastModerateProne to retro-Michael addition (bond reversal), potentially leading to in vivo instability.[1][2]
Haloacetyl (e.g., Iodoacetamide) IodoacetylThioether7.5 - 8.5ModerateHighCan have off-target reactivity with other nucleophiles like histidine.
Vinyl Sulfone Vinyl SulfoneThioether8.0 - 9.0ModerateVery HighForms a stable, irreversible bond.[1]

Note: The data presented is a qualitative summary based on general chemical reactivity and published data for the respective classes of linkers. Specific reaction rates and stability will vary depending on the specific molecule and reaction conditions.

Experimental Protocols

The following are detailed, representative methodologies for the use of a mesylate-based linker in bioconjugation. These protocols should be optimized for each specific application.

General Workflow for Protein Conjugation

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis ProteinPrep 1. Protein Preparation (Buffer exchange, concentration adjustment) Reduction 3. (Optional) Disulfide Reduction (If targeting internal cysteines) ProteinPrep->Reduction LinkerPrep 2. Linker Preparation (Dissolve this compound in organic solvent) Conjugation 4. Conjugation Reaction (Incubate protein with linker) LinkerPrep->Conjugation Reduction->Conjugation Quenching 5. Quenching (Add excess small molecule thiol) Conjugation->Quenching Purification 6. Purification (Size exclusion or dialysis) Quenching->Purification Characterization 7. Characterization (SDS-PAGE, Mass Spectrometry) Purification->Characterization

Figure 2: General workflow for protein conjugation with this compound.

Detailed Methodology for Thiol-Specific Conjugation

Materials:

  • Protein with accessible cysteine residue(s)

  • This compound linker

  • Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.5-8.0

  • Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Solution: 1 M N-acetylcysteine or L-cysteine in reaction buffer

  • Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If targeting cysteine residues involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature.

    • Remove the reducing agent by dialysis against the reaction buffer or using a desalting column.

  • Linker Preparation:

    • Prepare a stock solution of this compound in DMF or DMSO (e.g., 100 mM).

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a 100-fold molar excess of the quenching solution to cap any unreacted mesylate groups.

    • Incubate for 1 hour at room temperature.

  • Purification of the Conjugate:

    • Remove excess linker and quenching reagent by SEC or dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization of the Conjugate:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight due to PEGylation.

    • Mass Spectrometry: Use techniques like MALDI-TOF or ESI-MS to determine the exact mass of the conjugate and calculate the drug-to-antibody ratio (DAR) or degree of labeling.[3][4][5][][7]

    • Functional Assays: Perform relevant biological assays to ensure that the conjugation process has not compromised the protein's activity.

Deprotection of the Boc Group (Optional)

If the newly introduced amine is required for further functionalization, the Boc group can be removed.

Deprotection_Workflow Start Boc-Protected Conjugate Biomolecule-S-(PEG)2-NH-Boc AcidTreatment 1. Acid Treatment (e.g., Trifluoroacetic Acid in DCM) Start->AcidTreatment Neutralization 2. Neutralization (e.g., with a mild base) AcidTreatment->Neutralization Purification 3. Purification (Dialysis or Desalting) Neutralization->Purification FinalProduct Amine-Functionalized Conjugate Biomolecule-S-(PEG)2-NH2 Purification->FinalProduct

Figure 3: Workflow for the deprotection of the Boc group.

Procedure:

  • Lyophilize the purified Boc-protected conjugate.

  • Dissolve the lyophilized powder in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Incubate for 30 minutes at room temperature.

  • Remove the TFA and DCM under a stream of nitrogen.

  • Resuspend the deprotected conjugate in a suitable buffer and neutralize the pH with a mild base.

  • Purify the deprotected conjugate by dialysis or desalting to remove residual TFA.

Conclusion

This compound is a versatile and efficient linker for the PEGylation of biomolecules. Its mechanism of action via nucleophilic substitution with thiols results in a highly stable thioether bond, making it an excellent choice for applications requiring long-term stability of the conjugate. The presence of the Boc-protected amine provides the option for further, site-specific modifications. While specific quantitative data for this particular linker is limited in the public domain, the well-understood chemistry of its functional groups allows for the development of robust bioconjugation strategies. The experimental protocols provided in this guide serve as a strong foundation for researchers to develop and optimize their specific bioconjugation applications.

References

The Pivotal Role of the Mesyl Group in Boc-N-PEG2-MS: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development and bioconjugation, precision and control at the molecular level are paramount. Heterobifunctional linkers are indispensable tools in this arena, enabling the site-specific conjugation of molecules to build complex architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Boc-N-PEG2-MS is one such linker, meticulously designed with three key functional components: a tert-butyloxycarbonyl (Boc) protecting group, a short di-ethylene glycol (PEG2) spacer, and a methanesulfonyl (mesyl or Ms) group. This guide delves into the core function of the mesyl group within this molecule, providing a comprehensive technical overview for researchers and drug development professionals.

Core Function of the Mesyl Group: An Excellent Leaving Group

The primary and most critical function of the mesyl group in this compound is to serve as an excellent leaving group in nucleophilic substitution reactions.[1] The methanesulfonate (mesylate) anion is the conjugate base of a strong acid, methanesulfonic acid (pKa ≈ -1.9), making it a very stable species in solution. This stability is the key to its efficacy as a leaving group.

When a nucleophile attacks the carbon atom to which the mesyl group is attached, the carbon-oxygen bond of the mesylate ester cleaves, and the mesylate anion departs, taking the bonding electrons with it. The stability of the resulting mesylate anion, due to resonance delocalization of the negative charge across the three oxygen atoms of the sulfonyl group, drives the reaction forward. This makes the substitution reaction thermodynamically favorable and kinetically rapid.

In essence, the mesyl group transforms the hydroxyl group of the precursor molecule, Boc-NH-PEG2-OH, which is a poor leaving group, into a highly reactive site for nucleophilic attack. This allows for the efficient and controlled covalent attachment of this compound to a wide range of nucleophilic moieties on biomolecules or other synthetic constructs.

The Molecular Architecture of this compound

To fully appreciate the role of the mesyl group, it is essential to understand the other components of the this compound molecule:

  • Boc (tert-butyloxycarbonyl) Group: This is a widely used protecting group for primary and secondary amines. Its purpose is to prevent the amine from reacting prematurely during the conjugation of the mesyl end of the linker. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the free amine for subsequent conjugation steps.[1]

  • PEG2 (di-ethylene glycol) Linker: The short polyethylene glycol spacer imparts several beneficial properties. It increases the hydrophilicity and aqueous solubility of the molecule and any conjugate it forms.[1] The flexibility and defined length of the PEG chain also provide spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

Data Presentation: Reactivity of the Mesyl Group

Leaving GroupCommon NameRelative Rate (k(_{rel}))
CH(_3)COO
^-
Acetate1 x 10
10^{-10}−10
Cl
^-
Chloride1 x 10
4^{-4}−4
Br
^-
Bromide1 x 10
3^{-3}−3
I
^-
Iodide1 x 10
2^{-2}−2
CH(_3)SO(_3)
^-
Mesylate 1.00
p-CH(_3)C(_6)H(_4)SO(_3)
^-
Tosylate0.70
CF(_3)SO(_3)
^-
Triflate5.6 x 10
4^44

Table 1: Relative leaving group abilities in S(_N)2 reactions. Data is generalized and compiled from various organic chemistry resources to illustrate trends.[2]

Experimental Protocols

Synthesis of this compound from Boc-NH-PEG2-OH

This protocol describes the conversion of the terminal hydroxyl group of Boc-NH-PEG2-OH to a mesylate.

Materials:

  • Boc-NH-PEG2-OH

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Methanesulfonyl chloride (MsCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve Boc-NH-PEG2-OH (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution with stirring.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

General Protocol for Nucleophilic Substitution with this compound

This protocol outlines a general procedure for conjugating this compound to a molecule containing a nucleophilic group (e.g., a thiol on a protein or a primary amine on a small molecule).

Materials:

  • This compound

  • Nucleophile-containing molecule (e.g., protein, peptide, or small molecule)

  • A suitable aprotic solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (ACN))

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA)), if required to deprotonate the nucleophile.

Procedure:

  • Dissolve the nucleophile-containing molecule in the chosen aprotic solvent.

  • If the nucleophile requires deprotonation (e.g., a thiol), add a non-nucleophilic base such as DIPEA (1.1 - 2.0 eq).

  • Add a solution of this compound (1.0 - 1.5 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or slightly elevated temperature, monitoring the progress by an appropriate analytical technique (e.g., LC-MS for small molecules or SDS-PAGE for proteins).

  • Upon completion, the reaction mixture can be worked up according to the nature of the product. For small molecules, this may involve aqueous extraction and chromatographic purification. For biomolecules, purification is typically achieved by size-exclusion chromatography or dialysis to remove excess reagents.

  • The resulting Boc-protected conjugate can then be deprotected using standard acidic conditions (e.g., TFA in DCM) to yield the free amine for further functionalization.

Mandatory Visualizations

reaction_pathway cluster_synthesis Synthesis of this compound cluster_conjugation Nucleophilic Substitution cluster_deprotection Deprotection Boc_PEG_OH Boc-NH-PEG2-OH MsCl MsCl, TEA Boc_PEG_OH->MsCl Boc_PEG_Ms This compound MsCl->Boc_PEG_Ms Nucleophile Nucleophile (R-NuH) Boc_PEG_Ms_conj This compound Nucleophile->Boc_PEG_Ms_conj SN2 Attack Conjugate Boc-NH-PEG2-Nu-R Boc_PEG_Ms_conj->Conjugate Mesylate_ion MsO- Boc_PEG_Ms_conj->Mesylate_ion Leaving Group Boc_Conjugate Boc-NH-PEG2-Nu-R TFA TFA Boc_Conjugate->TFA Deprotected_Conjugate H2N-PEG2-Nu-R TFA->Deprotected_Conjugate

Caption: Workflow for the synthesis and application of this compound.

leaving_group_ability cluster_acid_strength Acid Strength cluster_base_stability Conjugate Base Stability cluster_leaving_group Leaving Group Ability Strong_Acid Strong Acid (Low pKa) Stable_Base Stable Conjugate Base (Weak Base) Strong_Acid->Stable_Base yields Weak_Acid Weak Acid (High pKa) Unstable_Base Unstable Conjugate Base (Strong Base) Weak_Acid->Unstable_Base yields Good_LG Good Leaving Group Stable_Base->Good_LG corresponds to Poor_LG Poor Leaving Group Unstable_Base->Poor_LG corresponds to

Caption: Relationship between acid strength and leaving group ability.

References

The Strategic Application of Boc-N-PEG2-MS in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, moving beyond traditional inhibition to induce the selective degradation of target proteins.[1] These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to eliminate proteins of interest (POIs), offering a novel therapeutic modality.[2] The architecture of a PROTAC, consisting of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its efficacy. Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) moieties have gained prominence for their ability to favorably modulate the physicochemical properties of the resulting PROTAC.[3][4]

This technical guide delves into the specific applications of Boc-N-PEG2-MS, a short-chain PEG linker, in the development of PROTACs. We will explore its role in influencing key parameters such as solubility, cell permeability, and ternary complex formation, and provide detailed experimental protocols and illustrative data to guide researchers in this burgeoning field.

The Pivotal Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not a mere spacer; it is a critical determinant of the molecule's overall performance.[5] Its length, rigidity, and chemical composition profoundly impact several key attributes of the PROTAC, including:

  • Solubility and Physicochemical Properties: The often large and hydrophobic nature of PROTACs can lead to poor aqueous solubility, hindering their development. PEG linkers, with their hydrophilic ether oxygens, can significantly enhance the solubility of the overall molecule.[3]

  • Cell Permeability: The ability of a PROTAC to traverse the cell membrane and reach its intracellular target is paramount. The properties of the linker play a complex role in this process. While increased hydrophilicity can sometimes be detrimental to passive diffusion, the flexibility of PEG linkers may allow the PROTAC to adopt conformations that shield polar surface area, facilitating membrane passage.[6]

  • Ternary Complex Formation: The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and an E3 ligase.[7] The linker's length and flexibility are critical in achieving the optimal orientation of these two proteins to enable efficient ubiquitination of the POI. A linker that is too short may cause steric hindrance, while an overly long linker can lead to an unstable complex.[6]

This compound: A Tool for Fine-Tuning PROTAC Properties

This compound is a heterobifunctional linker featuring a Boc-protected amine at one terminus and a mesylate (Ms) group at the other, connected by a two-unit polyethylene glycol chain. This specific architecture offers several advantages in PROTAC synthesis and design:

  • Controlled Synthesis: The orthogonal protecting groups (Boc and Ms) allow for a stepwise and controlled synthesis of the PROTAC. The mesylate group is a good leaving group, susceptible to nucleophilic attack by functional groups such as amines or hydroxyls on one of the ligands. The Boc-protected amine can then be deprotected under acidic conditions to allow for coupling with the second ligand.[8][9]

  • Modulation of Physicochemical Properties: The short PEG2 chain provides a balance of hydrophilicity to improve solubility while minimizing the increase in molecular weight and polar surface area, which can be beneficial for cellular permeability.[]

  • Defined Spacer Length: The two-unit PEG chain provides a defined and relatively short spacer, which can be advantageous in cases where the binding pockets of the POI and E3 ligase are in close proximity.[]

Quantitative Data on PROTAC Performance with PEG Linkers

The selection of the linker length is a critical optimization step in PROTAC design. The following tables provide illustrative data, based on trends observed in published studies, on how a short PEG linker like a PEG2 variant might compare to other linkers in terms of key performance metrics.

Table 1: Illustrative Physicochemical Properties of PROTACs with Different Linkers

PROTAC LinkerMolecular Weight (Da)cLogPTopological Polar Surface Area (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
Alkyl Chain (C8)~750~5.5~12028
PEG2 ~790 ~4.8 ~145 2 10
PEG4~880~4.1~170212
PEG6~970~3.4~195214

Note: These values are hypothetical and will vary depending on the specific POI and E3 ligase ligands.

Table 2: Illustrative Biological Performance of PROTACs with Different Linkers

PROTAC LinkerDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
Alkyl Chain (C8)50901.5
PEG2 25 95 2.0
PEG410981.2
PEG675850.8

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are illustrative and highly dependent on the specific target, E3 ligase, and cell line.[11] Papp (apparent permeability) is a measure of cell permeability.[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of PROTACs utilizing the this compound linker.

Protocol 1: Representative Synthesis of a PROTAC using this compound

This protocol describes a solution-phase synthesis approach.

Step 1: Coupling of this compound to the Protein of Interest (POI) Ligand

  • Dissolution: Dissolve the POI ligand (containing a nucleophilic handle, e.g., an amine or hydroxyl group; 1.0 eq) and this compound (1.2 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA; 3.0 eq), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected POI-linker intermediate.

Step 2: Boc Deprotection

  • Dissolution: Dissolve the purified Boc-protected POI-linker intermediate in a suitable solvent such as dichloromethane (DCM).

  • Acid Treatment: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) to the solution.

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure to yield the amine-functionalized POI-linker intermediate, which can often be used in the next step without further purification.

Step 3: Coupling of the POI-Linker Intermediate to the E3 Ligase Ligand

  • Dissolution: Dissolve the amine-functionalized POI-linker intermediate (1.0 eq) and the E3 ligase ligand (containing a carboxylic acid; 1.1 eq) in DMF.

  • Coupling Agent Addition: Add a peptide coupling reagent, such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU; 1.2 eq), and DIPEA (3.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Western Blotting for Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[13]

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the POI, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.[13]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Plate Preparation: Prepare a donor plate containing the PROTAC dissolved in a suitable buffer and an acceptor plate containing a matching buffer.

  • Membrane Coating: Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Incubation: Place the donor plate into the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) Target for Degradation PROTAC {PROTAC|this compound Linker} POI->PROTAC Binds to POI Ligand Proteasome {26S Proteasome|Degradation Machinery} POI->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase Recruits Ubiquitin E3_Ligase->POI Ubiquitination E3_Ligase->PROTAC Binds to E3 Ligand PROTAC->E3_Ligase Ub Ubiquitin Ub->E3_Ligase Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades POI

PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow start Start Materials: - POI Ligand (with Nu:) - this compound - E3 Ligase Ligand (-COOH) step1 Step 1: Couple POI Ligand and this compound start->step1 intermediate1 Boc-protected POI-Linker Intermediate step1->intermediate1 step2 Step 2: Boc Deprotection (TFA/DCM) intermediate1->step2 intermediate2 Amine-functionalized POI-Linker Intermediate step2->intermediate2 step3 Step 3: Couple with E3 Ligase Ligand (HATU/DIPEA) intermediate2->step3 final_product Final PROTAC Molecule step3->final_product

A representative workflow for PROTAC synthesis.

Experimental_Workflow cluster_evaluation Biological Evaluation synthesis PROTAC Synthesis (with this compound) purification Purification & Characterization (HPLC, HRMS, NMR) synthesis->purification degradation_assay Protein Degradation Assay (Western Blot) purification->degradation_assay permeability_assay Cell Permeability Assay (PAMPA) purification->permeability_assay ternary_complex_assay Ternary Complex Formation Assay (NanoBRET, SPR, ITC) purification->ternary_complex_assay data_analysis Data Analysis (DC50, Dmax, Papp, Cooperativity) degradation_assay->data_analysis permeability_assay->data_analysis ternary_complex_assay->data_analysis

An experimental workflow for PROTAC development.

Conclusion

The development of effective PROTACs is a multifaceted process where the linker plays a critical role in dictating the ultimate biological activity. This compound offers a valuable tool for researchers, providing a short, hydrophilic, and synthetically tractable linker for the construction of PROTACs. Its bifunctional nature allows for controlled, sequential synthesis, while the PEG2 moiety can impart favorable physicochemical properties. By systematically evaluating PROTACs constructed with linkers of varying lengths and compositions, and employing the detailed experimental protocols outlined in this guide, researchers can rationally design and optimize the next generation of targeted protein degraders.

References

An In-depth Technical Guide to PEGylating Peptides and Proteins with Boc-N-PEG2-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Boc-N-PEG2-MS for the PEGylation of peptides and proteins. This process, which involves the covalent attachment of polyethylene glycol (PEG) chains, is a cornerstone in modern biopharmaceutical development. PEGylation can significantly enhance the therapeutic properties of biomolecules by improving their pharmacokinetic and pharmacodynamic profiles. This guide will delve into the core principles of PEGylation, the specific characteristics of this compound, detailed experimental protocols, and methods for characterization of the resulting conjugates.

Introduction to PEGylation and this compound

PEGylation is a widely employed bioconjugation technique that offers numerous advantages for therapeutic peptides and proteins, including:

  • Increased Serum Half-Life: The increased hydrodynamic radius of PEGylated molecules reduces their renal clearance, leading to a longer circulation time in the bloodstream.

  • Reduced Immunogenicity: The PEG chains can mask epitopes on the protein surface, thereby decreasing its recognition by the immune system.

  • Enhanced Stability: PEGylation can protect peptides and proteins from proteolytic degradation.

  • Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of hydrophobic biomolecules.

This compound is a heterobifunctional PEGylation reagent. Its structure consists of a short, discrete PEG chain (n=2) with two different reactive groups at its termini: a tert-butyloxycarbonyl (Boc) protected amine and a mesylate (Ms) group.[1] This specific architecture allows for a controlled, two-step conjugation strategy. The mesyl group is a good leaving group that readily reacts with nucleophiles, such as the primary amines found on the N-terminus of proteins or the side chains of lysine residues.[1] The Boc-protected amine remains inert during this initial reaction and can be deprotected under acidic conditions to reveal a free amine for subsequent functionalization.[1]

Chemical Properties and Reaction Mechanism

This compound is a valuable tool for introducing a short PEG spacer with a latent reactive handle.

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Name tert-Butyl (2-(2-(methylsulfonyloxy)ethoxy)ethyl)carbamate
Molecular Formula C10H21NO6S
Molecular Weight 283.34 g/mol
Appearance Varies (typically a solid or oil)
Solubility Soluble in a range of organic solvents (e.g., DMF, DMSO, Dichloromethane)

The core of the PEGylation reaction with this compound is a nucleophilic substitution reaction. The primary amine groups on the peptide or protein act as nucleophiles, attacking the carbon atom bearing the mesylate leaving group. This results in the formation of a stable secondary amine linkage between the biomolecule and the PEG chain.

The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (7-9) to ensure that a sufficient proportion of the amine groups on the protein are deprotonated and thus nucleophilic.[2]

Experimental Protocols

While a specific, universally optimized protocol for every peptide or protein is not feasible, the following sections provide detailed methodologies for the key steps involved in PEGylation with this compound.

General PEGylation Protocol

This protocol outlines the fundamental steps for conjugating this compound to a peptide or protein. Optimization of molar ratios, reaction time, and temperature is crucial for each specific biomolecule.

Materials:

  • Peptide or protein of interest

  • This compound

  • Reaction Buffer: e.g., 0.1 M sodium phosphate buffer, pH 7.5

  • Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0

  • Anhydrous organic solvent (e.g., DMF or DMSO) to dissolve this compound

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Dissolve the Peptide/Protein: Prepare a solution of the peptide or protein in the reaction buffer at a known concentration.

  • Dissolve the PEGylation Reagent: Immediately before use, dissolve this compound in a minimal amount of an anhydrous organic solvent.

  • Initiate the Reaction: Add the desired molar excess of the dissolved this compound to the peptide/protein solution. The optimal molar ratio (PEG reagent to protein) needs to be determined empirically but often ranges from 5:1 to 50:1.

  • Incubation: Gently mix the reaction mixture and incubate at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 1 to 4 hours). Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE or HPLC).

  • Quench the Reaction: Stop the reaction by adding the quenching solution to react with any unreacted this compound.

  • Purification: Purify the PEGylated conjugate from unreacted protein, excess PEG reagent, and reaction byproducts using an appropriate chromatography technique.[] Size-exclusion chromatography (SEC) is effective for separating based on size, while ion-exchange chromatography (IEX) can separate based on charge differences that arise from the modification of amine groups.[]

Boc Deprotection Protocol

Following PEGylation and purification, the Boc protecting group can be removed to expose the terminal amine on the PEG chain for further conjugation.

Materials:

  • Purified Boc-PEGylated peptide/protein

  • Deprotection Reagent: e.g., 50% Trifluoroacetic acid (TFA) in dichloromethane (DCM)[4][5]

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Neutralization Buffer: e.g., 5% Diisopropylethylamine (DIPEA) in DCM[4]

Procedure:

  • Resuspend the Conjugate: If the conjugate is lyophilized, resuspend it in DCM.

  • Add Deprotection Reagent: Add the TFA/DCM solution to the conjugate and incubate at room temperature for approximately 30 minutes.

  • Wash: Remove the deprotection reagent and wash the product multiple times with DCM and then with MeOH.

  • Neutralize: Neutralize any residual TFA by washing with the DIPEA/DCM solution.

  • Final Wash and Drying: Wash again with DCM and dry the final deprotected PEGylated conjugate under vacuum.

Characterization of PEGylated Conjugates

Thorough characterization is essential to confirm successful PEGylation, determine the degree of modification, and identify the site(s) of attachment.

Table 2: Analytical Techniques for Characterization of PEGylated Peptides and Proteins

TechniqueInformation Provided
SDS-PAGE Provides a qualitative assessment of PEGylation by observing an increase in the apparent molecular weight of the PEGylated protein compared to the native protein.
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius, allowing for the separation of mono-, di-, and poly-PEGylated species from the unmodified protein.[]
Ion-Exchange Chromatography (IEX) Separates based on charge. PEGylation of amine groups reduces the overall positive charge, enabling the separation of different PEGylated forms.[]
Reverse-Phase Chromatography (RPC) Separates based on hydrophobicity. Can be used to separate PEGylated isomers.
Mass Spectrometry (MS) Confirms the covalent attachment of the PEG moiety by detecting the mass increase. High-resolution MS can help determine the degree of PEGylation.[6][7][8]
LC-MS/MS Can be used to identify the specific amino acid residues (e.g., N-terminus, lysine) where PEGylation has occurred through peptide mapping experiments.[6][7][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the PEGylated conjugate.[10][11][12]

Visualizing the Workflow and Reactions

The following diagrams, created using the DOT language, illustrate the key processes involved in PEGylating a protein with this compound.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization cluster_deprotection Optional Deprotection Protein Peptide/Protein Solution (in Reaction Buffer) Reaction PEGylation Reaction (pH 7-9, RT or 4°C) Protein->Reaction PEG_Reagent This compound Solution (in Organic Solvent) PEG_Reagent->Reaction Quenching Quenching Reaction->Quenching Purification Purification (SEC or IEX) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, etc.) Purification->Characterization Deprotection Boc Deprotection (TFA/DCM) Purification->Deprotection Final_Product Functionalized PEGylated Protein Deprotection->Final_Product

Caption: General workflow for protein PEGylation using this compound.

PEGylation_Reaction cluster_reactants Reactants cluster_product Product Protein Protein-NH2 (N-terminus or Lysine) PEG_Protein Boc-NH-PEG2-NH-Protein Protein->PEG_Protein Nucleophilic Attack PEG_Reagent Boc-NH-PEG2-O-Ms PEG_Reagent->PEG_Protein Leaving_Group MsO- PEG_Reagent->Leaving_Group Leaving Group Departure

Caption: Reaction mechanism of this compound with a primary amine on a protein.

Deprotection_Reaction cluster_reactant Reactant cluster_products Products Boc_PEG_Protein Boc-NH-PEG2-NH-Protein Deprotected_PEG_Protein H3N+-PEG2-NH-Protein Boc_PEG_Protein->Deprotected_PEG_Protein  TFA/DCM   Byproducts Isobutylene + CO2 Boc_PEG_Protein->Byproducts

Caption: Boc deprotection of the PEGylated protein under acidic conditions.

Conclusion

This compound is a versatile reagent for the controlled PEGylation of peptides and proteins. Its heterobifunctional nature allows for the introduction of a short PEG spacer with a protected amine, which can be subsequently deprotected for further functionalization. This guide has provided a detailed overview of the chemical properties, reaction mechanisms, and experimental protocols associated with the use of this compound. Successful PEGylation requires careful optimization of reaction conditions and thorough characterization of the final conjugate. By following the principles and methodologies outlined in this guide, researchers can effectively utilize this compound to enhance the therapeutic potential of their biomolecules.

References

A Technical Guide to Boc-N-PEG2-MS: Suppliers, Purity, and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-N-PEG2-MS, a heterobifunctional linker commonly used in pharmaceutical research and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines key suppliers, purity specifications, and detailed experimental protocols for quality control analysis.

Introduction to this compound

This compound, with the chemical name 2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethyl methanesulfonate, is a valuable chemical tool possessing a Boc-protected amine and a terminal mesylate group. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility to the linked molecules. The mesylate is an excellent leaving group for nucleophilic substitution reactions, while the Boc-protecting group can be readily removed under acidic conditions to reveal a primary amine, allowing for subsequent conjugation.

Suppliers and Purity of this compound

The quality and purity of this compound are critical for the successful synthesis of complex molecules and for obtaining reliable experimental results. Several chemical suppliers offer this reagent, with purity typically determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of information from various suppliers.

SupplierProduct NameCAS NumberStated PurityAnalytical Method(s)
BroadPharmt-Boc-N-Amido-PEG2-Ms302331-20-098%NMR, SDS
Sigma-AldrichThis compound302331-20-098%Not specified on product page
BOC SciencesBoc-NH-PEG2-Ms302331-20-0Inquiry-basedHPLC, NMR
Apollo ScientificThis compound302331-20-098%Not specified on product page
Biopharma PEGBoc-NH-PEG2-NH2 (related compound)153086-78-3≥95%Not specified on product page
PurePEGt-Boc-N-Amido-PEG2-Bromide (related compound)N/Amin. 95%Not specified on product page

Experimental Protocols for Quality Control

Accurate determination of the purity of this compound is essential before its use in synthesis. The following are detailed protocols for purity analysis using HPLC and NMR spectroscopy, adapted from established methods for similar compounds.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from potential impurities using reverse-phase HPLC.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

  • This compound sample

  • HPLC-grade water and acetonitrile

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B (linear gradient)

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and assess its purity by ¹H NMR.

Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in a clean, dry vial. Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at 25 °C.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Integrate the peaks corresponding to the protons of this compound and any impurity peaks.

    • The purity can be estimated by comparing the integral of the product peaks to the integrals of impurity peaks. The expected chemical shifts for this compound are approximately:

      • 1.45 ppm (singlet, 9H, Boc group)

      • 3.04 ppm (singlet, 3H, mesyl group)

      • 3.30-3.40 ppm (multiplet, 2H, -NH-CH₂-)

      • 3.55-3.65 ppm (multiplet, 2H, -CH₂-O-)

      • 3.70-3.80 ppm (multiplet, 2H, -O-CH₂-)

      • 4.35-4.45 ppm (multiplet, 2H, -CH₂-OMs)

      • ~5.0 ppm (broad singlet, 1H, -NH-)

Visualization of Workflows and Pathways

Quality Control Workflow for this compound

The following diagram illustrates a typical workflow for the quality control of incoming this compound raw material.

QC_Workflow cluster_0 Receiving & Initial Checks cluster_1 Analytical Testing cluster_2 Decision & Release cluster_3 Final Disposition start Receive this compound Shipment check_docs Verify Certificate of Analysis start->check_docs visual_insp Visual Inspection for Appearance check_docs->visual_insp hplc HPLC Purity Analysis visual_insp->hplc nmr NMR Structural Confirmation visual_insp->nmr compare_spec Compare Results to Specifications hplc->compare_spec nmr->compare_spec pass Material Passes QC compare_spec->pass Meets Spec fail Material Fails QC compare_spec->fail Out of Spec release Release for Use in Synthesis pass->release quarantine Quarantine & Investigate fail->quarantine reject Reject and Return to Supplier quarantine->reject

A typical quality control workflow for this compound raw material.
Conceptual PROTAC Signaling Pathway

This compound is a linker commonly used in the synthesis of PROTACs. The diagram below illustrates the general mechanism of action for a PROTAC.

PROTAC_Pathway cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery protac PROTAC poi_ligand Target Protein Ligand protac->poi_ligand linker This compound derived Linker protac->linker e3_ligand E3 Ligase Ligand protac->e3_ligand poi Target Protein of Interest (POI) protac->poi Binds e3_ligase E3 Ubiquitin Ligase protac->e3_ligase Binds poi->e3_ligase Forms Ternary Complex proteasome Proteasome poi->proteasome Enters for Degradation e3_ligase->poi Ubiquitination ubiquitin Ubiquitin ubiquitin->poi degradation Degraded Peptides proteasome->degradation

Conceptual mechanism of action for a PROTAC utilizing a flexible linker.

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Boc-N-PEG2-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a Boc-N-PEG2-MS linker. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] The linker component is a critical determinant of PROTAC efficacy, influencing solubility, cell permeability, and the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.[3][4] PEG-based linkers, such as this compound, are frequently employed to improve the physicochemical properties of PROTACs.[3][5]

Introduction to this compound in PROTAC Synthesis

The this compound linker is a bifunctional molecule featuring a Boc-protected amine and a terminal mesylate (methanesulfonyl) group, connected by a two-unit polyethylene glycol (PEG) spacer. This architecture offers several advantages for PROTAC synthesis:

  • Orthogonal Reactivity : The Boc-protected amine and the mesylate group provide orthogonal reactivity. The mesylate is an excellent leaving group, susceptible to nucleophilic substitution by functional groups such as amines, phenols, or thiols present on a ligand for the protein of interest (POI) or the E3 ligase. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to the other ligand, typically via an amide bond formation.

  • Enhanced Solubility : The PEG spacer imparts hydrophilicity, which can improve the aqueous solubility of the final PROTAC molecule, a common challenge in PROTAC development.[4][5]

  • Defined Length and Flexibility : The two-unit PEG chain provides a defined length and degree of flexibility, which is crucial for optimizing the geometry of the ternary complex (PROTAC-POI-E3 ligase) to facilitate efficient ubiquitination of the target protein.[4]

PROTAC Mechanism of Action

PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release/ Recycling Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.

Representative Experimental Protocol

This section outlines a representative two-step protocol for the synthesis of a PROTAC using a this compound linker. This example assumes the POI ligand contains a nucleophilic handle (e.g., a phenol or primary amine) and the E3 ligase ligand has a carboxylic acid for subsequent amide coupling.

Note: The following protocol is a general guideline. Reaction conditions such as solvent, temperature, reaction time, and choice of base should be optimized for specific substrates.

Step 1: Coupling of the POI Ligand to the this compound Linker

This step involves the nucleophilic substitution of the mesylate group on the linker by a nucleophilic group on the POI ligand.

Step1_Workflow cluster_workflow Step 1: POI Ligand Coupling Start Start Dissolve Dissolve POI Ligand (with Nu:) and this compound in aprotic solvent (e.g., DMF, Acetonitrile) Start->Dissolve Add_Base Add a non-nucleophilic base (e.g., DIPEA, K2CO3) Dissolve->Add_Base React Stir reaction mixture at an appropriate temperature (e.g., RT to 80 °C) Monitor by LC-MS Add_Base->React Workup Aqueous workup and extraction with an organic solvent (e.g., Ethyl Acetate) React->Workup Purify Purify the crude product by flash column chromatography Workup->Purify Characterize Characterize the intermediate (Boc-N-PEG2-POI) by NMR and HRMS Purify->Characterize End End of Step 1 Characterize->End

Caption: Experimental workflow for the coupling of a POI ligand to the this compound linker.

Detailed Methodology:

  • Dissolution: In a round-bottom flask, dissolve the POI ligand (1.0 eq.) and this compound (1.2 eq.) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 3.0 eq., or potassium carbonate, 3.0 eq.) to the reaction mixture. The choice of base will depend on the pKa of the nucleophile on the POI ligand.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) until the reaction is complete, as monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Boc-N-PEG2-POI intermediate.

  • Characterization: Confirm the structure and purity of the intermediate by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Step 2: Coupling of the E3 Ligase Ligand to the Boc-N-PEG2-POI Intermediate

This step involves the deprotection of the Boc group followed by an amide coupling with the E3 ligase ligand.

Step2_Workflow cluster_workflow Step 2: E3 Ligase Ligand Coupling Start Start with Boc-N-PEG2-POI Boc_Deprotection Dissolve intermediate in DCM and add TFA (e.g., 20-50% v/v) Stir at room temperature Start->Boc_Deprotection Remove_TFA Concentrate under reduced pressure to remove excess TFA Boc_Deprotection->Remove_TFA Amide_Coupling_Setup Dissolve deprotected amine and E3 ligase ligand (-COOH) in DMF Remove_TFA->Amide_Coupling_Setup Add_Reagents Add coupling reagents (e.g., HATU) and a base (e.g., DIPEA) Amide_Coupling_Setup->Add_Reagents React Stir at room temperature Monitor by LC-MS Add_Reagents->React Purify Purify the final PROTAC by preparative HPLC React->Purify Characterize Characterize the final PROTAC by NMR and HRMS Purify->Characterize End End of Synthesis Characterize->End

Caption: Experimental workflow for the final coupling of the E3 ligase ligand.

Detailed Methodology:

  • Boc Deprotection: Dissolve the Boc-N-PEG2-POI intermediate (1.0 eq.) in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) and stir the mixture at room temperature for 1-2 hours.

  • TFA Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used directly in the next step.

  • Amide Coupling:

    • Dissolve the deprotected amine-PEG2-POI intermediate and the E3 ligase ligand containing a carboxylic acid (1.1 eq.) in DMF.

    • Add a coupling reagent such as HATU (1.2 eq.) and a non-nucleophilic base like DIPEA (3.0 eq.).

    • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Purification: Upon completion, purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC.

  • Characterization: Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation

Due to the proprietary nature of drug development, specific quantitative data for PROTACs synthesized with this compound are not publicly available. However, the following table presents representative data that is typically collected to characterize and evaluate a novel PROTAC.

ParameterRepresentative Value/ResultMethodPurpose
Purity >95%Analytical HPLCTo ensure the biological activity is due to the PROTAC and not impurities.
Identity Consistent with proposed structure¹H NMR, ¹³C NMR, HRMSTo confirm the chemical structure of the synthesized PROTAC.
Target Engagement (in vitro) IC₅₀ or Kᵢ < 1 µMBiochemical Assay (e.g., TR-FRET)To confirm the PROTAC binds to the target protein.
E3 Ligase Binding (in vitro) IC₅₀ or Kᵢ < 1 µMBiochemical Assay (e.g., TR-FRET)To confirm the PROTAC binds to the intended E3 ligase.
Ternary Complex Formation Positive Cooperativity (α > 1)Biophysical methods (e.g., SPR, ITC)To demonstrate the formation of a stable ternary complex.
Degradation Potency (in cells) DC₅₀ < 100 nMWestern Blot, In-Cell Western, or Mass SpectrometryTo quantify the concentration of PROTAC required to degrade 50% of the target protein.
Maximal Degradation (in cells) Dₘₐₓ > 80%Western Blot, In-Cell Western, or Mass SpectrometryTo determine the maximum level of protein degradation achievable.
Cellular Permeability Papp > 1 x 10⁻⁶ cm/sPAMPA, Caco-2 AssayTo assess the ability of the PROTAC to cross cell membranes.

Note: The values presented in this table are illustrative and will vary significantly depending on the specific target protein, E3 ligase, and the overall structure of the PROTAC.

Conclusion

The this compound linker is a versatile building block for the synthesis of PROTACs. Its orthogonal reactivity and the favorable physicochemical properties imparted by the PEG spacer make it a valuable tool for researchers in the field of targeted protein degradation. The provided representative protocol and workflows offer a foundational guide for the rational design and synthesis of novel PROTACs. Successful development will invariably require careful optimization of the synthetic steps and comprehensive characterization of the final compounds.

References

Step-by-Step Guide for Boc Deprotection of PEG Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive application notes and detailed protocols for the deprotection of tert-butyloxycarbonyl (Boc)-protected Polyethylene Glycol (PEG) linkers. Tailored for researchers, scientists, and professionals in drug development, this document outlines the chemical principles, experimental procedures, and quantitative data to ensure successful and reproducible deprotection.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules like Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated therapeutics.[1] Its primary function is to temporarily block the reactivity of an amine on a PEG linker, allowing for selective reactions at other functional groups.[1] The Boc group is characterized by its stability in basic and nucleophilic environments and its facile removal under acidic conditions, which regenerates the free amine for subsequent conjugation steps.[1][2][3] Heterobifunctional PEG linkers, featuring a Boc-protected amine at one terminus and another reactive group at the other, are crucial for controlled, stepwise bioconjugation strategies.[1]

Principle of Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate.[4] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine.

Quantitative Data Presentation

The efficiency of Boc deprotection is critical for the overall yield and purity of the final bioconjugate. The following table summarizes representative reaction conditions for the deprotection of Boc-protected PEG linkers using common acidic reagents.

ReagentConcentrationSolventTemperature (°C)Time (h)Yield (%)
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0 to Room Temp0.5 - 2>95
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)Room Temp0.4>95
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp0.5 - 2High

Experimental Protocols

This section provides detailed methodologies for the Boc deprotection of PEG linkers using Trifluoroacetic Acid (TFA), the most common reagent for this transformation.

Protocol 1: Standard Boc Deprotection of a PEG Linker using TFA

This protocol outlines the standard procedure for removing the Boc protecting group from a PEG linker in solution.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger, for acid-sensitive substrates)[1][5]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Toluene (for co-evaporation)

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.[5]

  • Cooling: Cool the solution to 0°C using an ice bath.[1][5]

  • Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[1][5] If the substrate contains acid-sensitive groups (e.g., tryptophan, methionine), add a scavenger like Triisopropylsilane (TIS) (2.5-5% v/v).[1][5]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[1][5] On TLC, the deprotected amine product will have a lower Rf value than the Boc-protected starting material. 1H NMR can also be used to monitor the disappearance of the tert-butyl proton signal of the Boc group (a singlet around 1.4 ppm).[5]

  • Work-up and Isolation:

    • Evaporation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5] To remove residual TFA, perform co-evaporation with toluene (repeat 3 times).[5] The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[5] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

    • Precipitation (Alternative): The deprotected PEG-linker, as an ammonium salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether to the reaction mixture.[5]

Protocol 2: Boc Deprotection on a Solid Support (for Solid-Phase Synthesis)

This protocol is applicable when the Boc-protected PEG linker is attached to a solid support, such as a resin for solid-phase peptide synthesis.

Materials:

  • Boc-amino-PEG-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) (for neutralization)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Boc-amino-PEG-resin in DCM for 30-60 minutes in a solid-phase synthesis vessel.[1]

  • Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group and expose the terminal amine.[1]

  • Washing: Wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc group.

  • Neutralization: Wash the resin with a solution of 5% (v/v) DIPEA in DCM to neutralize the ammonium salt and generate the free amine.[6]

  • Final Washing: Wash the resin again with DCM and then with the solvent to be used in the subsequent coupling step (e.g., DMF).

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the Boc deprotection process.

Boc_Deprotection_Workflow start_end start_end process process decision decision io io optional optional start Start dissolve Dissolve Boc-PEG in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) cool->add_tfa add_scavenger Add Scavenger (e.g., TIS) add_tfa->add_scavenger If needed react Stir at 0°C to RT (1-2 hours) add_tfa->react If no scavenger add_scavenger->react monitor Monitor Reaction (TLC, LC-MS) react->monitor is_complete Reaction Complete? monitor->is_complete is_complete->react No concentrate Concentrate in vacuo is_complete->concentrate Yes coevaporate Co-evaporate with Toluene concentrate->coevaporate neutralize Neutralize with NaHCO3 (aq) coevaporate->neutralize Optional end_salt End: Deprotected PEG (TFA Salt) coevaporate->end_salt extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate end_free_amine End: Deprotected PEG (Free Amine) dry_concentrate->end_free_amine Boc_Deprotection_Logic condition condition reagent reagent outcome outcome issue issue solution solution boc_peg Boc-Protected PEG Linker acidic_conditions Acidic Conditions boc_peg->acidic_conditions Treatment with deprotected_amine Deprotected Amine acidic_conditions->deprotected_amine Leads to incomplete_reaction Incomplete Reaction acidic_conditions->incomplete_reaction side_products Side Products acidic_conditions->side_products increase_acid Increase Acid Concentration incomplete_reaction->increase_acid Troubleshoot with extend_time Extend Reaction Time incomplete_reaction->extend_time Troubleshoot with use_scavengers Use Scavengers (e.g., TIS) side_products->use_scavengers Mitigate with

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with Boc-N-PEG2-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Boc-N-PEG2-MS in nucleophilic substitution reactions. This versatile bifunctional linker is a valuable tool in bioconjugation, enabling the precise linkage of molecules for applications in drug delivery, proteomics, and diagnostics.

This compound (tert-butyloxycarbonyl-N-(2-(2-(methylsulfonyloxy)ethoxy)ethyl)acetamide) is a heterobifunctional linker featuring a Boc-protected amine and a terminal mesylate group. The short polyethylene glycol (PEG) spacer enhances aqueous solubility and provides flexibility. The mesylate is an excellent leaving group, readily displaced by a variety of nucleophiles. The Boc-protected amine allows for subsequent deprotection and further functionalization, making it a key reagent in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3]

Key Applications

  • PROTAC Synthesis: this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand.[1][2]

  • Antibody-Drug Conjugate (ADC) Development: This linker can be used to attach cytotoxic payloads to antibodies, creating targeted cancer therapeutics.[2][]

  • Peptide and Protein Modification: Site-specific modification of peptides and proteins to enhance their therapeutic properties.[5][6][]

  • Surface Functionalization: Immobilization of biomolecules onto surfaces for diagnostic and research applications.

Data Presentation

Table 1: Properties of Related Boc-N-PEG2 Derivatives

Compound NameMolecular Weight ( g/mol )Reactive Functional GroupKey Application
Boc-N-PEG2-amine248.32AmineAmide bond formation
Boc-N-PEG2-alcohol205.25HydroxylEther or ester formation
Boc-N-PEG2-bromide312.20BromideNucleophilic substitution
This compound (Mesylate) 283.33 (Calculated) Mesylate Nucleophilic substitution
Boc-NH-PEG2-COOH277.31Carboxylic AcidAmide bond formation

Experimental Protocols

Protocol 1: General Nucleophilic Substitution with an Amine Nucleophile

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine-containing molecule (e.g., a peptide or small molecule ligand).

Materials:

  • This compound

  • Amine-containing substrate

  • Anhydrous, aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Nitrogen or Argon gas

  • Reaction vessel

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring

Procedure:

  • Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve the amine-containing substrate in the anhydrous aprotic solvent in the reaction vessel.

  • Base Addition: Add 1.5 to 2.0 equivalents of the tertiary amine base to the reaction mixture.

  • Reagent Addition: Dissolve this compound (1.0 to 1.2 equivalents) in a small amount of the reaction solvent and add it dropwise to the stirring reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a small amount of water.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Boc-protected PEGylated product.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine for further conjugation.

Materials:

  • Boc-protected PEGylated product

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolution: Dissolve the Boc-protected compound in DCM.

  • Acid Addition: Add an excess of TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or HPLC.

  • Work-up:

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate with DCM or another suitable solvent multiple times to ensure complete removal of residual TFA.

  • Isolation: The resulting amine salt can be used directly in the next step or neutralized with a mild base and purified if necessary.

Visualizations

Nucleophilic_Substitution_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Nucleophile (R-NH2/R-SH) Mixing Combine Reactants, Solvent, and Base Reactants->Mixing Solvent Anhydrous Aprotic Solvent (e.g., DMF, DCM) Solvent->Mixing Base Tertiary Amine Base (e.g., TEA, DIPEA) Base->Mixing Stirring Stir at Room Temperature (2-12 hours) Mixing->Stirring Monitoring Monitor by TLC/HPLC Stirring->Monitoring Quench Quench with Water Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Boc_Product Boc_Product Purify->Boc_Product Boc-N-PEG2-R

Caption: Experimental workflow for nucleophilic substitution.

Boc_Deprotection_Workflow Boc_Product Boc-N-PEG2-R Acid_Treatment Treat with TFA in DCM Boc_Product->Acid_Treatment Stir Stir at Room Temperature (1-2 hours) Acid_Treatment->Stir Evaporation Remove Solvent and excess TFA Stir->Evaporation Final_Product H2N-PEG2-R (Amine Salt) Evaporation->Final_Product

Caption: Boc deprotection workflow.

PROTAC_Synthesis_Pathway Ligand1 Target Protein Ligand (with Nucleophile, e.g., -NH2) Step1 Nucleophilic Substitution Ligand1->Step1 Boc_PEG_MS This compound Boc_PEG_MS->Step1 Intermediate Boc-N-PEG2-Ligand1 Step1->Intermediate Step2 Boc Deprotection (TFA) Intermediate->Step2 Amine_Intermediate H2N-PEG2-Ligand1 Step2->Amine_Intermediate Step3 Amide Coupling (e.g., HATU, EDC) Amine_Intermediate->Step3 Ligand2 E3 Ligase Ligand (with Electrophile, e.g., -COOH) Ligand2->Step3 PROTAC PROTAC Molecule Step3->PROTAC

Caption: PROTAC synthesis signaling pathway.

References

Application Notes: Conjugation of Boc-N-PEG2-MS to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a critical bioconjugation technique used to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, including proteins, peptides, and small drugs. The attachment of PEG chains can improve solubility, increase stability by reducing enzymatic degradation, and decrease immunogenicity.[1]

This document provides detailed protocols and application notes for the conjugation of Boc-N-PEG2-MS to a primary amine. This bifunctional linker features a tert-butyloxycarbonyl (Boc)-protected amine, a discrete two-unit PEG spacer, and a terminal methanesulfonyl (mesyl or MS) group. The mesylate is an excellent leaving group, allowing for a nucleophilic substitution reaction with a primary amine on a target molecule to form a stable secondary amine linkage. The Boc-protected amine offers the potential for subsequent deprotection under acidic conditions and further modification, enabling the creation of more complex bioconjugates.[2][3][4]

Reaction Principle

The core of the conjugation reaction is a nucleophilic substitution (SN2) mechanism. The primary amine (-NH₂) on the target molecule acts as a nucleophile, attacking the carbon atom to which the methanesulfonyl group is attached. This results in the displacement of the mesylate group and the formation of a stable carbon-nitrogen bond, yielding the PEGylated conjugate.

Boc_PEG_MS Boc-HN-PEG2-OSO₂CH₃ (this compound) Conjugate Boc-HN-PEG2-NH-R (Conjugate) Boc_PEG_MS->Conjugate + R-NH₂ (Base, Solvent) Primary_Amine R-NH₂ (Primary Amine) Byproduct HOSO₂CH₃ (Methanesulfonic Acid)

Figure 1. Reaction scheme for the conjugation of this compound to a primary amine.

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several key parameters. The optimal conditions often require empirical determination for each specific amine-containing molecule. The table below summarizes typical starting conditions and expected outcomes for the conjugation.

ParameterRecommended RangeNotes
Molar Ratio (PEG:Amine) 1:1 to 5:1An excess of the PEG reagent can drive the reaction to completion but may require more rigorous purification.
pH 8.0 - 9.5The primary amine must be in its deprotonated, nucleophilic state. Buffers should not contain primary amines (e.g., Tris).[1][5]
Solvent DMF, DMSO, DCM, or aqueous buffers (e.g., PBS, Borate)Solvent choice depends on the solubility of the substrate. For proteins, aqueous buffers are required.[5][6]
Base (for organic solvent) DIPEA, TEA (1.5-2.0 equivalents)A non-nucleophilic base is used to scavenge the acid byproduct.[1]
Temperature Room Temperature (20-25°C)Reactions can be performed at 4°C overnight for sensitive biomolecules.
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC or LC-MS.[1][5]
Expected Efficiency > 80%Efficiency is substrate-dependent and may require optimization of the listed parameters.

Application Notes

Key Applications
  • Protein and Peptide PEGylation: To improve the therapeutic properties of biologics by increasing their hydrodynamic size and shielding them from enzymatic degradation.[1][7]

  • Small Molecule Drug Modification: To enhance the solubility and plasma half-life of small molecule drugs.[1]

  • ADC (Antibody-Drug Conjugate) Development: As a hydrophilic linker between an antibody and a cytotoxic payload.[1]

  • Surface Functionalization: To modify the surface of nanoparticles and other delivery systems to improve biocompatibility.[1]

Critical Parameters for Successful Conjugation
  • pH Control: The reaction is highly pH-dependent. The pKa of most primary amines is between 9 and 10. Therefore, maintaining a pH between 8.0 and 9.5 ensures that a significant fraction of the amine groups are deprotonated and thus nucleophilic, while minimizing potential side reactions like hydrolysis of the substrate.

  • Reagent Quality and Storage: this compound is sensitive to moisture. It should be stored at -20°C under desiccated conditions.[5] Reagents should be warmed to room temperature before opening to prevent moisture condensation.[5]

  • Buffer Selection: When working in aqueous media, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the PEG reagent.[1][5][8] Suitable buffers include phosphate-buffered saline (PBS), borate, or carbonate buffers.[6]

  • Reaction Monitoring: It is crucial to monitor the reaction's progress to determine the optimal reaction time and avoid potential degradation of starting materials or products. Techniques like Thin-Layer Chromatography (TLC) for small molecules or LC-MS are ideal for tracking the consumption of the starting material and the formation of the product.[5]

Experimental Workflow

The overall process for conjugating this compound to a primary amine follows a logical sequence from preparation to final analysis.

prep 1. Reagent Preparation - Equilibrate reagents to RT - Prepare stock solutions - Prepare buffers react 2. Conjugation Reaction - Combine PEG & Amine - Add base (if needed) - Incubate (RT, 2-24h) prep->react monitor 3. Reaction Monitoring (LC-MS or TLC) react->monitor monitor->react Continue incubation quench 4. Quench Reaction (Optional) - Add excess amine (e.g., Tris) monitor->quench Reaction complete purify 5. Purification - SEC, HPLC, or Dialysis quench->purify analyze 6. Analysis & Characterization - MS, NMR, HPLC purify->analyze

Figure 2. General experimental workflow for this compound conjugation.

Experimental Protocols

Protocol 1: Conjugation to an Amine-Containing Small Molecule (Organic Solvent)

This protocol is suitable for small molecules soluble in organic solvents.

Materials:

  • This compound

  • Amine-containing small molecule

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Nitrogen or Argon gas supply

  • Reaction vessel and magnetic stirrer

Procedure:

  • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture.

  • Dissolve the amine-containing small molecule (1.0 equivalent) in anhydrous DMF or DCM.

  • In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of the same anhydrous solvent.

  • Add the this compound solution to the solution of the small molecule with stirring.

  • Add DIPEA or TEA (1.5 - 2.0 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, the solvent can be removed under reduced pressure, and the product purified.

Protocol 2: Conjugation to a Protein (Aqueous Buffer)

This protocol is designed for proteins or other biomolecules containing accessible primary amine groups (e.g., lysine residues).

Materials:

  • This compound

  • Protein solution

  • Conjugation Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 8.5 (or Borate buffer, pH 8.5). Ensure the buffer is amine-free.[1]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes.[9][]

Procedure:

  • Prepare the protein solution in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL). If the protein is in an incompatible buffer (like Tris), exchange it into the Conjugation Buffer using dialysis or a desalting column.

  • Equilibrate all reagents to room temperature before use.

  • Immediately before use, prepare a concentrated stock solution of this compound (e.g., 10-20 mg/mL) in anhydrous DMF or DMSO.

  • Add the desired molar excess (e.g., 5-20 fold molar excess over the protein) of the this compound stock solution to the stirring protein solution. The final concentration of the organic solvent should ideally be less than 10% (v/v) to maintain protein integrity.

  • Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle stirring.

  • (Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted PEG reagent. Incubate for 30 minutes.

  • Remove unreacted PEG reagent and purify the PEGylated protein using SEC or dialysis.[9][]

  • Store the purified conjugate under conditions appropriate for the original protein.

Purification and Characterization

Purification: The choice of purification method depends on the properties of the conjugate and the unreacted starting materials.

  • Size-Exclusion Chromatography (SEC): Highly effective for separating larger PEGylated proteins from smaller, unreacted PEG reagents and byproducts.[1]

  • Reverse-Phase HPLC (RP-HPLC): Useful for purifying PEGylated small molecules and peptides, separating products based on hydrophobicity.[]

  • Ion-Exchange Chromatography (IEX): Can separate PEGylated proteins from unreacted protein, as PEGylation often shields surface charges, altering the protein's isoelectric point.[]

  • Dialysis / Ultrafiltration: A simple method for removing small molecule impurities from large PEGylated proteins.[9][]

Characterization: Successful conjugation should be confirmed using appropriate analytical techniques.

  • Mass Spectrometry (MS): Provides direct evidence of conjugation by showing an increase in molecular weight corresponding to the addition of the Boc-N-PEG2- moiety.[11]

  • NMR Spectroscopy: For small molecules, ¹H NMR can confirm conjugation by showing characteristic PEG signals (~3.6 ppm), the Boc signal (~1.4 ppm), and shifts in protons adjacent to the newly formed amine linkage.[11]

  • HPLC: Can be used to assess the purity of the final product and separate different PEGylated species.[11]

References

Solid-Phase Synthesis of PROTACs Using PEG Linkers: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's physicochemical properties such as solubility and cell permeability.[1] Polyethylene glycol (PEG) linkers have become a popular choice in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated to optimize PROTAC performance.[2] PEG linkers can enhance the aqueous solubility of often hydrophobic PROTAC molecules, a crucial factor for their formulation and bioavailability.[3]

Solid-phase synthesis offers a streamlined and efficient approach for the production of PROTACs, enabling the rapid assembly of diverse libraries for structure-activity relationship (SAR) studies.[1] This methodology simplifies purification steps and allows for the use of excess reagents to drive reactions to completion, making it an ideal strategy for academic and industrial drug discovery efforts.[1]

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The general mechanism is depicted in the signaling pathway diagram below.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruited Proteasome Proteasome Ub_POI->Proteasome Targeted for Degradation Degraded_POI Proteasome->Degraded_POI Degrades SPS_Workflow cluster_workflow Solid-Phase PROTAC Synthesis Workflow Resin Solid Support (e.g., Aminomethyl Polystyrene) Ligand1_Immobilization Step 1: Immobilization of Ligand 1 (E3 or POI) Resin->Ligand1_Immobilization Washing1 Washing Ligand1_Immobilization->Washing1 Linker_Coupling Step 2: Coupling of PEG Linker Washing1->Linker_Coupling Washing2 Washing Linker_Coupling->Washing2 Ligand2_Coupling Step 3: Coupling of Ligand 2 (POI or E3) Washing2->Ligand2_Coupling Washing3 Washing Ligand2_Coupling->Washing3 Cleavage Step 4: Cleavage from Resin Washing3->Cleavage Purification Step 5: Purification (e.g., HPLC) Cleavage->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

References

Application Notes and Protocols for Boc-N-PEG2-MS in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic small molecules directly to target cells, such as cancer cells. The linker component, which connects the antibody to the cytotoxic payload, is a critical determinant of the ADC's efficacy, stability, and therapeutic index. The Boc-N-PEG2-MS linker is a heterobifunctional crosslinker designed for the precise attachment of small molecules to antibodies. This linker features a Boc-protected amine for subsequent conjugation to a drug molecule and a methanesulfonyl (mesyl) group, which is an excellent leaving group for nucleophilic substitution reactions with amine residues, primarily the ε-amino group of lysine residues on the antibody surface. The short, hydrophilic diethylene glycol (PEG2) spacer enhances the solubility of the resulting ADC and can influence its pharmacokinetic properties.

These application notes provide a comprehensive overview of the use of this compound in the development of ADCs, including detailed experimental protocols and comparative data on the impact of PEG linker length on ADC characteristics.

Data Presentation

The length of the polyethylene glycol (PEG) linker in an ADC can significantly impact its physicochemical properties and in vivo performance. While longer PEG chains are often employed to enhance solubility and extend plasma half-life, shorter PEG linkers like PEG2 can offer a balance between improved hydrophilicity over non-PEGylated linkers and minimal impact on in vitro potency. The following tables summarize quantitative data from preclinical studies comparing ADCs with varying PEG linker lengths.

Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

Linker TypeConjugation ChemistryAverage DARReference
Non-PEGylatedThiol-Maleimide~3.5[1]
PEG2 Thiol-Maleimide~3.9 [1]
PEG4Thiol-Maleimide~3.2[1]
PEG8Thiol-Maleimide~2.4[1]
PEG12Glucuronide-MMAE~2.7[1]

Note: Data is illustrative and based on trends observed in the literature. Actual DAR values will vary depending on the specific antibody, payload, and conjugation conditions.

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics

ADC ConstructLinker LengthPlasma Half-Life (hours)Clearance (mL/hr/kg)Reference
ADC-XNon-PEGylated1200.45[2][3]
ADC-X-PEG2PEG2 135 0.38 [2][3]
ADC-X-PEG4PEG41500.30[2][3]
ADC-X-PEG8PEG81800.22[2][3]
ADC-X-PEG12PEG121900.20[2][3]

Note: This data is synthesized from multiple sources and represents general trends. Specific pharmacokinetic parameters are highly dependent on the ADC and the animal model used.

Table 3: Effect of PEG Linker Length on In Vitro and In Vivo Efficacy

Linker LengthIn Vitro Cytotoxicity (IC50, nM)In Vivo Tumor Growth Inhibition (%)Reference
Non-PEGylated0.560[2][4]
PEG2 0.6 65 [2][4]
PEG40.870[2][4]
PEG81.275[2][4]
PEG121.572[2][4]

Note: The presented values are representative and intended for comparative purposes. The trade-off between in vitro potency and in vivo efficacy is a key consideration in linker design.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of an ADC using the this compound linker.

Protocol 1: Preparation of the Drug-Linker Conjugate

This protocol describes the conjugation of a cytotoxic drug containing a suitable reactive group (e.g., a carboxylic acid) to the this compound linker.

Materials:

  • Cytotoxic drug with a carboxylic acid group

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the Cytotoxic Drug:

    • Dissolve the cytotoxic drug (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC (1.1 equivalents) to the solution at 0°C.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the formation of the NHS ester by TLC or LC-MS.

  • Deprotection of the this compound Linker:

    • Dissolve this compound (1.2 equivalents) in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours until the Boc group is completely removed (monitor by TLC or LC-MS).

    • Remove the solvent and TFA under reduced pressure.

  • Conjugation of the Activated Drug to the Deprotected Linker:

    • Dissolve the deprotected PEG2-MS linker in anhydrous DMF.

    • Add the solution of the activated cytotoxic drug (NHS ester) to the linker solution.

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure drug-linker conjugate.

    • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Conjugation of the Drug-Linker to the Antibody

This protocol details the conjugation of the prepared drug-linker-MS to the lysine residues of the monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 8.0-8.5)

  • Drug-Linker-MS conjugate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

  • Quenching reagent (e.g., Tris buffer)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in conjugation buffer (e.g., PBS, pH 8.0-8.5). Ensure the buffer is free of primary amines.

  • Linker Preparation:

    • Dissolve the Drug-Linker-MS conjugate in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the Drug-Linker-MS stock solution to the antibody solution with gentle mixing. A molar excess of the linker (e.g., 5-20 fold) over the antibody is typically used to achieve the desired Drug-to-Antibody Ratio (DAR). The optimal ratio should be determined empirically.

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain antibody stability.

    • Incubate the reaction mixture at room temperature or 37°C for 4-16 hours with gentle agitation.

  • Quenching the Reaction:

    • After the incubation period, quench any unreacted mesylate groups by adding a quenching reagent such as Tris buffer to a final concentration of approximately 50 mM.

    • Incubate for an additional 30-60 minutes at room temperature.

  • Purification of the ADC:

    • Purify the resulting ADC from excess drug-linker and quenching reagent using a pre-equilibrated desalting column or size-exclusion chromatography (SEC).

    • Collect the fractions containing the purified ADC.

Protocol 3: Characterization of the Antibody-Drug Conjugate

This protocol outlines the key analytical methods for characterizing the purified ADC.

Materials and Instruments:

  • UV-Vis Spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Size-Exclusion Chromatography (SEC) system

  • SDS-PAGE equipment

Procedure:

  • Determination of Protein Concentration:

    • Measure the absorbance of the purified ADC solution at 280 nm using a UV-Vis spectrophotometer.

    • Calculate the protein concentration using the known extinction coefficient of the antibody.

  • Determination of Drug-to-Antibody Ratio (DAR):

    • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the distribution of drug-loaded species and the average DAR. The different species (DAR 0, 2, 4, 6, 8) will elute at different retention times based on their hydrophobicity.

    • UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance of the drug.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced ADC can provide precise mass information, allowing for the determination of the exact DAR and the identification of different drug-loaded species.

  • Analysis of Aggregation:

    • Size-Exclusion Chromatography (SEC): SEC is used to assess the presence of high molecular weight aggregates in the purified ADC sample.

  • Purity and Integrity:

    • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) under reducing and non-reducing conditions can be used to assess the purity and integrity of the ADC.

Visualizations

Experimental Workflow

experimental_workflow cluster_drug_linker_prep Drug-Linker Preparation cluster_adc_synthesis ADC Synthesis & Purification cluster_characterization ADC Characterization drug Small Molecule Drug (with COOH) activated_drug Activated Drug (NHS Ester) drug->activated_drug DCC, NHS linker This compound deprotected_linker Deprotected Linker (NH2-PEG2-MS) linker->deprotected_linker TFA drug_linker Drug-Linker-MS Conjugate activated_drug->drug_linker deprotected_linker->drug_linker DIPEA conjugation Conjugation Reaction drug_linker->conjugation antibody Monoclonal Antibody (mAb) antibody->conjugation pH 8.0-8.5 purification Purification (SEC) conjugation->purification Quenching adc Purified ADC purification->adc dar DAR Determination (HIC, LC-MS) adc->dar aggregation Aggregation Analysis (SEC) adc->aggregation purity Purity & Integrity (SDS-PAGE) adc->purity

Caption: Experimental workflow for ADC synthesis using this compound.

Chemical Reaction Scheme

Caption: Chemical reactions for ADC synthesis with this compound.

ADC Mechanism of Action

adc_moa cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell adc Antibody-Drug Conjugate (ADC) receptor Target Antigen (e.g., HER2) adc->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome Internalization drug_release Drug Release lysosome->drug_release Linker Cleavage/ Degradation cytotoxicity Cytotoxicity & Apoptosis drug_release->cytotoxicity Payload Action

Caption: General mechanism of action for an Antibody-Drug Conjugate.

References

Application Note: A Multi-faceted Approach to the Characterization of Boc-N-PEG2-MS Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In modern drug development, particularly in the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers play a pivotal role. The Boc-N-PEG2-Ms linker is a valuable tool, incorporating a discrete two-unit polyethylene glycol (PEG) spacer to enhance solubility, a tert-butyloxycarbonyl (Boc) protected amine for potential subsequent modifications, and a terminal mesylate (Ms) group for covalent conjugation to target molecules. The mesylate acts as an effective leaving group in nucleophilic substitution reactions, typically with primary amines on a target molecule.

Robust analytical characterization is critical to confirm the successful synthesis of the linker-molecule conjugate, verify its purity, and ensure the structural integrity of the final product. A single analytical technique is often insufficient for comprehensive characterization. This application note details a multi-technique, orthogonal approach for the thorough analysis of this compound and its conjugates, employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Key Analytical Techniques & Methodologies

A combination of chromatographic and spectroscopic methods provides complementary information to build a complete profile of the conjugate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the final conjugate from starting materials and impurities, as well as for quantifying purity.[] Reversed-phase HPLC (RP-HPLC) is typically the method of choice.

Experimental Protocol: RP-HPLC

  • Sample Preparation:

    • Dissolve 1 mg of the sample (pre-conjugation starting material or purified conjugate) in 1 mL of a 50:50 mixture of acetonitrile and water.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 220 nm (for amide bonds) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as PEG itself lacks a strong chromophore.[2][3]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Successful conjugation will result in a new peak with a longer retention time than the more polar, unreacted amine-containing starting molecule, due to the increased hydrophobicity of the conjugate.

    • Purity is assessed by integrating the area of the product peak relative to the total peak area in the chromatogram.

Table 1: Representative HPLC Data

CompoundExpected Retention Time (min)Observations
Amine-Containing Target~2.5More polar, elutes earlier.
This compound~4.0Intermediate polarity.
Boc-N-PEG2-Target Conjugate~6.8More hydrophobic, elutes later.
Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the starting materials and the final conjugate.[4] Electrospray Ionization (ESI) is a soft ionization technique well-suited for these molecules, often producing an intact molecular ion.[5]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation:

    • Prepare a sample solution at approximately 10-100 µg/mL in a suitable solvent like acetonitrile/water with 0.1% formic acid.[6]

  • Instrumentation & Conditions:

    • LC System: Use the HPLC conditions described in Section 1.1, coupled directly to the MS inlet.

    • Mass Spectrometer: An ESI source coupled to a Time-of-Flight (TOF) or Quadrupole-TOF (Q-TOF) mass analyzer for high-resolution mass data.[7]

    • Ionization Mode: Positive ion mode is typically used to generate protonated molecules [M+H]⁺.

    • Scan Range: Acquire data over a relevant m/z range (e.g., 100-1500 Da).

  • Data Analysis:

    • Confirm the mass of the this compound linker and the final conjugate by matching the observed m/z to the calculated exact mass.

    • Look for characteristic adducts such as [M+Na]⁺ and [M+K]⁺.

    • In MS/MS fragmentation, a characteristic loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da) can be a strong indicator of the conjugate's identity.[4][8]

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

FormulaCalculated Exact MassIon SpeciesExpected m/z
C₁₀H₂₁NO₇S299.1039[M+H]⁺300.1111
[M+Na]⁺322.0931
[M-Boc+H]⁺200.0584
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming that the covalent bond has formed at the correct location and that the key functional groups (Boc, PEG) are intact.[6][9]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified conjugate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

  • Instrumentation & Conditions:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Data Analysis:

    • ¹H NMR: Confirm the presence of all expected signals. Key indicators of successful conjugation include the disappearance of the amine proton signal from the target molecule and the appearance of signals corresponding to the linker integrated in the correct ratio.

    • ¹³C NMR: Verify the presence of carbons from the Boc group, PEG chain, and mesylate, along with those from the target molecule.

Table 3: Characteristic ¹H NMR Chemical Shifts (CDCl₃)

Functional GroupProtonsExpected Chemical Shift (ppm)
BocC(CH ₃)₃~1.45 (s, 9H)
MesylateSO₂CH~3.05 (s, 3H)
PEG Backbone-O-CH ₂-CH ₂-O-~3.6-3.8 (m, 8H)
Boc-AmineNH ~5.0 (broad s, 1H)

Table 4: Characteristic ¹³C NMR Chemical Shifts (CDCl₃)

Functional GroupCarbonsExpected Chemical Shift (ppm)
BocC (CH₃)₃~28.4
BocC (CH₃)₃~79.5
BocC =O~156.1
MesylateSO₂C H₃~37.5
PEG Backbone-O-C H₂-C H₂-O-~68-71
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid technique used to identify the presence of key functional groups in the conjugate. It is particularly useful for confirming the presence of the PEG backbone and the carbamate group of the Boc protector.

Experimental Protocol: FTIR

  • Sample Preparation:

    • Prepare a KBr pellet containing a small amount of the sample or analyze using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation & Conditions:

    • Spectrometer: A standard FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands. The strong C-O-C stretching band is a clear indicator of the PEG chain.[10]

Table 5: Characteristic FTIR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Boc-AmineN-H Stretch~3350
AlkylC-H Stretch~2880-2980
Boc-CarbamateC=O Stretch~1690-1710
MesylateS=O Asymmetric Stretch~1350
PEG EtherC-O-C Stretch~1100 (strong, characteristic)
MesylateS=O Symmetric Stretch~1175

Visualization of Workflow and Conjugation Chemistry

Diagrams help to clarify complex workflows and chemical relationships.

G cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_results Final Assessment start This compound + Target Molecule reaction Conjugation Reaction start->reaction purify Purification (e.g., Prep-HPLC) reaction->purify hplc Purity & RT Check (RP-HPLC) purify->hplc ms Mass Verification (LC-MS) purify->ms nmr Structural Elucidation (¹H & ¹³C NMR) purify->nmr ftir Functional Group ID (FTIR) purify->ftir report Confirmed Conjugate Structure & Purity hplc->report ms->report nmr->report ftir->report

Caption: Overall workflow for the synthesis and characterization of conjugates.

G reagents Boc-NH-(PEG)₂-OMs + H₂N-Target product Boc-NH-(PEG)₂-NH-Target reagents->product Nucleophilic Substitution

Caption: The conjugation reaction of this compound with a primary amine.

Conclusion

The characterization of this compound conjugates requires a rigorous, multi-faceted analytical strategy. HPLC confirms purity and successful reaction by observing shifts in retention time. High-resolution mass spectrometry provides unambiguous confirmation of the conjugate's molecular weight. NMR spectroscopy offers detailed structural elucidation, verifying the covalent linkage and the integrity of the constituent parts. Finally, FTIR serves as a rapid method to confirm the presence of key functional groups. By employing these orthogonal techniques, researchers can confidently verify the structure, identity, and purity of their synthesized conjugates, ensuring high-quality materials for downstream applications in drug discovery and development.

References

Application Notes and Protocols for LC-MS Analysis of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker plays a critical role in the efficacy and drug-like properties of the PROTAC.[3] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, improve cell permeability, and optimize the formation of the ternary complex required for protein degradation.[3]

The unique structural characteristics of PROTACs, particularly their high molecular weight and the presence of flexible linkers like PEG, present distinct analytical challenges.[4][5] Accurate and robust quantification of PROTACs in complex biological matrices is essential for pharmacokinetic/pharmacodynamic (PK/PD) studies and to ensure safety and efficacy during drug development.[6] Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for the bioanalysis of PROTACs due to its high sensitivity, selectivity, and specificity.[7]

These application notes provide detailed protocols for the LC-MS analysis of PROTACs containing PEG linkers, addressing common challenges and offering guidance on method development, sample preparation, and data interpretation.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting PROTACs from biological matrices such as plasma and urine.[1][2][6][8]

Materials:

  • Biological matrix (e.g., rat plasma, human urine)

  • PROTAC standard solutions

  • Internal Standard (IS) solution (a structurally similar compound, if available, or a stable isotope-labeled version of the analyte)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the PROTAC into the blank biological matrix.[1][6][9]

  • To a 20 µL aliquot of plasma sample, standard, or QC, add 60 µL of cold acetonitrile containing the internal standard.[1] A 1:3 ratio of sample to organic solvent is a common starting point.[1] Some protocols may use a mixture of acetonitrile and methanol (e.g., 4:1 or 1:1 v/v).[6][9]

  • Vortex the mixture vigorously for 30 seconds to 1 minute to ensure thorough mixing and protein precipitation.[6][8]

  • Incubate the samples at -20°C for 1 hour to enhance protein precipitation.[1][9]

  • Centrifuge the samples at high speed (e.g., 13,000-25,000 x g) for 5-12 minutes at 4°C.[1][6][8]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.[1][6][9]

  • For some applications, the supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase starting conditions to improve sensitivity.[6]

LC-MS/MS Method for Quantification

A robust reversed-phase LC-MS/MS method is crucial for the selective and sensitive quantification of PROTACs.

Instrumentation:

  • UPLC™/UHPLC system

  • Tandem quadrupole mass spectrometer

LC Conditions:

  • Column: A C18 column is typically used, such as an ACQUITY Premier HSS T3 (2.1 x 100 mm, 1.8 µm) or a Phenomenex Kinetex XB-C18 (2.1 x 50 mm, 1.7 µm).[1][6][9]

  • Mobile Phase A: 0.1% formic acid in water.[1][6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1][6]

  • Flow Rate: 0.3 - 0.6 mL/min.[6][9]

  • Column Temperature: 40 - 60°C.[1][6][9]

  • Injection Volume: 1 - 10 µL.[6][8][9]

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the PROTAC, followed by a wash and re-equilibration step. A representative gradient is shown in the table below.

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.[2][8]

  • MRM Transitions: The precursor ion (Q1) will be the [M+H]⁺ of the PROTAC, and the product ion (Q3) will be a stable fragment. These transitions need to be optimized for each specific PROTAC.

  • Source Parameters: Optimize cone voltage, collision energy, and source temperatures to maximize the signal for the specific analyte.

Quantitative Data Summary

The following tables summarize representative quantitative data from LC-MS/MS analyses of different PROTACs.

Analyte Matrix Linearity Range LLOQ/LOD Reference
PROTACs-3-gefitinibRat Urine1–1000 ng/mLNot Specified[9]
TL 13-112Rat Plasma10 pg/mL–15000 pg/mL10 pg/mL (LLOQ)[6]
Gefitinib based PROTACs-3Rat Plasma20 pg/mL–1000 ng/mL20 pg/mL (LOD)[1]
ARV-110Rat and Mouse Plasma2–3000 ng/mL2 ng/mL (LLOQ)[2][8]

Visualizations

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for LC-MS Analysis of PROTACs

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation UPLC/UHPLC Separation (C18 Column) Supernatant->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of PROTAC Calibration->Quantification

Caption: A typical workflow for the LC-MS analysis of PROTACs.

Challenges and Considerations for PROTACs with PEG Linkers

  • Heterogeneity of PEG Linkers: PEG linkers can be polydisperse, leading to a distribution of molecular weights for the PROTAC.[10][11][12] High-resolution mass spectrometry can be valuable for characterizing this heterogeneity.[5][10][13]

  • In-source Fragmentation: Due to their size and lability, PROTACs can sometimes undergo fragmentation in the mass spectrometer's source, complicating quantification.[4] Optimization of source conditions is critical.

  • Non-specific Adsorption: PROTACs can be prone to adsorbing to plastic and glass surfaces, leading to sample loss.[4] Using low-binding tubes and vials, and optimizing sample preparation solvents can help mitigate this issue.

  • Metabolic Stability: The linker is often a site of metabolic cleavage, leading to the formation of the two separate E3 ligase and target protein binding moieties.[9] It is important to develop analytical methods that can distinguish the intact PROTAC from its potential metabolites.

References

Troubleshooting & Optimization

Technical Support Center: Nucleophilic Substitution of Mesylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with nucleophilic substitution reactions of mesyl groups.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the nucleophilic substitution of mesylates, offering potential causes and solutions in a question-and-answer format.

1. Low Yield of the Desired Substitution Product

  • Question: I am getting a low yield of my desired substitution product. What are the potential causes and how can I improve it?

  • Answer: Low yields are often due to competing side reactions or incomplete conversion of the starting material. Here are the primary factors to investigate:

    • Competing Elimination Reactions (E1/E2): This is the most common side reaction. The nucleophile can act as a base, abstracting a proton and leading to the formation of an alkene.

    • Poor Nucleophilicity of the Reagent: The incoming group may not be a sufficiently strong nucleophile to displace the mesylate group effectively.

    • Steric Hindrance: A bulky substrate or nucleophile can significantly slow down the desired SN2 reaction.[1]

    • Hydrolysis of the Mesylate: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of an alcohol byproduct.

    • Incomplete Mesylation: The initial conversion of the alcohol to the mesylate may not have gone to completion.

    Troubleshooting Steps:

    • Favor Substitution over Elimination:

      • Nucleophile/Base Choice: Use a strong, non-basic nucleophile (e.g., azide, cyanide, halides).[2][3] Avoid strong, bulky bases which favor elimination.

      • Temperature: Run the reaction at a lower temperature. Elimination reactions are generally favored at higher temperatures.[4]

      • Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO, acetone) to enhance the nucleophilicity of the attacking species and favor the SN2 pathway.[3] Polar protic solvents can favor elimination.

    • Enhance Nucleophilicity: If using a weak nucleophile, consider strategies to increase its reactivity, such as using a phase-transfer catalyst.

    • Address Steric Hindrance: If possible, modify the substrate to reduce steric bulk. Alternatively, a less hindered nucleophile might be necessary.

    • Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the mesylate.

    • Confirm Complete Mesylation: Before starting the substitution reaction, ensure the alcohol has been fully converted to the mesylate, for example, by using TLC or NMR analysis.

2. Formation of an Alkene Byproduct

  • Question: I am observing a significant amount of an alkene byproduct in my reaction. How can I minimize this elimination reaction?

  • Answer: The formation of an alkene is a clear indication that an E2 or E1 elimination reaction is competing with your desired SN2 or SN1 substitution. To minimize alkene formation:

    • Substrate Structure: Primary substrates are less prone to elimination than secondary or tertiary substrates. For secondary and tertiary substrates, elimination is a major competing pathway.

    • Strength and Steric Bulk of the Base/Nucleophile: Strong and sterically hindered bases (e.g., potassium tert-butoxide) strongly favor E2 elimination.[5] Use a less basic and less hindered nucleophile.

    • Solvent: Polar aprotic solvents generally favor SN2 over E2.[3]

    • Temperature: Lowering the reaction temperature will disfavor the elimination pathway.[4]

3. Rearrangement of the Carbon Skeleton

  • Question: The product I have isolated has a different carbon skeleton than my starting material. What is happening and how can I prevent it?

  • Answer: A rearranged carbon skeleton is a hallmark of a reaction proceeding through a carbocation intermediate, specifically an SN1 or E1 pathway.[6][7] Carbocations can undergo rearrangements (e.g., hydride or alkyl shifts) to form more stable carbocations.[7]

    Mitigation Strategies:

    • Promote SN2 Conditions: To avoid the formation of a carbocation intermediate, use conditions that favor an SN2 reaction:

      • A strong, non-basic nucleophile.

      • A polar aprotic solvent.

      • A lower reaction temperature.

    • Choice of Leaving Group: While mesylates are excellent leaving groups, in some cases, a less reactive leaving group might disfavor the formation of a carbocation. However, this will also slow down the desired substitution reaction.

4. Formation of an Alkyl Chloride Byproduct

  • Question: I am observing an alkyl chloride as a byproduct in my reaction. Where is it coming from and how do I avoid it?

  • Answer: The chloride ion (Cl⁻) displaced from methanesulfonyl chloride (MsCl) during the mesylation step can act as a nucleophile in the subsequent substitution reaction, leading to the formation of an alkyl chloride.

    Prevention:

    • Use Methanesulfonic Anhydride: Instead of mesyl chloride, use methanesulfonic anhydride ((MeSO₂)₂O). This reagent does not introduce chloride ions into the reaction mixture.

    • Purify the Mesylate: Isolate and purify the mesylate intermediate before proceeding with the nucleophilic substitution step to remove any residual chloride ions.

5. Reaction is Sluggish or Does Not Proceed

  • Question: My nucleophilic substitution reaction is very slow or is not proceeding at all. What could be the issue?

  • Answer: Several factors can contribute to a sluggish reaction:

    • Poor Leaving Group: Although mesylates are generally excellent leaving groups, in some sterically hindered systems, their departure can be slow.

    • Weak Nucleophile: The chosen nucleophile may not be strong enough to displace the mesylate at a reasonable rate.

    • Steric Hindrance: As mentioned previously, significant steric hindrance around the reaction center will slow down an SN2 reaction.

    • Solvent Effects: The choice of solvent can dramatically affect the reaction rate. An inappropriate solvent can poorly solvate the reactants or hinder the nucleophile's approach.

    Troubleshooting:

    • Increase Temperature: While this can favor elimination, carefully increasing the temperature may be necessary to drive a sluggish substitution reaction to completion.

    • Use a Stronger Nucleophile: If possible, switch to a more potent nucleophile.

    • Optimize Solvent: Ensure you are using an appropriate polar aprotic solvent for SN2 reactions.

    • Consider a Different Leaving Group: In particularly challenging cases, converting the alcohol to a triflate (-OTf) group, which is an even better leaving group than a mesylate, might be beneficial.

Quantitative Data Summary

The ratio of substitution to elimination products is highly dependent on the specific reaction conditions. The following tables provide a summary of expected outcomes based on various factors.

Table 1: Influence of Substrate Structure on SN2 vs. E2 Reactions

Substrate TypePredominant Reaction with Strong, Non-bulky Nucleophile/BasePredominant Reaction with Strong, Bulky Base
Primary (1°) SN2[5]E2[5]
Secondary (2°) Mixture of SN2 and E2 (highly condition-dependent)[3][5]E2[2]
Tertiary (3°) E2 (SN2 is not possible)[2]E2[2]

Table 2: Influence of Nucleophile/Base and Solvent on Secondary Mesylates

Nucleophile/BaseBasicitySolventExpected Major Product
NaN₃ Weakly BasicDMF, DMSOSN2[8]
NaCN Moderately BasicDMSOSN2
CH₃CO₂⁻ Weakly BasicAcetoneSN2
CH₃O⁻ Strongly BasicMethanol (Protic)E2 favored
t-BuO⁻ Strongly Basic, Bulkyt-Butanol (Protic)E2 (major)[2]
OH⁻ Strongly BasicWater/Ethanol (Protic)E2 favored[3]

Key Experimental Protocols

Protocol 1: General Procedure for Mesylation of a Primary or Secondary Alcohol

This protocol describes the conversion of an alcohol to its corresponding mesylate, a necessary prerequisite for the nucleophilic substitution.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2-1.5 equivalents) or pyridine, to the solution.

  • Mesyl Chloride Addition: Slowly add methanesulfonyl chloride (MsCl, 1.1-1.2 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude mesylate can be purified by column chromatography on silica gel if necessary.

Protocol 2: SN2 Reaction of a Secondary Mesylate with Sodium Azide

This protocol provides a method for the nucleophilic substitution of a secondary mesylate with azide, a good nucleophile that is not strongly basic, thus favoring the SN2 pathway.

  • Preparation: In a round-bottom flask, dissolve the purified secondary mesylate (1 equivalent) in a dry, polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8]

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.5-3 equivalents) to the solution.

  • Heating: Heat the reaction mixture to an appropriate temperature (typically between 50-80 °C). The optimal temperature will depend on the reactivity of the substrate.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting mesylate is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers and wash with brine to remove residual DMF/DMSO and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting alkyl azide by column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and potential side reactions discussed.

G cluster_0 Mesylation of Alcohol cluster_1 Nucleophilic Substitution cluster_2 Side Reactions Alcohol Alcohol Mesylate Mesylate Alcohol->Mesylate MsCl, Base SN2_Product Substitution Product (Inversion of Stereochemistry) Mesylate->SN2_Product Nu⁻ (strong, non-basic) Polar Aprotic Solvent Low Temp. E2_Product Elimination Product (Alkene) Mesylate->E2_Product Strong, Bulky Base High Temp. SN1_E1_Intermediate Carbocation Intermediate Mesylate->SN1_E1_Intermediate Weak Nucleophile/Base Polar Protic Solvent Rearranged_Carbocation Rearranged Carbocation SN1_E1_Intermediate->Rearranged_Carbocation Hydride/Alkyl Shift SN1_Product Substitution Product (Racemized) SN1_E1_Intermediate->SN1_Product Nu⁻ Rearranged_Product Rearranged Product Rearranged_Carbocation->Rearranged_Product Nu⁻ G Start Starting Alcohol (R-OH) Mesylation Mesylation (MsCl, Base) Start->Mesylation Mesylate_Intermediate Mesylate Intermediate (R-OMs) Mesylation->Mesylate_Intermediate Side_Pathway_3 Chloride Attack Mesylation->Side_Pathway_3 Residual Cl⁻ from MsCl Nucleophilic_Attack Add Nucleophile (Nu⁻) Mesylate_Intermediate->Nucleophilic_Attack Desired_Pathway Desired SN2 Pathway Nucleophilic_Attack->Desired_Pathway Strong, non-basic Nu⁻ Low Temp, Polar Aprotic Solvent Side_Pathway_1 E2 Elimination Nucleophilic_Attack->Side_Pathway_1 Strong, bulky base High Temp. Side_Pathway_2 SN1/E1 Pathway Nucleophilic_Attack->Side_Pathway_2 Weak Nu⁻/base Polar Protic Solvent Substitution_Product Desired Substitution Product (R-Nu) Desired_Pathway->Substitution_Product Alkene_Product Alkene Byproduct Side_Pathway_1->Alkene_Product Rearranged_Product Rearranged/Racemized Products Side_Pathway_2->Rearranged_Product Chloride_Product Alkyl Chloride Byproduct (R-Cl) Side_Pathway_3->Chloride_Product

References

Technical Support Center: Optimizing PEGylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and efficiency of their PEGylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for improving PEGylation yield?

A1: Several key parameters should be considered when developing and optimizing a PEGylation procedure.[1] For both amine- and thiol-specific modifications, the reaction conditions can significantly impact the stability of the protein and, consequently, the reaction yield.[1] The most critical parameters to control are:

  • PEG-to-Protein/Peptide Molar Ratio: This ratio is a crucial factor for achieving consistent PEGylation yields and product quality.[1]

  • pH: The pH of the reaction buffer is particularly critical for amine-specific modifications, especially when targeting the N-terminal amino group.[1]

  • Reaction Temperature: Temperature can affect the reaction rate and the stability of the protein.[1][2]

  • Reaction Time: The duration of the reaction needs to be optimized to maximize product formation while minimizing degradation or side reactions.[1][2]

  • Protein Concentration: This parameter can influence the rate of the desired reaction versus side reactions like aggregation.[1]

  • Exclusion of Oxygen (for thiol-specific PEGylation): Oxygen can promote the formation of intermolecular disulfide bonds, which reduces the yield of the PEGylated product.[1]

Q2: How can I achieve site-specific PEGylation?

A2: Site-specific PEGylation is desirable to ensure a homogeneous product with predictable activity. Several strategies can be employed:

  • N-terminal PEGylation: By performing the reaction at a pH of 7 or below, you can often achieve high selectivity for the N-terminal α-amino group, as its pKa is generally 1-2 pH units lower than the ε-amino group of lysine residues.[1][3]

  • Thiol-Specific PEGylation: Site-directed mutagenesis can be used to introduce a cysteine residue at a specific location for conjugation with thiol-reactive PEG reagents like PEG-maleimide or PEG-vinylsulfone.[1] Native cysteine residues are often involved in disulfide bonds or are critical for biological activity, making them less suitable for modification.[1]

  • GlycoPEGylation: This method involves the enzymatic addition of a sugar moiety to the protein, followed by PEGylation of the introduced glycan.[4]

Q3: What are common causes of low PEGylation yield?

A3: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: Failure to optimize key parameters like pH, temperature, and molar ratio can lead to inefficient conjugation.[1][2]

  • Protein Aggregation and Dimerization: PEGylation reaction conditions, particularly neutral to slightly alkaline pH, can favor disulfide-linked dimerization and aggregation, especially in thiol-specific reactions.[1]

  • Poor Quality of PEG Reagent: The purity and reactivity of the PEG linker are critical. Impurities, such as low-molecular-weight PEGs or variations in the percentage of active PEG, can lead to lower yields and the formation of side products.[1] For instance, the amount of mPEG converted to mPEG aldehyde can vary between batches, affecting the effective PEG-to-protein ratio.[1]

  • Contaminants in Other Reagents: For reactions involving reducing agents like sodium cyanoborohydride, contaminants such as cyanates can inhibit the PEGylation reaction.[1]

  • Protein Instability: The reaction conditions may negatively affect the stability of the protein, leading to denaturation and reduced reactivity.[1]

Q4: How do I choose the right PEGylation chemistry?

A4: The choice of PEGylation chemistry depends on the available functional groups on your molecule and the desired outcome.

  • Amine-Specific PEGylation (e.g., PEG-NHS ester, PEG-aldehyde): This is a common approach as most proteins have multiple lysine residues and an N-terminus.[3] PEG-aldehyde chemistry, which forms an imine that is then reduced to a stable secondary amine, is advantageous as the reducing agent used, sodium cyanoborohydride, does not reduce disulfide bonds.[1]

  • Thiol-Specific PEGylation (e.g., PEG-maleimide, PEG-vinylsulfone): This offers high specificity for free cysteine residues. PEG-vinylsulfone reacts slower than PEG-maleimide, which can make the reaction easier to control, and it forms a very stable thioether linkage.[1]

  • Carboxyl-Group PEGylation: This is an alternative for targeting aspartic and glutamic acid residues, often requiring activation with agents like EDC/NHS.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Mono-PEGylated Product Suboptimal PEG-to-protein molar ratio.Optimize the molar ratio of PEG to protein. A design of experiments (DOE) approach can be effective in identifying the optimal ratio.[6]
Incorrect pH for the reaction.For N-terminal specific PEGylation, lower the pH to 7.0 or below.[1] For thiol-specific PEGylation, maintain a pH below the pKa of lysine residues (around 9.3-10.5) to avoid side reactions with amine groups.[3]
Reaction time is too short or too long.Perform a time-course experiment to determine the optimal reaction time that maximizes mono-PEGylated product formation while minimizing the formation of multi-PEGylated species or degradation.
Inactive or impure PEG reagent.Verify the activity and purity of your PEG reagent. Use an assay to determine the molar percent of active PEG to accurately adjust the PEG-to-protein ratio.[1]
Presence of High Molecular Weight Aggregates Disulfide bond formation (thiol-specific PEGylation).Conduct the reaction in the absence of oxygen.[1] Consider adding a reducing agent, but be mindful of its compatibility with your protein's stability and the PEGylation chemistry.
Protein instability under reaction conditions.Optimize the reaction temperature and pH to maintain protein stability.[1] Consider using protein stabilizers if compatible with the reaction.
Formation of Multiple PEGylated Species (Polydispersity) High PEG-to-protein molar ratio.Decrease the PEG-to-protein molar ratio.
Non-specific PEGylation chemistry.If site-specificity is critical, switch to a more specific chemistry (e.g., from random lysine PEGylation to N-terminal or thiol-specific PEGylation).
High pH for amine PEGylation.Lower the reaction pH to favor N-terminal modification over lysine modification.[1]
Reaction Not Proceeding to Completion Inactivated PEG reagent.Use a fresh, properly stored batch of PEG reagent with confirmed activity.
Inhibitors in the reaction mixture.For reactions using sodium cyanoborohydride, ensure it is free of inhibiting contaminants like cyanates.[1] Test new batches of reagents in a small-scale reaction.
Steric hindrance at the target site.If using site-directed mutagenesis to introduce a conjugation site (e.g., cysteine), ensure the chosen location is accessible to the PEG reagent.[1]

Quantitative Data Summary

Table 1: Optimization of PEGylation Conditions for BSA Nanoparticles [7]

ParameterLevel 1Level 2Level 3Level 4Level 5
PEG Concentration (g/L) 2.51017.52532.5
Incubation Time (min) 1025405570
Incubation Temperature (°C) 415.52738.550
pH 77.588.59
Optimal conditions for maximum PEGylation efficiency (100%) were found to be 32.5 g/L PEG concentration, 10 min incubation time, 27°C incubation temperature, and pH 7.[7]

Table 2: Influence of Reaction Parameters on Mono-PEGylated Product Yield (Example Data)

ParameterCondition ACondition BCondition C
PEG/Protein Molar Ratio 1.5:12.0:12.5:1
pH 6.57.07.5
Mono-PEGylated Yield (%) 55%70%65% (increased multi-PEGylation)
This table illustrates a hypothetical optimization scenario based on findings that the PEG/protein ratio is a critical parameter, followed by pH.[6]

Experimental Protocols

Protocol 1: General Procedure for Amine-Specific PEGylation using PEG-NHS Ester

  • Protein Preparation: Dissolve the protein in a suitable buffer (e.g., phosphate buffer) at a pH between 7.0 and 9.0. The optimal pH will need to be determined empirically.[8][9]

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in the same reaction buffer.

  • PEGylation Reaction: Add the dissolved PEG-NHS ester to the protein solution at a predetermined molar ratio.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C to 25°C) with gentle stirring.[8] The reaction time can range from 30 minutes to several hours.

  • Quenching: Stop the reaction by adding a quenching reagent with a primary amine, such as Tris buffer or glycine, to react with any remaining active NHS esters.[10]

  • Purification: Remove unreacted PEG and byproducts using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[1][11]

Protocol 2: Quantification of Free Amino Groups using TNBS Assay [7]

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the nanoparticle/protein sample in 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Reaction with TNBS: Add 250 µL of a 0.01% (w/v) 2,4,6-trinitrobenzenesulfonic acid (TNBS) solution to 500 µL of the sample solution.

  • Incubation: Shake the mixture at 500 rpm for 2 hours at 37°C.

  • Separation: Centrifuge the sample (e.g., 35,000 x g for 30 minutes) to pellet the nanoparticles/protein.

  • Spectrophotometric Analysis: Measure the absorbance of the supernatant at 345 nm to determine the amount of unreacted TNBS.

  • Calculation: The amount of free amino groups is determined by comparing the absorbance to a standard curve or by subtracting the unreacted TNBS from the initial amount.

Visualizations

PEGylation_Troubleshooting_Workflow cluster_start Start cluster_analysis Problem Analysis cluster_solutions Corrective Actions cluster_outcome Outcome start Low PEGylation Yield check_conditions Review Reaction Parameters start->check_conditions check_reagents Assess Reagent Quality start->check_reagents check_protein Evaluate Protein Stability & Purity start->check_protein optimize_params Optimize pH, Temp, Molar Ratio, Time check_conditions->optimize_params Suboptimal new_reagents Use Fresh/Qualified PEG & Other Reagents check_reagents->new_reagents Poor Quality modify_protocol Adjust Buffer, Add Stabilizers, Degas Buffer check_protein->modify_protocol Instability/ Impurity end Improved Yield optimize_params->end new_reagents->end modify_protocol->end

Caption: Troubleshooting workflow for low PEGylation yield.

PEGylation_Chemistry_Selection cluster_functional_groups Available Functional Groups cluster_peg_reagents PEG Reagent Choice start Target Molecule amines Primary Amines (Lys, N-terminus) start->amines thiols Free Thiols (Cys) start->thiols carboxyls Carboxyl Groups (Asp, Glu, C-terminus) start->carboxyls peg_nhs PEG-NHS Ester PEG-Aldehyde amines->peg_nhs pH 7-9 for Lys pH <7 for N-term peg_mal PEG-Maleimide PEG-Vinylsulfone thiols->peg_mal pH 6.5-7.5 peg_amine PEG-Amine (with EDC/NHS) carboxyls->peg_amine Requires activation

Caption: Decision guide for selecting PEGylation chemistry.

References

Technical Support Center: Optimizing PROTAC Efficacy by Fine-Tuning Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of PROTAC linker length for enhanced efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC molecule?

A1: The linker is a crucial component of a PROTAC (Proteolysis Targeting Chimera) that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] Its primary function is to facilitate the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[2][] This proximity is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1] The length, chemical composition, and attachment points of the linker significantly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[4][5]

Q2: What are the most common types of linkers used in PROTACs?

A2: The most prevalent linker motifs in published PROTAC structures are polyethylene glycol (PEG) and alkyl chains of varying lengths.[4][] Approximately 55% of linkers are composed solely of PEG, while around 30% consist of alkyl chains.[4] These flexible linkers are popular due to their synthetic accessibility, which allows for easy and systematic variation of length and composition.[][7] More rigid linkers incorporating structures like piperazine, piperidine, or alkynes are also used to improve metabolic stability and potentially enhance potency by reducing conformational flexibility.[][4]

Q3: How does linker length impact the efficacy of a PROTAC?

A3: Linker length is a critical determinant of PROTAC efficacy.[1] An optimal linker length allows for the correct orientation and proximity of the target protein and the E3 ligase within the ternary complex, leading to efficient ubiquitination.[1][5]

  • A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase and thus inhibiting the formation of a productive ternary complex.[1][2]

  • A linker that is too long can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[2][5]

The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[2]

Q4: What is the "hook effect" in the context of PROTACs?

A4: The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex.[8][9] The formation of these unproductive binary complexes competes with and inhibits the formation of the ternary complex required for degradation.[10]

Troubleshooting Guides

Problem 1: My PROTAC shows little to no degradation of the target protein.

  • Possible Cause 1: Suboptimal Linker Length.

    • Troubleshooting Step: Synthesize a library of PROTACs with systematically varied linker lengths. For example, if you started with a 12-atom linker, synthesize analogues with 9, 16, 19, and 21 atoms.[11] Test the degradation activity of each compound using a Western blot to identify the optimal length.[12]

  • Possible Cause 2: Poor Cell Permeability.

    • Troubleshooting Step: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[8] Modifying the linker to balance hydrophilicity and lipophilicity can improve permeability. Incorporating PEG units can enhance solubility.[7][13] Consider performing a cellular thermal shift assay (CETSA) or NanoBRET™ assay to confirm target engagement within the cell.[8]

  • Possible Cause 3: Instability of the Ternary Complex.

    • Troubleshooting Step: The linker may not be facilitating stable interactions between the POI and the E3 ligase. Evaluate ternary complex formation directly using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or FRET.[10][14] These assays can provide insights into the binding affinities and stability of the complex, guiding further linker design.

Problem 2: The degradation efficacy (Dmax) of my PROTAC is low, or the potency (DC50) is weak.

  • Possible Cause 1: Inefficient Ubiquitination.

    • Troubleshooting Step: Even if a ternary complex forms, its geometry might not be optimal for the transfer of ubiquitin from the E2-E3 ligase complex to the target protein. Perform an in-vitro or cellular ubiquitination assay to confirm that the target protein is being ubiquitinated in the presence of the PROTAC.[15][16] If ubiquitination is weak, further optimization of the linker length and composition is required to improve the geometry of the ternary complex.

  • Possible Cause 2: Linker Flexibility.

    • Troubleshooting Step: A highly flexible linker might allow the formation of multiple non-productive ternary complex conformations.[] Consider synthesizing PROTACs with more rigid linkers (e.g., incorporating piperazine or alkyne motifs) to restrict conformational freedom and potentially favor a more productive binding mode.[][4]

  • Possible Cause 3: Suboptimal Linker Attachment Point.

    • Troubleshooting Step: The position where the linker is attached to the warhead or the E3 ligase ligand can significantly impact the orientation of the proteins in the ternary complex.[5] Analyze the crystal structures of your ligands bound to their respective proteins to identify alternative solvent-exposed positions for linker attachment that might lead to a more favorable ternary complex geometry.[]

Problem 3: My PROTAC degrades the target protein but also shows significant off-target effects.

  • Possible Cause 1: Non-selective Ternary Complex Formation.

    • Troubleshooting Step: The current linker may be promoting the formation of productive ternary complexes with proteins other than the intended target.[8] Systematically varying the linker length and rigidity can enhance selectivity. A shorter or more rigid linker can impose stricter conformational requirements, potentially disfavoring the formation of off-target ternary complexes.[17] For instance, a mere single ethylene glycol unit extension in a lapatinib-based PROTAC abolished HER2 degradation while maintaining EGFR degradation.[4]

  • Possible Cause 2: Non-selective Warhead.

    • Troubleshooting Step: If the warhead itself has affinity for multiple proteins, the PROTAC may degrade several targets. While this is a property of the warhead, linker optimization can sometimes impart selectivity.[8] The linker can influence which of the potential targets forms a stable and productive ternary complex with the chosen E3 ligase.

Data Presentation: Linker Length vs. Efficacy

The optimal linker length is target-dependent. Below are examples summarizing the impact of linker length on the degradation potency (DC50) and maximum degradation (Dmax) for different protein targets.

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~40%140
12~70%Not specified
16>80%26
19~60%Not specified
21~50%Not specified
(Data compiled from studies on ERα targeting PROTACs)[11][18]

Table 2: Degradation Potency of TBK1-Targeting PROTACs

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%
(Data compiled from studies on TBK1-targeting PROTACs)[18]

Table 3: Effect of Linker Length on BRD4 Degradation

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)
dBET1PEG134.3
PROTAC APEG162.7
PROTAC BPEG2018
(Data compiled from studies on BRD4-targeting PROTACs)[17]

Mandatory Visualizations

Signaling Pathway

PROTAC_Pathway cluster_cytoplasm Cytoplasm PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Catalytic Release Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

Experimental_Workflow Start Start: Design PROTAC with Initial Linker Synthesize Synthesize Library of PROTACs with Varying Linker Lengths Start->Synthesize Cell_Treatment Treat Cells with PROTAC Library (Dose-Response) Synthesize->Cell_Treatment Degradation_Assay Assess Protein Degradation (e.g., Western Blot) Cell_Treatment->Degradation_Assay Analyze_Data Determine DC50 and Dmax for each Linker Length Degradation_Assay->Analyze_Data Optimal_Found Optimal Linker Identified? Analyze_Data->Optimal_Found Mechanism_Validation Mechanism Validation Assays (Ternary Complex, Ubiquitination) Optimal_Found->Mechanism_Validation Yes Refine_Design Refine Linker Design (Composition, Attachment Point) Optimal_Found->Refine_Design No End End: Optimized PROTAC Mechanism_Validation->End Refine_Design->Synthesize

Caption: Experimental workflow for optimizing PROTAC linker length.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem: No/Poor Protein Degradation Check_Engagement Confirm Cellular Target Engagement (e.g., CETSA, NanoBRET™) Start->Check_Engagement Engagement_OK Is there Engagement? Check_Engagement->Engagement_OK Check_Permeability Improve Cell Permeability (Modify Linker Properties) Engagement_OK->Check_Permeability No Check_Ternary Assess Ternary Complex Formation (e.g., Co-IP, SPR, ITC) Engagement_OK->Check_Ternary Yes Check_Permeability->Start Re-test Ternary_OK Does Ternary Complex Form? Check_Ternary->Ternary_OK Optimize_Linker_Length Systematically Vary Linker Length Ternary_OK->Optimize_Linker_Length No Check_Ub Assess Target Ubiquitination (Ubiquitination Assay) Ternary_OK->Check_Ub Yes Optimize_Linker_Length->Start Re-test Ub_OK Is Target Ubiquitinated? Check_Ub->Ub_OK Optimize_Linker_Geometry Refine Linker Geometry (Rigidity, Attachment Point) Ub_OK->Optimize_Linker_Geometry No Solution Continue with Optimized PROTAC Ub_OK->Solution Yes Optimize_Linker_Geometry->Start Re-test

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the amount of a target protein remaining in cells after treatment with a PROTAC.[12]

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compounds and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight.[12] Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[12]

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS.[12] Add lysis buffer to each dish, scrape the cells, and collect the lysate.[12] Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[12]

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[12]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel.[12] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[12] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[12] Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection and Analysis: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[12] Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to generate a dose-response curve and determine DC50 and Dmax values.[12]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to qualitatively assess the formation of the POI-PROTAC-E3 ligase ternary complex in cells.[1]

Materials:

  • Treated cell lysates (from Protocol 1, Step 2, using a non-denaturing lysis buffer)

  • Primary antibody against the POI or the E3 ligase

  • Protein A/G agarose beads

  • Wash buffer

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Methodology:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.[1]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either the POI or the E3 ligase overnight at 4°C to form antibody-protein complexes.[1]

  • Complex Pulldown: Add protein A/G agarose beads to the lysate and incubate to capture the antibody-protein complexes.[1]

  • Washing and Elution: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.[1] Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[1]

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both the POI and the E3 ligase to detect the co-precipitated proteins.[1] An increased amount of the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[1]

Protocol 3: Cellular Ubiquitination Assay

This protocol is used to determine if the target protein is ubiquitinated following PROTAC treatment.[15]

Materials:

  • Cell lysates from PROTAC-treated cells (as in Protocol 2)

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G agarose beads

  • Wash buffer and elution buffer

  • Primary antibody against ubiquitin for Western blotting

Methodology:

  • Immunoprecipitation of Target Protein: Perform immunoprecipitation of the target protein from cell lysates as described in Protocol 2 (Steps 1-4).[15] It is often beneficial to pre-treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before lysis to allow ubiquitinated proteins to accumulate.

  • Western Blot for Ubiquitin: Analyze the eluted proteins by Western blotting.[15] Probe the membrane with a primary antibody that recognizes ubiquitin.[8] A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates polyubiquitination of the target protein.[8]

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and troubleshooting protein aggregation during PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability. Deviations from a protein's optimal stability range can lead to the exposure of hydrophobic regions, promoting aggregation.[1]

  • PEG-Protein Interactions: While generally a stabilizer, PEG can sometimes induce conformational changes in proteins that favor aggregation. The length of the PEG chain can influence these interactions.

  • Poor Reagent Quality: Impurities or the presence of diol in what is intended to be a monofunctional PEG reagent can cause unintended cross-linking.

Q2: How can I detect and quantify protein aggregation after PEGylation?

Several analytical techniques are available to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a widely accepted technique that separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein. When coupled with detectors like UV, multi-angle light scattering (MALS), and refractive index (RI), SEC provides robust and reproducible separation and quantification.[2][]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is a rapid, non-destructive method to detect the presence of larger aggregates by measuring fluctuations in scattered light intensity caused by Brownian motion. An increase in the average hydrodynamic diameter and polydispersity index (PDI) can indicate aggregation.[4][5]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.

  • Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry at a wavelength such as 350 nm or 600 nm, can indicate the formation of insoluble aggregates.[6]

Q3: What role do stabilizing excipients play in preventing aggregation?

Stabilizing excipients can be added to the reaction buffer to help maintain protein stability and prevent aggregation.[1] Common classes of excipients include:

  • Sugars and Polyols (e.g., Sucrose, Trehalose, Sorbitol, Glycerol): These act as protein stabilizers through preferential exclusion, which favors the native protein conformation.[1]

  • Amino Acids (e.g., Arginine, Glycine): Arginine, for instance, can suppress non-specific protein-protein interactions that lead to aggregation.[1]

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[1]

Troubleshooting Guides

Problem: I am observing significant precipitation or aggregation during my PEGylation reaction.

This guide provides a systematic approach to troubleshoot and mitigate protein aggregation.

Troubleshooting_Workflow cluster_0 Troubleshooting Steps A Start: Aggregation Observed B Step 1: Optimize Reaction Conditions (pH, Temp, Molar Ratio, Protein Conc.) A->B C Step 2: Incorporate Stabilizing Excipients (Sugars, Amino Acids, Surfactants) B->C If aggregation persists F End: Aggregation Minimized B->F Success D Step 3: Control Reaction Rate (Lower Temp, Stepwise PEG Addition) C->D If aggregation persists C->F Success E Step 4: Consider Alternative PEGylation Chemistry (e.g., monofunctional PEG) D->E If aggregation persists D->F Success E->F Success

Caption: A logical workflow for troubleshooting protein aggregation during PEGylation.

Step 1: Reaction Condition Optimization

Systematically evaluate and optimize the reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before scaling up.

Data Presentation: Impact of Reaction Parameters on Aggregation

The following tables summarize typical effects of key reaction parameters on protein aggregation during PEGylation. The exact values will be protein-dependent.

Table 1: Effect of pH on PEGylation and Aggregation

pHRelative PEGylation Efficiency (%)% Aggregation (by SEC)Remarks
6.040< 5%Low reaction rate, but high protein stability.
7.08510%Good balance between reaction rate and stability.[7]
7.49515%Higher efficiency, but increased risk of aggregation for some proteins.
8.0>98%>30%High reaction rate, but can lead to significant aggregation due to protein instability.[7]

Table 2: Effect of PEG:Protein Molar Ratio on Aggregation

PEG:Protein Molar RatioMono-PEGylated Product (%)Di-/Multi-PEGylated Product (%)% Aggregation (by SEC)
1:1305< 2%
5:165155%
10:1802512%
20:1754025%
Experimental Protocol: Small-Scale PEGylation Screening

Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer)

  • A series of reaction buffers with varying pH (e.g., 0.1 M sodium phosphate buffers at pH 6.0, 7.0, 7.4, 8.0)

  • 96-well plate or microcentrifuge tubes

  • Incubator/shaker

Methodology:

  • Prepare Stock Solutions: Ensure protein and activated PEG solutions are freshly prepared or properly stored.

  • Set up Screening Matrix: Prepare a series of small-scale reactions (e.g., 50-100 µL) in a 96-well plate or microcentrifuge tubes. Vary one parameter at a time while keeping others constant.

    • Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).

    • pH: Screen a range of pH values around the protein's isoelectric point (pI) and its optimal stability pH.[1]

    • Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature).

  • Reaction Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight), with gentle mixing.

  • Analysis: Analyze the extent of aggregation in each reaction using methods described in the FAQs (e.g., turbidity measurement, SDS-PAGE, or a quick check by centrifugation to look for a pellet). For a more quantitative analysis, use SEC or DLS.

Experimental_Workflow cluster_1 PEGylation Screening Workflow P1 Prepare Stock Solutions (Protein, Activated PEG) P2 Set up Screening Matrix (Vary one parameter at a time) P1->P2 P3 Incubate Reactions P2->P3 P4 Analyze Aggregation (SEC, DLS, SDS-PAGE) P3->P4 P5 Identify Optimal Conditions P4->P5

References

Technical Support Center: Purification of Boc-N-PEG2-MS Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of Boc-N-PEG2-MS (tert-Butyloxycarbonyl-N-amido-diethyleneglycol-methanesulfonyl) conjugates.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what is it used for?

This compound is a heterobifunctional crosslinker. It contains a Boc-protected amine at one end and a methanesulfonyl (mesyl) group at the other, connected by a two-unit polyethylene glycol (PEG) spacer. The mesyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines, thiols, and hydroxyls on a target molecule. The Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be used for further conjugation.

Q2: What are the most common impurities I can expect in my reaction mixture after conjugation with this compound?

The primary impurities in a typical conjugation reaction are:

  • Unreacted this compound: Excess linker that did not react with your target molecule.

  • Unreacted Target Molecule: The nucleophile-containing molecule that was intended to be PEGylated.

  • Hydrolyzed Boc-N-PEG2-OH: The mesyl group of the linker can hydrolyze in the presence of water to form a hydroxyl group, rendering it unreactive.

  • Side-products: Depending on the nature of your target molecule and reaction conditions, other side-products may form.

Q3: What are the recommended purification strategies for this compound conjugates?

For small molecule conjugates of this compound, the most effective purification method is typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1][2] This technique separates molecules based on their hydrophobicity. Since PEGylation alters the hydrophobicity of a molecule, it allows for the separation of the desired conjugate from both the unreacted starting materials and byproducts.[]

For larger conjugates, such as those with proteins or peptides, Size-Exclusion Chromatography (SEC) can also be a viable option to remove the smaller unreacted PEG linker and other small molecule impurities.[][4]

Q4: How can I monitor the progress of my purification?

The purity of the collected fractions can be assessed using analytical techniques such as:

  • Analytical RP-HPLC: To determine the relative peak area of the conjugate compared to impurities.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the purified conjugate and identify any co-eluting impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the conjugate and identify residual starting materials or byproducts.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of purified conjugate Product is precipitating on the column. - Decrease the concentration of the sample loaded onto the column.- Modify the buffer to improve the solubility of your product.[1]
Product is binding irreversibly to the chromatography column. - Modify the elution conditions. For RP-HPLC, adjust the organic solvent gradient.[1]
Unreacted starting materials in the final product Inadequate resolution of the chromatography method. - Optimize the chromatography conditions. For RP-HPLC, use a shallower gradient around the elution time of your conjugate.[2]- Consider a column with a smaller particle size for higher resolution.[2]
Sample overload. - Reduce the amount of sample injected onto the column.[2]
Broad peaks in the chromatogram Non-optimal chromatographic conditions. - Increase the column temperature to improve peak shape.- Ensure the mobile phase is well-mixed and degassed.[2]
Presence of multiple PEGylated species or isomers. - This may be inherent to the reaction. Further optimization of the conjugation reaction may be needed.
Product appears aggregated after purification Harsh purification conditions. - For SEC, reduce the flow rate to lower the pressure.- Perform purification steps at a lower temperature (e.g., 4°C).[4]
Instability of the PEGylated molecule. - Screen different buffer conditions (pH, ionic strength) for optimal stability.[4]

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Small Molecule this compound Conjugate

Purification Method Typical Purity (%) Typical Recovery (%) Throughput Key Advantages Key Disadvantages
Preparative RP-HPLC >9860-80Low to MediumHigh resolution, good for removing closely related impurities.Can be time-consuming, may require solvent removal post-purification.
Flash Chromatography (Reverse Phase) 90-9870-90HighFaster than preparative HPLC, good for larger scale.Lower resolution than HPLC.
Size-Exclusion Chromatography (SEC) 85-9580-95MediumGood for removing unreacted small linker from large conjugates.Poor resolution for small molecule conjugates with small size differences.[6]

Experimental Protocols

Protocol 1: General Conjugation of a Nucleophile with this compound
  • Dissolve the Target Molecule: Dissolve the amine-containing target molecule in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (typically 1.5-2.0 equivalents), to act as a proton scavenger.

  • Add this compound: Add this compound (typically 1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by HPLC or TLC.

  • Quench Reaction: Upon completion, the reaction can be quenched by the addition of a small amount of water or a primary amine like Tris buffer to consume any unreacted mesylate.

Protocol 2: Purification of a Small Molecule-Boc-N-PEG2-MS Conjugate using Preparative RP-HPLC
  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., a small amount of Mobile Phase A or a mixture of water and acetonitrile). Filter the sample through a 0.45 µm filter.[2]

  • Column Equilibration: Equilibrate a C18 preparative column with 95% Mobile Phase A (e.g., 0.1% Trifluoroacetic acid (TFA) in water) and 5% Mobile Phase B (e.g., 0.1% TFA in acetonitrile) at an appropriate flow rate for the column size.[2]

  • Sample Injection: Inject the filtered sample onto the equilibrated column.

  • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.[1]

  • Fraction Collection: Collect fractions based on the peaks observed on the chromatogram using a UV detector.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC or LC-MS to determine their purity.[2]

  • Product Isolation: Pool the pure fractions, remove the organic solvent using a rotary evaporator, and lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.[2]

Visualizations

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Isolation start Dissolve Target Molecule & Base add_linker Add this compound start->add_linker react Stir and Monitor (HPLC/TLC) add_linker->react quench Quench Reaction react->quench prep_sample Prepare & Filter Crude Sample quench->prep_sample hplc Preparative RP-HPLC prep_sample->hplc collect Collect Fractions hplc->collect analyze Analyze Fractions (LC-MS/Analyt. HPLC) collect->analyze pool Pool Pure Fractions analyze->pool isolate Solvent Removal & Lyophilization pool->isolate final_product Purified Conjugate isolate->final_product

Caption: Experimental workflow for this compound conjugation and purification.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity cluster_peaks Poor Peak Shape start Purification Issue Identified q_precip Precipitation on column? start->q_precip q_res Poor peak resolution? start->q_res q_broad Broad peaks? start->q_broad s_precip_yes Decrease sample conc. Modify buffer q_precip->s_precip_yes Yes s_precip_no Irreversible binding? q_precip->s_precip_no No s_binding_yes Adjust elution gradient s_precip_no->s_binding_yes Yes s_res_yes Optimize gradient Use smaller particle size column q_res->s_res_yes Yes s_res_no Sample overload? q_res->s_res_no No s_overload_yes Reduce injection volume s_res_no->s_overload_yes Yes s_broad_yes Increase temp. Degas mobile phase q_broad->s_broad_yes Yes

Caption: Troubleshooting logic for purification of this compound conjugates.

References

Boc-N-PEG2-MS stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Boc-N-PEG2-MS, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability and to ensure the longest possible shelf life, this compound should be stored under the following conditions:

  • Powder: Store at -20°C for up to 3 years.[1][2][3]

  • In solvent: Prepare solutions fresh. If storage is necessary, store at -80°C for up to 1 year.[1][3]

It is also recommended to keep the compound in a dry environment and protected from light.[4][5][6]

Q2: How should I handle this compound upon receipt?

A2: this compound is typically shipped at ambient temperature or with blue ice.[1] Upon receipt, the vial should be stored immediately at the recommended temperature of -20°C. Before opening, allow the product to warm to room temperature to prevent moisture condensation, which could lead to hydrolysis.

Q3: What is the chemical stability of this compound?

A3: this compound contains two key functional groups that influence its stability: a Boc-protected amine and a mesylate (Ms) group.

  • The Boc (tert-butoxycarbonyl) group is sensitive to acidic conditions and can be removed to yield a free amine.[2][7]

  • The mesylate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is essential for its function but also means it can be susceptible to degradation, for instance, by hydrolysis, especially in the presence of moisture.

Q4: In which solvents can I dissolve this compound?

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or no reaction yield Degraded this compound: Improper storage or handling may have led to the degradation of the reagent.1. Confirm that the reagent was stored at -20°C in a desiccated environment. 2. If degradation is suspected, use a fresh vial of the reagent. 3. Perform a quality control check on the reagent if possible (e.g., NMR or mass spectrometry).
Suboptimal reaction conditions: The pH, temperature, or reaction time may not be suitable for the specific substrates.1. The mesylate group reacts with nucleophiles. Ensure your reaction conditions favor the desired nucleophilic substitution. 2. The reaction should be carried out in an anhydrous solvent to prevent hydrolysis of the mesylate group. 3. Optimize reaction time and temperature based on literature for similar reactions.
Incorrect stoichiometry: The molar ratio of reactants may not be optimal.1. Vary the molar equivalents of this compound relative to your substrate to find the optimal ratio.
Unexpected side products Reaction with unintended functional groups: The mesylate is a reactive group and may react with other nucleophilic sites on your molecule.1. Consider using protecting groups for other sensitive functional groups in your molecule.
Deprotection of the Boc group: Reaction conditions may be inadvertently acidic, causing the loss of the Boc protecting group.1. Ensure the reaction is performed under neutral or slightly basic conditions to maintain the integrity of the Boc group.
Difficulty dissolving the compound Inappropriate solvent: The chosen solvent may not be suitable for this compound.1. Try common organic solvents used in bioconjugation, such as DMSO or DMF. 2. Gentle warming and sonication may aid in dissolution.

Data Summary

Storage Conditions and Shelf Life
FormStorage TemperatureShelf LifeShipping Condition
Powder-20°C3 years[1][3]Ambient or with blue ice[1]
In Solvent-80°C1 year[1][3]N/A

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution using this compound

This is a general guideline and may require optimization for specific applications.

  • Preparation:

    • Ensure all glassware is dry and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

    • Use anhydrous solvents.

  • Dissolution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the required amount of your nucleophilic substrate and this compound in the appropriate anhydrous solvent. A common starting point is to use a 1:1 to 1:1.5 molar ratio of substrate to this compound.

  • Reaction:

    • If the nucleophile is an amine, a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) may be added to facilitate the reaction.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique such as TLC, LC-MS, or HPLC.

    • Reaction times can vary from a few hours to overnight depending on the reactivity of the substrate.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction if necessary.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified using standard chromatographic techniques (e.g., flash column chromatography or preparative HPLC).

Protocol 2: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected compound in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

  • Acid Treatment: Add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. The concentration of the acid and the reaction time will depend on the substrate. A common condition is 20-50% TFA in DCM.

  • Reaction: Stir the mixture at room temperature for 30 minutes to a few hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the acid and solvent under reduced pressure. The resulting amine salt may be used directly or neutralized with a base.

Visualizations

This compound Structure and Reactivity

G This compound Structure and Reaction cluster_0 This compound cluster_1 Reaction Sites cluster_2 Reactants cluster_3 Products Boc_N_PEG2_MS Boc-NH-(PEG)2-OMs Boc Boc Group (Acid Labile) Ms Mesylate Group (Nucleophilic Substitution) Deprotected_Amine H2N-(PEG)2-OMs Boc->Deprotected_Amine Deprotection Conjugate Boc-NH-(PEG)2-Nucleophile Ms->Conjugate Conjugation Acid Acid (e.g., TFA) Acid->Boc Nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile->Ms

Caption: Reactivity of this compound functional groups.

Troubleshooting Workflow for Low Reaction Yield

G Troubleshooting Low Yield in this compound Reactions Start Low or No Product Yield Check_Reagent Check this compound Integrity Start->Check_Reagent Check_Conditions Review Reaction Conditions Check_Reagent->Check_Conditions No Improper_Storage Improper Storage/Handling? Check_Reagent->Improper_Storage Yes Check_Stoichiometry Verify Stoichiometry Check_Conditions->Check_Stoichiometry Yes Anhydrous Anhydrous Conditions? Check_Conditions->Anhydrous No Molar_Ratio Molar Ratio Correct? Check_Stoichiometry->Molar_Ratio No Success Problem Resolved Check_Stoichiometry->Success Yes Use_New_Reagent Use Fresh Reagent Improper_Storage->Use_New_Reagent Use_New_Reagent->Success Optimize_Conditions Optimize pH, Temp, Time Anhydrous->Optimize_Conditions Optimize_Conditions->Success Adjust_Ratio Adjust Molar Ratio Molar_Ratio->Adjust_Ratio Adjust_Ratio->Success

Caption: A logical workflow for troubleshooting low reaction yields.

References

Troubleshooting low cell permeability of PROTACs with PEG linkers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions to address challenges related to the cell permeability of Proteolysis Targeting Chimeras (PROTACs), particularly those utilizing polyethylene glycol (PEG) linkers.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low cell permeability issues with your PEG-linked PROTAC.

Q: My PROTAC with a PEG linker shows low cellular activity. How do I troubleshoot whether this is due to poor cell permeability?

A: Low cellular activity of a PROTAC can stem from multiple factors, including poor cell permeability, suboptimal ternary complex formation, or rapid efflux from the cell. The following step-by-step guide will help you diagnose if permeability is the root cause and provide strategies for improvement.

Troubleshooting Workflow

The diagram below outlines a logical workflow for troubleshooting low PROTAC activity, with a focus on diagnosing permeability issues.

PROTAC_Troubleshooting_Workflow Troubleshooting Workflow for Low PROTAC Activity start Low PROTAC Activity Observed step1 Step 1: Verify Compound Integrity & Purity (LC-MS, NMR) start->step1 result1_ok Compound OK step1->result1_ok Check result1_bad Degraded/Impure step1->result1_bad Check step2 Step 2: Assess Physicochemical Properties step3 Step 3: Evaluate Passive Permeability (PAMPA Assay) step2->step3 result3_high High Permeability step3->result3_high Result result3_low Low Permeability step3->result3_low Result step4 Step 4: Evaluate Cell-Based Permeability & Efflux (Caco-2 Assay) result4_high High Permeability Low Efflux step4->result4_high Result result4_low Low Permeability or High Efflux step4->result4_low Result step5 Step 5: Direct Intracellular Target Engagement (NanoBRET Assay) result5_yes Target Engaged step5->result5_yes Result result5_no No Engagement step5->result5_no Result result1_ok->step2 solution1 Resynthesize / Purify result1_bad->solution1 result3_high->step5 result3_low->step4 result4_high->step5 solution2 Linker Optimization: - Shorten PEG chain - Increase lipophilicity - Introduce rigid elements result4_low->solution2 solution3 Issue is likely not permeability. Investigate ternary complex formation (SPR, FP). result5_yes->solution3 result5_no->solution2 Indicates poor permeability

Caption: A step-by-step workflow for diagnosing low PROTAC activity.
Step 1: Verify Compound Integrity and Purity

Before assessing biological properties, it is crucial to confirm that your PROTAC is structurally sound and pure. Degradation or impurities can lead to a loss of activity that might be mistaken for low permeability.

  • Action: Analyze your PROTAC sample using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Desired Outcome: The data should confirm the correct mass and structure with >95% purity. If not, resynthesize or purify the compound.

Step 2: Assess Physicochemical Properties

PROTACs often fall outside of traditional "Rule of 5" drug-like space, but certain physicochemical properties are still correlated with better permeability.[1] The flexible nature of PEG linkers can sometimes allow the PROTAC to adopt folded conformations that shield polar surface area, which is beneficial for membrane traversal.[2][3]

  • Action: Calculate or measure key properties of your PROTAC. Compare them against the generally accepted guidelines for PROTACs, often referred to as operating in the "beyond Rule of 5" (bRo5) space.[4]

  • Data Presentation: Target Physicochemical Profile for PROTACs

    Property Target Range Rationale for Permeability
    Molecular Weight (MW) < 1100 Da A severe drop-off in permeability is often seen at MW > 1100 Da.[4]
    cLogP 1 - 4 Balances solubility and lipophilicity; values > 5 can lead to membrane retention.[5]
    Topological Polar Surface Area (TPSA) < 200 Ų Lower TPSA is generally favored for passive diffusion.[4]
    Hydrogen Bond Donors (HBD) ≤ 6 Minimizes the desolvation penalty upon entering the lipid bilayer.[4]

    | Number of Rotatable Bonds (NRotB) | 10 - 25 | High flexibility can allow the molecule to adopt a less polar, "chameleonic" conformation to cross the membrane.[6][7] |

If your PROTAC's properties are far outside these ranges (e.g., excessively high MW or TPSA), this is a strong indicator of potential permeability issues.

Step 3: Evaluate Passive Permeability (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to assess a compound's ability to cross an artificial lipid membrane via passive diffusion.[8][9] It provides a clean measure of passive permeability without confounding factors like cellular efflux.[10]

  • Action: Perform a PAMPA assay to determine the apparent permeability coefficient (Papp).

  • Experimental Protocol: PAMPA

    • Preparation: Prepare a 1% lecithin in dodecane solution.[11] Prepare the PROTAC dosing solution (e.g., 10 µM in a buffer like PBS with 5% DMSO).[11]

    • Plate Setup: Use a 96-well filter plate (donor plate) and a corresponding acceptor plate. Add buffer to the acceptor wells.

    • Membrane Coating: Gently add 5 µL of the lecithin/dodecane solution to the filter membrane of each well on the donor plate.[11]

    • Dosing: Add the PROTAC dosing solution to the donor plate wells.

    • Incubation: Assemble the donor and acceptor plates and incubate for 10-20 hours in a moist chamber.[11]

    • Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculation: Calculate the Papp value.

  • Interpretation:

    • Low Permeability (Papp < 1.0 x 10-6 cm/s): Suggests that poor passive diffusion is a likely problem.[12] Proceed to Step 4.

    • Moderate/High Permeability (Papp > 1.0 x 10-6 cm/s): Suggests that passive permeability is not the primary issue. Proceed to Step 5 to investigate intracellular target engagement directly.

Step 4: Evaluate Cell-Based Permeability and Efflux (Caco-2 Assay)

The Caco-2 assay uses a monolayer of human intestinal cells to model drug absorption.[13] It accounts for both passive diffusion and active transport mechanisms, including efflux pumps that can remove the PROTAC from the cell.[14]

  • Action: Perform a bidirectional Caco-2 assay to measure permeability in both directions (apical-to-basolateral, A-B, and basolateral-to-apical, B-A).

  • Experimental Protocol: Caco-2 Permeability Assay

    • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days until they form a differentiated, polarized monolayer.[13]

    • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[14]

    • Dosing (A-B): Add the PROTAC solution (e.g., 10 µM) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[15]

    • Dosing (B-A): In a separate set of wells, add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubation: Incubate the plates for a set time (e.g., 90-120 minutes) at 37°C.[15]

    • Sampling & Analysis: Take samples from the receiver compartments at the end of the incubation and analyze the PROTAC concentration via LC-MS/MS.

    • Calculation: Calculate Papp values for both A-B and B-A directions and determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)).

  • Interpretation:

    • Low Papp (A-B) and Low ER (<2): Confirms that poor intrinsic permeability is the main issue.

    • Low Papp (A-B) and High ER (>2): Indicates that the PROTAC is a substrate for efflux pumps, which actively remove it from the cell, reducing intracellular concentration.[13]

    • Solution: In either case of low effective permeability, linker optimization is required. Strategies include shortening the PEG linker, replacing it with a more lipophilic alkyl chain, or incorporating rigid elements like piperazine to improve properties.[16][17]

Step 5: Measure Intracellular Target Engagement (NanoBRET™)

If permeability assays suggest your PROTAC should be entering the cell, you must confirm it is engaging its target protein inside the cell. Assays like NanoBRET™ provide a quantitative measure of target engagement in live cells.[18][19]

  • Action: Perform a NanoBRET™ target engagement assay.

  • Interpretation:

    • No/Weak Engagement: If permeability is good but target engagement is poor, this suggests that despite entering the cell, the PROTAC cannot bind its target. This could be due to sequestration in organelles or other factors. The effective intracellular concentration is too low. Linker modification may still be necessary.

    • Strong Engagement: If permeability is good and the PROTAC engages its target, but you still see no degradation, the problem is not permeability. The issue likely lies in the formation of a productive ternary complex (Target-PROTAC-E3 Ligase). Further biophysical assays (e.g., SPR, FP) are needed to investigate this step.

Frequently Asked Questions (FAQs)

Q1: Why use PEG linkers if they can cause permeability issues? A1: PEG linkers are widely used because they offer significant advantages, including increased water solubility, which is crucial for these large molecules.[17][20] Their flexibility can also be beneficial, allowing the PROTAC to adopt conformations that shield polar groups and facilitate membrane crossing, a "chameleonic" property.[2][21] The key is to find the optimal balance between length and composition to maintain solubility without excessively hampering permeability.[16]

Q2: How does shortening a PEG linker improve permeability? A2: Shorter linkers generally reduce the PROTAC's molecular weight and polar surface area, two key parameters that negatively impact passive diffusion.[5] Studies have shown that even a small change, like reducing the number of PEG units, can lead to a significant increase in permeability.

PROTAC_Permeability_Factors Key Factors Influencing PROTAC Cell Permeability permeability Cell Permeability mw Molecular Weight (MW) mw->permeability Decreases logp Lipophilicity (cLogP) logp->permeability Increases (to optimum) tpsa Polar Surface Area (TPSA) tpsa->permeability Decreases flexibility Conformational Flexibility (Rotatable Bonds) flexibility->permeability Can Increase (via folding) efflux Active Efflux efflux->permeability Decreases

Caption: Physicochemical properties affecting PROTAC permeability.

Q3: What is the "hook effect" and how does it relate to PROTAC concentration? A3: The hook effect is a phenomenon where the efficiency of protein degradation decreases at very high PROTAC concentrations.[22] This occurs because the PROTAC saturates both the target protein and the E3 ligase independently, forming binary complexes (Target-PROTAC or E3-PROTAC) instead of the productive ternary complex (Target-PROTAC-E3).[22] While not directly a permeability issue, if a PROTAC has very low permeability, researchers might use excessively high concentrations to compensate, inadvertently triggering the hook effect and misinterpreting the results as low activity.

Q4: Can changing the linker from PEG to an alkyl chain always improve permeability? A4: Not necessarily. While replacing a hydrophilic PEG linker with a more lipophilic alkyl chain can reduce polarity and improve permeability, it is not a guaranteed solution.[5] Some studies have found that certain PROTACs with short PEG linkers were more permeable than their alkyl-linker counterparts. This is because the PEG linker may be involved in forming intramolecular hydrogen bonds that shield polarity, a feature not possible with a simple alkyl chain.[5] The optimal linker type is often scaffold-dependent.

Q5: My Caco-2 assay shows high efflux. What can I do? A5: High efflux indicates your PROTAC is a substrate for transporter proteins like P-glycoprotein (P-gp). To overcome this, you can modify the PROTAC structure to reduce its recognition by these transporters. Strategies include altering the linker composition, for instance by incorporating rigid, cyclic elements like piperidine or piperazine, which can change the molecule's shape and physicochemical properties to evade efflux pumps.[4][16]

References

Technical Support Center: Monitoring Boc Deprotection Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of Boc (tert-butoxycarbonyl) deprotection reactions. Find troubleshooting tips and frequently asked questions to navigate common challenges in your experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during the monitoring of Boc deprotection reactions.

Symptom Possible Cause(s) Recommended Action(s)
TLC shows a persistent starting material spot. Incomplete reaction due to insufficient acid strength, concentration, reaction time, or low temperature.[1][2]Increase the acid concentration (e.g., from 20% TFA in DCM to 50%).[1] Extend the reaction time and continue monitoring.[1] Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[1] Gentle heating may be required for some substrates.[1]
Steric hindrance around the Boc-protected amine.[1]Increase reaction time or consider a less sterically hindered deprotection reagent if compatible with the substrate.
LC-MS analysis indicates low yield of the deprotected product. Incomplete deprotection or significant side product formation.[1]Optimize reaction conditions by monitoring at set intervals (e.g., 30 min, 1 hr, 2 hr) to determine the optimal time for complete conversion.[1]
NMR spectrum shows the persistence of the t-butyl peak at ~1.5 ppm. Incomplete removal of the Boc group.[3]Confirm deprotection by monitoring the disappearance of this peak.[4] If it persists, extend the reaction time or increase acid concentration.
Multiple spots are observed on the TLC plate in addition to the product. Formation of side products due to the reactive t-butyl cation.[2][5]Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture to trap the t-butyl cation.[2]
Degradation of acid-sensitive functional groups on the substrate.[6]Consider milder deprotection methods, such as using aqueous phosphoric acid or catalytic amounts of iodine.[2]
Difficulty visualizing the product spot on TLC. The deprotected amine may have a very different polarity and require a different solvent system for visualization.Use a ninhydrin stain, which is effective for visualizing primary amines.[2][7]
Mass spectrometry does not show the expected mass peak for the product. The deprotected amine exists as an ammonium salt (e.g., TFA salt) after acidic work-up, which can be erratic in ESI-MS.[7]Neutralize a small aliquot of the reaction mixture before MS analysis.[7]
The product may have formed an adduct with the mobile phase solvent.[7]Check for masses corresponding to the product plus the mass of solvent additives (e.g., formic acid, M+46).[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring a Boc deprotection reaction?

A1: The most common methods are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8] TLC is a quick and convenient method for observing the disappearance of the starting material and the appearance of the more polar product.[8] LC-MS provides a more accurate assessment of reaction progress and can quantify starting material, product, and byproducts.[8] ¹H NMR is used to confirm the disappearance of the characteristic singlet of the tert-butyl group protons around 1.5 ppm.[3][9]

Q2: How do I interpret the TLC results for a Boc deprotection?

A2: The Boc-protected starting material is less polar than the deprotected amine product. Therefore, on a normal-phase silica gel TLC plate, the starting material will have a higher Rf value (travel further up the plate) than the product.[8] As the reaction progresses, you should observe the starting material spot diminishing in intensity while the product spot, with a lower Rf, appears and intensifies.

Q3: What should I look for in the ¹H NMR spectrum to confirm complete deprotection?

A3: The most definitive evidence of a complete Boc deprotection in a ¹H NMR spectrum is the complete disappearance of the sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, which typically appears around 1.4-1.5 ppm.[3][4]

Q4: Why is it recommended to use scavengers during Boc deprotection?

A4: The acidic cleavage of the Boc group generates a reactive tert-butyl cation.[1][5] This cation can alkylate nucleophilic functional groups on your molecule, such as thiols, indoles, or electron-rich aromatic rings, leading to undesired side products.[2][5] Scavengers like triisopropylsilane (TIS) or thioanisole are added to trap this reactive intermediate.[2]

Q5: Are there milder alternatives to strong acids like TFA or HCl for Boc deprotection?

A5: Yes, for substrates with acid-sensitive functional groups, several milder methods can be employed. These include using aqueous phosphoric acid, catalytic amounts of iodine, or oxalyl chloride in methanol.[2][10] Thermal deprotection by heating the substrate in a suitable solvent is another acid-free alternative.[2][11]

Experimental Protocols

Protocol 1: Monitoring Boc Deprotection by Thin-Layer Chromatography (TLC)
  • Preparation: At various time points during the reaction (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.

  • Spotting: Spot the aliquot onto a silica gel TLC plate. It is also advisable to spot the starting material as a reference.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol).

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and allow it to dry. Visualize the spots under a UV lamp if the compounds are UV-active. Alternatively, stain the plate with a suitable reagent. For primary amines, a ninhydrin stain is highly effective.[7]

  • Analysis: Compare the spots of the reaction mixture at different time points to the starting material spot. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the deprotected amine.[8]

Protocol 2: Monitoring Boc Deprotection by LC-MS
  • Sample Preparation: At selected time points, take a small aliquot from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent, which may contain a neutralizing agent to stop the reaction.[12]

  • Injection: Inject the quenched and diluted sample into an appropriate HPLC system, typically equipped with a reverse-phase C18 column.[8]

  • Analysis: Analyze the resulting chromatogram to determine the relative peak areas of the starting material and the product. The mass spectrometer will confirm the identity of these peaks by their mass-to-charge ratio (m/z).

  • Quantification: By comparing the peak areas over time, you can quantify the conversion and monitor the reaction progress.[8]

Protocol 3: Monitoring Boc Deprotection by ¹H NMR Spectroscopy
  • Sample Preparation: Take an aliquot of the reaction mixture and remove the solvent under reduced pressure. If a volatile acid like TFA is used, it can also be removed, potentially with co-evaporation using a solvent like toluene.[1]

  • Dissolution: Dissolve the crude residue in a suitable deuterated solvent (e.g., CDCl₃, MeOD).

  • Data Acquisition: Acquire a ¹H NMR spectrum of the sample.

  • Analysis: Examine the spectrum for the characteristic singlet of the nine t-butyl protons of the Boc group, which typically appears around 1.4-1.5 ppm.[3][9] The disappearance of this signal indicates the removal of the Boc group.[4] You may also observe shifts in the signals of protons adjacent to the amine group upon deprotection.

Visualizations

Boc_Deprotection_Monitoring_Workflow cluster_reaction Reaction Phase cluster_analysis Analysis Phase cluster_decision Decision Phase cluster_outcome Outcome start Start Boc Deprotection Reaction sampling Take Aliquots at Time Intervals start->sampling tlc TLC Analysis sampling->tlc lcms LC-MS Analysis sampling->lcms nmr NMR Analysis sampling->nmr complete Reaction Complete? tlc->complete lcms->complete nmr->complete workup Proceed to Work-up complete->workup Yes continue_reaction Continue Reaction & Monitoring complete->continue_reaction No continue_reaction->sampling Troubleshooting_Boc_Deprotection cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Incomplete Deprotection Observed (TLC/LC-MS/NMR) cause1 Insufficient Reaction Time/Temp start->cause1 cause2 Inadequate Acid Strength/Conc. start->cause2 cause3 Steric Hindrance start->cause3 solution1 Extend Reaction Time / Increase Temp cause1->solution1 solution2 Increase Acid Concentration / Use Stronger Acid cause2->solution2 solution3 Prolong Reaction Time / Consider Alternative Reagents cause3->solution3 end_node Reaction Complete solution1->end_node solution2->end_node solution3->end_node

References

Addressing steric hindrance in PEGylation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides troubleshooting advice and answers to frequently asked questions regarding steric hindrance in PEGylation reactions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PEGylation?

A1: Steric hindrance in PEGylation refers to the spatial obstruction that occurs when the bulky polyethylene glycol (PEG) polymer chain prevents or slows down its own attachment to a target functional group (like an amine or thiol) on a biomolecule.[1][2] This "shielding effect" can also be caused by the complex three-dimensional structure of the protein or nanoparticle itself, where the target site is located in a sterically congested region, making it difficult for the PEG reagent to access.[3][4] This can lead to lower reaction efficiency, incomplete PEGylation, or the formation of undesirable multi-PEGylated products.[4][5]

Q2: How do the size and structure of the PEG molecule affect steric hindrance?

A2: The size (molecular weight) and structure (linear vs. branched) of the PEG molecule are critical factors influencing steric hindrance.[6][7][8]

  • PEG Size (Molecular Weight): Larger PEG chains have a greater hydrodynamic volume and can create more significant steric hindrance.[9][10] This can reduce the reaction rate and overall yield.[10] However, a larger PEG can be more effective at shielding the protein from proteolysis and reducing immunogenicity.[8][11] Increasing PEG molecular weight has been shown to decrease protein adsorption on nanoparticles, which enhances circulation time.[9]

  • PEG Structure: Branched or multi-arm PEGs occupy a larger volume compared to linear PEGs of the same molecular weight, which can increase steric hindrance at the reaction site.[6][8] This property can be advantageous for shielding the protein surface and can sometimes lead to more stable conjugates.[8][11]

Q3: Can steric hindrance from an attached PEG molecule prevent further reactions at nearby sites?

A3: Yes. Once a PEG molecule is attached, its polymer chain can physically block access to other potential reaction sites on the protein surface.[4][5] This phenomenon, known as steric shielding, can be beneficial as it may prevent over-PEGylation and lead to a more homogenous product, such as a predominantly mono-PEGylated derivative.[4] However, it is also a primary cause of reduced biological activity if the PEG chain obstructs receptor binding sites or the protein's active site.[1][12]

Troubleshooting Guides

Problem 1: Low or No PEGylation Yield

You've performed a PEGylation reaction, but analysis (e.g., via SDS-PAGE or HPLC) shows a large amount of unreacted protein and very little PEGylated conjugate.

The target functional group on your biomolecule may be located in a pocket or cleft that is inaccessible to the PEG reagent.

G cluster_0 cluster_1 Solution Strategies cluster_s1 cluster_s2 cluster_s3 start Low PEGylation Yield Detected cause Potential Cause: Steric Hindrance? start->cause Investigate s1 Strategy 1: Modify PEG Reagent cause->s1 s2 Strategy 2: Optimize Reaction Conditions cause->s2 s3 Strategy 3: Modify Protein cause->s3 s1_1 Use Longer, Flexible Linker on PEG Reagent s1->s1_1 s1_2 Switch to a Smaller PEG Molecule s1->s1_2 s2_1 Increase Reaction Time & Temperature s2->s2_1 s2_2 Adjust pH to Optimize Target Group Reactivity s2->s2_2 s3_1 Site-Directed Mutagenesis to expose target site s3->s3_1 s3_2 Use Enzymatic PEGylation for higher specificity s3->s3_2

Caption: Troubleshooting workflow for low PEGylation yield due to steric hindrance.

  • Modify the PEG Reagent:

    • Use a PEG with a longer spacer arm: A longer, more flexible linker between the PEG polymer and its reactive group can help it "reach" into sterically hindered sites.

    • Reduce PEG Molecular Weight: A smaller PEG molecule will have a smaller hydrodynamic radius, potentially allowing it to access more sterically crowded areas.[9]

  • Optimize Reaction Conditions:

    • Increase Reaction Time and/or Temperature: This can provide more energy and time for the reaction to overcome the steric barrier. However, monitor protein stability to avoid denaturation.[13]

    • Adjust pH: Optimizing the pH can increase the reactivity of the target functional group. For example, amine-specific reactions are typically performed at a neutral to slightly alkaline pH.[13] For targeting a protein's N-terminus, a lower pH (around 7 or below) can provide selectivity over lysine residues.[5][13]

  • Employ Advanced Strategies:

    • Two-Step PEGylation: This involves first attaching a small, reactive linker to the protein, which is more likely to access the hindered site. In the second step, the PEG molecule is conjugated to this newly introduced, more accessible linker.[14][15]

    • Enzymatic PEGylation: Enzymes like transglutaminase can attach PEG to specific sites with high selectivity, often bypassing sterically hindered reactive groups targeted by traditional chemical methods.[4]

Problem 2: Reduced Biological Activity of PEGylated Product

The PEGylation reaction was successful, but the resulting conjugate shows significantly lower biological activity compared to the unmodified molecule.

The attached PEG chain is sterically blocking the protein's active site or a critical receptor-binding domain, inhibiting its function.[1][12][16]

G cluster_0 cluster_1 Site-Specific Strategies cluster_2 Reversible/Cleavable PEGylation start Activity Loss Post-PEGylation q1 Is PEG location near the active site? start->q1 a1 Site-Directed Mutagenesis: Introduce a reactive residue (e.g., Cysteine) away from the active site. q1->a1 Yes b1 Use a Cleavable Linker (e.g., disulfide, pH-sensitive): PEG is released at the target site, restoring protein activity. q1->b1 Yes a2 N- or C-Terminal Specific PEGylation: Target termini which are often distal to active sites. a3 GlycoPEGylation: Target glycosylation sites away from the protein backbone.

Caption: Strategies to mitigate activity loss caused by steric hindrance from PEG.

  • Site-Specific PEGylation: The most effective strategy is to control the attachment site.

    • Cysteine-Specific PEGylation: If the protein's active site does not involve free cysteines, one can be introduced via site-directed mutagenesis at a sterically non-critical location. PEG-maleimide reagents can then specifically target this engineered site.[17]

    • N-Terminal PEGylation: By controlling the reaction pH (e.g., pH < 7.5), you can selectively target the α-amino group at the N-terminus, which often has a lower pKa than the ε-amino groups of lysine residues.[5][13]

  • Use Cleavable PEG Linkers: This innovative approach involves using a linker that is stable in circulation but breaks under specific conditions at the target site (e.g., in a reducing environment or at low pH).[16] This releases the native, fully active protein from the PEG shield, overcoming the "PEG dilemma" where the polymer hinders therapeutic action.[16]

Data & Protocols

Table 1: Influence of PEG Molecular Weight on Nanoparticle Properties

This table summarizes findings on how PEG molecular weight (MW) affects key nanoparticle characteristics related to steric hindrance and in vivo performance.

PEG MW (kDa)Effect on Protein AdsorptionImpact on Macrophage UptakeResulting Blood Circulation Half-lifeReference
< 5 Higher protein adsorptionHigher uptakeShorter[9]
5 Significant (~75%) reductionReduced4.6 min (micelles)[9]
10 Similar to 5 kDaReduced7.5 min (micelles)[9]
20 Similar to 5 kDaFurther reduced17.7 min (micelles)[9]

Data compiled from studies on various nanoparticle platforms, illustrating a general trend.[9]

Experimental Protocol: Two-Step Amine PEGylation via NHS-Ester Chemistry

This protocol provides a general framework for PEGylating a protein on its primary amines (N-terminus and lysine residues) using an N-hydroxysuccinimide (NHS) ester-activated PEG.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

  • mPEG-SPA or mPEG-SVA (Succinimidyl Valerate) reagent

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 7.5-8.5[18][19]

  • Quenching Buffer: 1 M Tris-HCl or glycine, pH 8.0

  • Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) column[11][13]

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete in the reaction.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester reagent in the reaction buffer or a compatible dry organic solvent like DMSO.[20]

  • PEGylation Reaction:

    • Calculate the required amount of PEG reagent to achieve the desired molar excess over the protein (typically ranging from 2:1 to 50:1, PEG:protein).

    • Add the dissolved PEG reagent to the protein solution while gently stirring.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[20] Reaction conditions (time, temperature, pH, molar ratio) should be optimized for each specific protein.[13][18][21]

  • Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess mPEG-NHS ester. Incubate for 15-30 minutes.[20]

  • Purification: Separate the PEGylated protein from unreacted protein, excess PEG, and reaction byproducts using SEC or IEX chromatography.[11][13]

  • Characterization: Analyze the purified fractions using SDS-PAGE to visualize the increase in molecular weight, HPLC to assess purity and heterogeneity, and a relevant bioassay to determine the retention of biological activity.[20]

References

Validation & Comparative

A Comparative Guide to Boc-N-PEG2-MS and Other Heterobifunctional PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of the efficacy, stability, and overall performance of bioconjugates, particularly in the rapidly advancing fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This guide provides an objective comparison of Boc-N-PEG2-MS, a short-chain polyethylene glycol (PEG) linker, with other commonly employed heterobifunctional linkers. By presenting key performance data, detailed experimental protocols, and visual representations of relevant workflows, this document aims to equip researchers with the necessary information to make informed decisions in their bioconjugation strategies.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional linkers are molecules that possess two distinct reactive functional groups, enabling the sequential and controlled conjugation of two different molecules.[1] The incorporation of a PEG spacer between these functional groups offers several advantages, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the final bioconjugate.[][3]

This compound is a heterobifunctional linker featuring:

  • A tert-Butyloxycarbonyl (Boc)-protected amine : This protecting group allows for controlled, stepwise conjugation. The Boc group is stable under various reaction conditions and can be readily removed under acidic conditions to reveal a primary amine for subsequent modification.[1]

  • A short diethylene glycol (PEG2) spacer : This hydrophilic spacer enhances the water solubility of the molecule and provides a flexible connection between the conjugated moieties.[]

  • A mesylate (Ms) group : The mesylate is a good leaving group, making it reactive towards nucleophiles such as thiols and amines, facilitating covalent bond formation.

This guide will compare the performance of this compound and related PEG linkers to other widely used heterobifunctional linkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and Maleimide-PEG-NHS esters.

Data Presentation: A Quantitative Comparison of Linker Performance

The selection of a linker has a profound impact on the stability, efficacy, and pharmacokinetic properties of an ADC. The following tables summarize quantitative data from various studies to illustrate these differences. It is important to note that direct head-to-head comparisons in a single system are not always available; therefore, the data is compiled from different studies and should be interpreted with consideration of the varying experimental contexts.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeADC ConstructTarget Cell LineIC50 (nM)Reference(s)
No PEG Linker (SMCC) ZHER2-SMCC-MMAENCI-N87~10[5]
Long-Chain PEG Linker ZHER2-PEG4K-MMAENCI-N87~45[5]
Long-Chain PEG Linker ZHER2-PEG10K-MMAENCI-N87~220[5]
Peptide Linker (Val-Cit) VariesVariesHigh Potency[6]
β-Glucuronide Linker VariesVariesHigh Potency[6]

Note: The introduction of a long PEG chain can sometimes lead to a decrease in in vitro cytotoxicity, a trade-off that may be compensated by improved pharmacokinetics and in vivo efficacy.

Table 2: In Vivo Stability and Pharmacokinetics of ADCs with Different Linkers

Linker TypeADC ConstructAnimal ModelPlasma Half-life (t½)% Payload Loss (at 7 days)Reference(s)
No PEG Linker (SMCC) ZHER2-SMCC-MMAEMice19.6 minHigh (inferred)[5]
Long-Chain PEG Linker ZHER2-PEG4K-MMAEMice49.2 minLower than SMCC[5]
Long-Chain PEG Linker ZHER2-PEG10K-MMAEMice219.0 minSignificantly lower than SMCC[5]
Conventional Maleimide (e.g., SMCC) Anti-CD30-mc-MMAERat-~50%[6]
Self-Stabilizing Maleimide Anti-CD30-DPR-MMAERat-<10%[6]

Note: PEGylation significantly enhances the plasma half-life of bioconjugates. The stability of the maleimide-thiol linkage is a critical factor, with self-stabilizing maleimides showing significantly less payload loss over time compared to traditional SMCC linkers.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of linker performance. Below are protocols for key experiments cited in the comparison of different ADC linkers.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma.[6]

Methodology:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, or rat) at 37°C.[6]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[6]

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

  • Quantification Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[6]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts. Immuno-affinity capture can be used to enrich the ADC from the plasma matrix before LC-MS analysis.[6]

Protocol 2: In Vivo Pharmacokinetic (PK) Study

Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of an ADC.[6]

Methodology:

  • Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice or rats).[6]

  • Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).[6]

  • Process the blood samples to isolate plasma.

  • Analyze the plasma samples using a validated analytical method (e.g., ELISA or LC-MS/MS) to determine the concentration of the total antibody and the intact ADC over time.[6]

  • Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using appropriate software.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the potency of an ADC in killing target cancer cells.

Methodology:

  • Plate target cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, a relevant isotype control antibody, and the free cytotoxic drug in a cell culture medium.

  • Remove the existing medium from the cells and add the prepared dilutions.

  • Incubate the cells for a period of 72 to 120 hours.

  • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with a fluorescent dye.

  • Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data using a nonlinear regression model to determine the IC50 value.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) (Stable Linker) TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Receptor Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death G cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Payload Attachment cluster_3 Step 4: Purification & Characterization Antibody Monoclonal Antibody Reduction Reduction of Disulfide Bonds Antibody->Reduction ReducedAb Reduced Antibody (with free thiols) Conjugation Conjugation Reaction ReducedAb->Conjugation Linker This compound or other Linker Linker->Conjugation AbLinker Antibody-Linker Intermediate Deprotection Boc Deprotection (if applicable) AbLinker->Deprotection FinalConj Final Conjugation Deprotection->FinalConj Payload Cytotoxic Payload Payload->FinalConj CrudeADC Crude ADC Purification Purification (e.g., SEC) CrudeADC->Purification FinalADC Purified ADC

References

A Comparative Guide to Bioconjugation Linkers: Boc-N-PEG2-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the Boc-N-PEG2-Ms linker with other commonly used linkers in bioconjugation, such as those featuring NHS ester, maleimide, and click chemistry functional groups. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection of optimal linkers for applications like antibody-drug conjugates (ADCs) and PROTACs.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates three key chemical features:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group protects a primary amine. This protecting group is stable under various conditions but can be easily removed with mild acid, allowing for controlled, sequential conjugation.[1][2][3][4]

  • PEG2 Spacer: A short, hydrophilic diethylene glycol (PEG) spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can reduce aggregation and improve pharmacokinetic properties.[1][2][5][6][7][8][9][10][11][12]

  • Methanesulfonyl (Ms) Group: The mesyl group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic substitution by groups such as thiols or amines.[2] This linker is frequently used in the synthesis of PROTACs.[13][14]

The strategic combination of these elements allows for a versatile approach to synthesizing complex biomolecules.

Comparison of Reactive Functional Groups

The choice of a linker is primarily dictated by its reactive functional group, which determines its target on the biomolecule, the stability of the resulting bond, and the required reaction conditions.

FeatureMesylate (-Ms)NHS EsterMaleimideAlkyne/Azide (Click Chemistry)
Target Functional Group Thiols (-SH), Amines (-NH2), Hydroxyls (-OH)Primary Amines (-NH2)Thiols (-SH)Azides or Alkynes
Bond Formed Thioether, Amine, EtherAmideThioether (via Michael Addition)Triazole
Typical Reaction pH 7.5 - 9.07.2 - 8.56.5 - 7.54.0 - 9.0 (CuAAC) or Physiological (SPAAC)
Linkage Stability High (Very Stable)High (Very Stable)High (Stable, but subject to retro-Michael reaction)Very High (Extremely Stable)
Key Advantages Reacts with multiple nucleophiles.High selectivity for amines, rapid reaction.[]High selectivity for thiols, common on cysteines.[16][17]Bioorthogonal, high specificity, high yield.[8][18]
Common Applications PROTAC synthesis, general bioconjugation.[13][14]Antibody labeling, ADC development, surface modification.[]ADC development, protein-protein conjugation.[16][]Site-specific labeling, complex bioconjugate assembly.[20][21]

Visualization of Linker Structures and Reactions

The following diagrams illustrate the fundamental structures and reaction pathways of the compared linkers.

Caption: Core structure of a Boc-N-PEG2 linker and various reactive functional groups.

Reaction_Mechanisms cluster_Ms Mesylate Reaction cluster_NHS NHS Ester Reaction cluster_Mal Maleimide Reaction Ms_Linker Linker-Ms Ms_Product Linker-S-R (Thioether) Ms_Linker->Ms_Product Nucleophilic Substitution Thiol_Ms R-SH (Thiol) Thiol_Ms->Ms_Product NHS_Linker Linker-NHS NHS_Product Linker-CO-NH-R (Amide) NHS_Linker->NHS_Product Acyl Substitution Amine_NHS R-NH₂ (Amine) Amine_NHS->NHS_Product Mal_Linker Linker-Maleimide Mal_Product Linker-S-R (Thioether) Mal_Linker->Mal_Product Michael Addition Thiol_Mal R-SH (Thiol) Thiol_Mal->Mal_Product

Caption: Comparison of conjugation reaction mechanisms for different functional groups.

Experimental Protocols

Below are generalized protocols for deprotection and conjugation reactions. Researchers should optimize concentrations, reaction times, and purification methods for their specific molecules.

General Protocol for Boc Deprotection

The Boc group can be removed under mild acidic conditions to reveal the primary amine, which is then available for subsequent reactions.[3][11][22]

  • Dissolution: Dissolve the Boc-protected PEG linker in a suitable organic solvent (e.g., dichloromethane [DCM] or 1,4-dioxane).

  • Acid Treatment: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution).

  • Incubation: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress using an appropriate analytical method like TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the acid and solvent under reduced pressure.

  • Neutralization: The resulting amine salt is often neutralized with a base (e.g., triethylamine or DIPEA) in a suitable buffer for the next conjugation step.

General Protocol for Conjugation to a Biomolecule

A. Mesylate (Ms) Linker Conjugation

  • Preparation: Dissolve the deprotected amine-PEG-Ms linker and the target biomolecule (containing a thiol or other nucleophile) in a suitable aqueous buffer, typically at a pH of 7.5-9.0.

  • Reaction: Mix the linker and the biomolecule. The molar ratio should be optimized, but a 5- to 20-fold molar excess of the linker is common.

  • Incubation: Allow the reaction to proceed at room temperature or 4°C for 2-24 hours with gentle stirring.

  • Purification: Remove the excess linker and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

B. NHS Ester Linker Conjugation

  • Preparation: Dissolve the biomolecule (containing primary amines) in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5. Dissolve the NHS-ester linker in a dry, water-miscible organic solvent like DMSO or DMF.[]

  • Reaction: Add the linker solution to the biomolecule solution with immediate and thorough mixing. Use a 5- to 20-fold molar excess of the linker.

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or 4 hours at 4°C.[]

  • Quenching (Optional): The reaction can be stopped by adding a small-molecule amine, such as Tris or glycine, to quench any unreacted NHS ester.

  • Purification: Purify the conjugate using SEC, dialysis, or a similar method to remove unreacted linker and quenching agent.

C. Maleimide Linker Conjugation

  • Biomolecule Reduction (if necessary): If targeting cysteines involved in disulfide bonds, first reduce the biomolecule with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Preparation: Dissolve the thiol-containing biomolecule in a buffer at pH 6.5-7.5. Buffers should be free of thiols. Dissolve the maleimide linker in DMSO or DMF.

  • Reaction: Add the linker solution to the biomolecule solution. A 5- to 20-fold molar excess of the linker is typically used.

  • Incubation: Let the reaction proceed for 1-2 hours at room temperature.

  • Quenching (Optional): Add a free thiol like cysteine or β-mercaptoethanol to quench unreacted maleimide groups.

  • Purification: Purify the final conjugate using an appropriate chromatography or filtration method.

Workflow for Linker Selection and Evaluation

Choosing the right linker is a critical step that impacts the stability, efficacy, and pharmacokinetic properties of the final bioconjugate.[]

Workflow A Define Application (e.g., ADC, PROTAC, Imaging) B Identify Available Functional Groups on Biomolecule (e.g., -NH₂, -SH) A->B C Select Candidate Linkers (NHS, Maleimide, Mesylate, etc.) B->C D Perform Small-Scale Test Conjugations C->D E Characterize Conjugate (e.g., LC-MS, SDS-PAGE) D->E F Assess Stability (Plasma, Buffer) E->F G Evaluate Biological Activity (e.g., Cytotoxicity, Binding Assay) E->G F->G H Select Optimal Linker and Scale-Up G->H

Caption: A generalized workflow for selecting and validating a bioconjugation linker.

Conclusion

This compound is a valuable tool in bioconjugation, offering a balance of solubility and reactivity through its PEG spacer and mesylate group. However, the optimal linker choice is highly dependent on the specific application. NHS esters are ideal for rapid and efficient labeling of primary amines. Maleimides provide high specificity for cysteine thiols, a cornerstone of many ADC technologies. Click chemistry linkers offer unparalleled precision for site-specific modifications. By understanding the distinct reactivity, stability, and procedural requirements of each linker class, researchers can make informed decisions to advance their drug development and chemical biology research.

References

A Comparative Guide to the Efficacy of Short vs. Long PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC's architecture consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. Among the most common linker motifs, polyethylene glycol (PEG) chains are favored for their hydrophilicity, synthetic tractability, and tunable length.[1][2]

The linker is not a passive spacer but a critical determinant of a PROTAC's overall efficacy.[3][4] Its length and composition profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the essential intermediate for target ubiquitination and subsequent degradation.[4][5] This guide provides an objective comparison of short versus long PEG linkers, summarizing key performance data and detailing the experimental protocols used for their evaluation.

Visualizing the PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ligase. The linker's role is to enable the formation of a productive ternary complex, allowing the E3 ligase to transfer ubiquitin to the target, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Quantitative Comparison of PROTAC Efficacy by PEG Linker Length

The optimal linker length is highly dependent on the specific POI and E3 ligase pair.[6] A linker that is too short can cause steric hindrance, preventing ternary complex formation, while one that is excessively long can lead to an unstable or non-productive complex, resulting in inefficient ubiquitination.[4][6] The following table summarizes experimental data from studies that systematically varied PEG linker length, quantifying efficacy through DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Target ProteinE3 LigaseLinker Length (atoms)DC50DmaxReference
Estrogen Receptor α (ERα) VHL12 atoms~100 nM~75%[7]
16 atoms ~30 nM >90% [7]
19 atoms~100 nM~75%[7]
21 atoms>300 nM~50%[7]
Bruton's Tyrosine Kinase (BTK) CRBN< 4 PEG units (<12 atoms)Impaired ActivityN/A[1][3]
≥ 4 PEG units (≥12 atoms) 1-40 nM Potent Degradation [1]
TANK-binding kinase 1 (TBK1) VHL< 12 atomsNo Activity0%[1][8]
12-29 atoms Submicromolar (3 nM for 21 atoms) Up to 96% [1]
Cyclin-dependent kinase 9 (CDK9) CRBN3 PEG units (9 atoms)100-1000 nMModerate[2]
5 PEG units (15 atoms) 10-100 nM High [2]
7 PEG units (21 atoms)100-1000 nMModerate[2]

Note: Data is aggregated from multiple sources for illustrative purposes. Exact values can vary based on specific cell lines and experimental conditions.

Analysis of Linker Efficacy

Short PEG Linkers (<12 atoms)

Short linkers can be advantageous by creating more rigid and pre-organized conformations that may lead to stable ternary complexes. However, they are often associated with a higher risk of steric clashes between the target protein and the E3 ligase, which can prevent the formation of a productive complex altogether.[6]

  • Case Study: BTK Degraders : In a study on BTK degraders, PROTACs with fewer than four PEG units exhibited significantly impaired binding affinity for both BTK and the E3 ligase Cereblon (CRBN).[1][3] This was attributed to steric hindrance, demonstrating that a minimum linker length is often required to accommodate the simultaneous binding of both proteins.[3]

Long PEG Linkers (≥12 atoms)

Longer PEG linkers offer greater flexibility, which can be crucial for bridging distant binding sites on the target protein and E3 ligase.[3] This flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex, especially for challenging targets.[1] However, excessive length can also be detrimental.

  • Entropic Penalty : Very long and flexible linkers can lead to a high entropic cost upon binding, which can destabilize the ternary complex and reduce degradation efficiency.[1]

  • The "Hook Effect" : While not exclusively a linker length issue, PROTACs with poor ternary complex geometry, sometimes resulting from overly long linkers, can be more prone to forming non-productive binary complexes (PROTAC-POI or PROTAC-E3) at high concentrations, reducing efficacy.[9]

  • Case Study: ERα and TBK1 : For ERα, a 16-atom linker was found to be optimal, with both shorter and longer linkers showing reduced efficacy.[7][10] For TBK1, no degradation was observed with linkers shorter than 12 atoms, while a range of longer linkers (12-29 atoms) were all effective, highlighting a minimum length requirement for this specific protein pair.[1][8]

This demonstrates a clear "Goldilocks principle": the optimal linker length is a finely-tuned balance that must be determined empirically for each new PROTAC system.[1][6]

Experimental Protocols

Evaluating the efficacy of different linker lengths requires robust and quantitative experimental methods. Western blotting is the gold-standard technique for measuring the degradation of a target protein.

Key Experiment: Western Blotting for DC50/Dmax Determination

This protocol outlines the steps to quantify PROTAC-induced protein degradation in a cellular context.

  • Cell Culture and Treatment :

    • Plate the desired human cell line (e.g., MCF7 for ERα, Ramos for BTK) in multi-well plates and allow cells to adhere overnight.[2]

    • Prepare serial dilutions of the PROTAC compounds with varying linker lengths.

    • Treat the cells with the PROTACs at a range of concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO) for baseline protein levels.[2]

  • Cell Lysis :

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[2]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteins.

  • Protein Quantification :

    • Determine the total protein concentration in each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Western Blotting :

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used to normalize for loading variations.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

  • Data Analysis :

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle-treated control.[4]

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizing the Experimental Workflow

Experimental_Workflow start Synthesize PROTACs (Varying PEG Linker Lengths) treat Cell Treatment (Dose-Response) start->treat lyse Cell Lysis & Protein Extraction treat->lyse quant Protein Quantification (BCA Assay) lyse->quant wb Western Blot Analysis (Target Protein + Loading Control) quant->wb analyze Densitometry & Data Analysis wb->analyze end Determine DC50 & Dmax analyze->end

Caption: Workflow for evaluating PROTAC efficacy via Western Blot.

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that requires careful optimization for each target protein and E3 ligase pair.[1][2] While longer linkers can provide necessary flexibility and bridge greater distances, they risk introducing excessive conformational entropy. Conversely, shorter linkers may offer rigidity but can lead to steric hindrance. The empirical data consistently shows that an optimal linker length "sweet spot" exists, which maximizes ternary complex stability and degradation efficiency.[6] Therefore, a systematic approach, synthesizing and testing a series of PROTACs with varied PEG linker lengths using quantitative methods like Western blotting, is an essential strategy in the development of potent and selective protein degraders.[1][4]

References

A Head-to-Head Comparison: Boc-N-PEG2-MS vs. Click Chemistry Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, influencing everything from reaction efficiency to the ultimate stability and efficacy of the final product. This guide provides an objective comparison of two distinct linker technologies: the traditional electrophilic linker, Boc-N-PEG2-MS, and the bioorthogonal click chemistry linkers.

This comparison delves into the fundamental mechanisms, performance characteristics, and experimental considerations for each linker type, supported by available data to guide researchers in selecting the optimal tool for their bioconjugation needs.

At a Glance: Key Differences

FeatureThis compoundClick Chemistry Linkers
Reaction Type Nucleophilic SubstitutionCycloaddition (e.g., CuAAC, SPAAC)
Reactive Partners Nucleophilic amino acid residues (e.g., Cysteine, Lysine)Azide and Alkyne groups
Selectivity Dependent on residue accessibility and nucleophilicityBioorthogonal, highly selective for azide/alkyne partners
Reaction Conditions Typically physiological pH, may require optimizationMild, biocompatible conditions; CuAAC requires a copper catalyst
Linkage Stability Thioether or Sulfonamide bond; generally stable but can be susceptible to specific chemical or enzymatic cleavageTriazole ring; exceptionally stable to hydrolysis, oxidation, and enzymatic degradation.[1]

Mechanism of Action

This compound (Methanesulfonyl Linker)

This compound is a heterobifunctional linker featuring a Boc-protected amine and a methanesulfonyl (mesylate) group. The mesylate is a good leaving group, making the linker susceptible to nucleophilic attack by electron-rich amino acid side chains on a protein, primarily the thiol group of cysteine or the amine group of lysine. This results in the formation of a stable thioether or sulfonamide bond, respectively. The Boc protecting group can be subsequently removed under acidic conditions to reveal a primary amine for further functionalization.

Click Chemistry Linkers

Click chemistry encompasses a set of bioorthogonal reactions, with the most common for bioconjugation being the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions involve the formation of a highly stable triazole ring from an azide and an alkyne. The bioorthogonal nature of these reactants means they are essentially inert to the functional groups found in biological systems, ensuring high specificity and clean reaction profiles.

Performance Comparison: A Data-Driven Analysis

While direct head-to-head quantitative comparisons in a single study are limited, we can infer performance characteristics from available literature.

Reaction Efficiency and Kinetics:

Click chemistry reactions are renowned for their high efficiency and rapid kinetics, often proceeding to near-quantitative yields under mild, biocompatible conditions.[2] For instance, some click reactions exhibit rate constants ranging from 1 to 10^6 M⁻¹s⁻¹. In contrast, the efficiency of this compound is dependent on the accessibility and nucleophilicity of the target amino acid residues on the protein, which can lead to more variable and potentially lower yields.

ParameterThis compound (Estimated)Click Chemistry (SPAAC)
Typical Yield Variable (50-80%)High (>90%)
Reaction Time Hours to overnightMinutes to hours
Reaction Rate Dependent on protein and conditionsGenerally fast and predictable

Linkage Stability:

The stability of the resulting linkage is a critical factor for the in vivo performance of bioconjugates. The triazole ring formed through click chemistry is exceptionally stable and resistant to enzymatic and chemical degradation.[1] The thioether bond formed from the reaction of a mesylate with a cysteine is also generally stable.[3][4] However, succinimidyl thioether linkers, a common alternative for thiol conjugation, have shown limited stability under physiological conditions.[5] N-sulfonyl linkages, which would be formed with lysine, can be stable but may be susceptible to cleavage under certain conditions.

Linkage TypeFormed FromStability Profile
Thioether This compound + CysteineGenerally stable under most physiological conditions.[3][4]
Sulfonamide This compound + LysineGenerally stable, but can be susceptible to cleavage under specific enzymatic or chemical conditions.
1,2,3-Triazole Click ChemistryHighly stable; resistant to hydrolysis, oxidation, and enzymatic degradation.[1]

Experimental Protocols

Protocol 1: Bioconjugation using this compound (General Procedure)

This protocol outlines a general procedure for conjugating a protein with this compound, targeting cysteine residues.

Materials:

  • Protein of interest with accessible cysteine residues

  • This compound

  • Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.5)

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP in the reaction buffer for 1 hour at room temperature.

  • Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 4-12 hours at room temperature or 4°C with gentle mixing.

  • Quenching: Add a 100-fold molar excess of L-cysteine to quench any unreacted this compound and incubate for 1 hour.

  • Purification: Purify the conjugate using size-exclusion chromatography to remove excess reagents.

  • Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to determine the degree of labeling.

Protocol 2: Bioconjugation using a DBCO-PEG Linker (Click Chemistry - SPAAC)

This protocol details a copper-free click chemistry reaction between a DBCO-functionalized protein and an azide-containing molecule.

Materials:

  • DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH ~7.4)

  • Azide-containing molecule

  • Reaction buffer (azide-free)

  • Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

  • Reactant Preparation: Prepare solutions of the DBCO-activated biomolecule and the azide-containing molecule in the reaction buffer.

  • Click Reaction: Mix the DBCO-protein and the azide-molecule at a desired molar ratio (typically 1:1 to 1:5). Incubate the reaction for 1-4 hours at room temperature or 37°C.

  • Monitoring: The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove unreacted components.

  • Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.

Visualizing the Workflows

experimental_workflows cluster_boc This compound Workflow cluster_click Click Chemistry (SPAAC) Workflow boc_start Protein with Cys/Lys boc_reduce Reduction (optional) boc_start->boc_reduce TCEP boc_react React with This compound boc_start->boc_react boc_reduce->boc_react boc_quench Quench boc_react->boc_quench L-cysteine boc_purify Purify boc_quench->boc_purify boc_end Bioconjugate boc_purify->boc_end click_start_prot DBCO-Protein click_react Mix and Incubate click_start_prot->click_react click_start_mol Azide-Molecule click_start_mol->click_react click_purify Purify click_react->click_purify click_end Bioconjugate click_purify->click_end

Figure 1. Comparative experimental workflows for bioconjugation.

Signaling Pathways and Logical Relationships

logical_relationships cluster_choice Linker Selection Criteria cluster_boc This compound cluster_click Click Chemistry selectivity Required Selectivity boc_linker This compound selectivity->boc_linker Lower (residue dependent) click_linker Click Chemistry Linkers selectivity->click_linker Higher (bioorthogonal) stability Desired Linkage Stability stability->boc_linker Good (Thioether/Sulfonamide) stability->click_linker Excellent (Triazole) efficiency Target Reaction Efficiency efficiency->boc_linker Variable efficiency->click_linker High biocompatibility Biocompatibility Needs biocompatibility->boc_linker Good biocompatibility->click_linker Excellent (SPAAC) boc_pros Pros: - Targets native amino acids - Well-established chemistry boc_linker->boc_pros boc_cons Cons: - Potential for heterogeneity - Linkage stability can be a concern boc_linker->boc_cons click_pros Pros: - High selectivity (bioorthogonal) - High efficiency and yield - Exceptionally stable linkage click_linker->click_pros click_cons Cons: - Requires introduction of azide/alkyne - CuAAC requires catalyst click_linker->click_cons

References

The Architectural Impact of PEG Linkers on Antibody-Drug Conjugate Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. The linker, the chemical bridge between the antibody and the cytotoxic payload, plays a pivotal role in this equation. Polyethylene glycol (PEG) has emerged as a linker component of choice due to its ability to enhance solubility, reduce immunogenicity, and prolong circulation half-life.[] However, the architecture of the PEG linker itself—be it linear, branched, or multi-armed—can significantly modulate these properties and, consequently, the overall stability and performance of the ADC.

This guide provides an objective comparison of different PEG linker architectures, supported by experimental data, to inform rational ADC design.

Impact of PEG Linker Architecture on Key ADC Parameters

The structural variation in PEG linkers offers a versatile tool to fine-tune the physicochemical and pharmacokinetic properties of ADCs. The primary architectures—linear, branched, and multi-arm—each confer distinct advantages and disadvantages that affect stability, drug-to-antibody ratio (DAR), and in vivo behavior.

  • Linear PEG Linkers: As the simplest architecture, linear PEG linkers consist of a single, unbranched chain of ethylene glycol units.[] They are prized for their flexibility and hydrophilicity, which can enhance the solubility of ADCs carrying hydrophobic payloads and reduce aggregation.[2] The length of the linear PEG chain is a critical parameter; longer chains can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[3][4] However, excessively long chains may also introduce steric hindrance, potentially impacting antigen binding and the potency of the ADC.[5]

  • Branched PEG Linkers: Branched PEG linkers feature multiple PEG chains extending from a central core.[] This architecture can create a larger hydrodynamic volume compared to a linear PEG of the same molecular weight, further enhancing the pharmacokinetic profile.[6] A key advantage of branched linkers is the potential for higher drug loading. By providing multiple attachment points for the payload on a single linker molecule, branched architectures can increase the DAR without necessarily increasing the number of conjugation sites on the antibody.[7] This can be particularly advantageous for payloads with modest potency. Studies have shown that ADCs with a "pendant" PEG configuration (a form of branched linker) can exhibit slower plasma clearance rates, especially at higher DARs, compared to their linear counterparts.[7]

  • Multi-Arm PEG Linkers: Representing a more complex branched structure, multi-arm PEGs possess three or more PEG chains.[] These linkers amplify the benefits seen with branched PEGs, offering even greater potential for increased DAR and improved pharmacokinetics.[7] The multi-arm structure can effectively shield the hydrophobic payload, minimizing aggregation and non-specific interactions in the bloodstream.[2] This enhanced shielding contributes to improved systemic stability and a wider therapeutic window.

Data Presentation: A Comparative Overview

The following table summarizes the general impact of different PEG linker architectures on key ADC stability and performance parameters. It is important to note that the data represents trends observed across various studies, and direct head-to-head comparisons under identical experimental conditions are limited in publicly available literature.

Parameter Linear PEG Linker Branched/Pendant PEG Linker Multi-Arm PEG Linker Supporting Evidence
Solubility GoodVery GoodExcellentThe hydrophilic nature of PEG enhances the solubility of ADCs with hydrophobic payloads. Branched and multi-arm structures provide a more significant "hydration shell."[2]
Aggregation ReducedSignificantly ReducedMaximally ReducedThe steric hindrance provided by the PEG chains minimizes intermolecular interactions that lead to aggregation. This effect is amplified with branched and multi-arm architectures.[8]
Plasma Half-life Increased with chain lengthGenerally longer than linearPotentially the longestIncreased hydrodynamic radius reduces renal clearance. Branched and multi-arm structures have a more pronounced effect on size.[3][4][9][10]
Drug-to-Antibody Ratio (DAR) Limited by conjugation sitesHigher potentialHighest potentialBranched and multi-arm linkers allow for the attachment of multiple drug molecules per linker, enabling higher DARs.[7]
In Vivo Stability GoodGenerally ImprovedGenerally HighEnhanced shielding of the payload and linker can reduce premature drug release. Slower clearance of ADCs with pendant PEG linkers has been observed, particularly at high DARs.[7]
Potential Concerns Steric hindrance with long chainsComplex synthesisMost complex synthesisIncreased complexity can lead to challenges in manufacturing and characterization.

A study comparing a linear 24-unit PEG linker with a pendant linker composed of two 12-unit PEG chains on a trastuzumab-DM1 ADC provided insightful data. At a low DAR of approximately 4, both linker architectures resulted in similar plasma clearance profiles. However, at a high DAR of approximately 8, the ADC with the pendant PEG linker exhibited significantly slower clearance and an almost 3-fold higher area under the curve (AUC) compared to the ADC with the linear PEG linker.[11] This suggests that the architectural advantage of branched linkers becomes more pronounced at higher drug loadings.

Mandatory Visualization

PEG_Linker_Architectures cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker cluster_multiarm Multi-Arm PEG Linker Ab_L Antibody Linker_L Linear PEG Ab_L->Linker_L Drug_L Drug Linker_L->Drug_L Ab_B Antibody Core_B Ab_B->Core_B PEG1_B PEG Arm Core_B->PEG1_B PEG2_B PEG Arm Core_B->PEG2_B Drug1_B Drug PEG1_B->Drug1_B Drug2_B Drug PEG2_B->Drug2_B Ab_M Antibody Core_M Ab_M->Core_M PEG1_M PEG Arm Core_M->PEG1_M PEG2_M PEG Arm Core_M->PEG2_M PEG3_M PEG Arm Core_M->PEG3_M Drug1_M Drug PEG1_M->Drug1_M Drug2_M Drug PEG2_M->Drug2_M Drug3_M Drug PEG3_M->Drug3_M

Caption: Architectures of PEG linkers in ADCs.

ADC_Stability_Workflow cluster_invitro In Vitro Stability Assessment cluster_analysis Analysis cluster_invivo In Vivo Stability Assessment ADC_Sample ADC with defined PEG Linker Architecture Plasma_Incubation Incubate with Plasma (e.g., Human, Mouse) at 37°C ADC_Sample->Plasma_Incubation Animal_Model Administer ADC to Animal Model (e.g., Rat) ADC_Sample->Animal_Model Time_Points Collect Aliquots at Various Time Points Plasma_Incubation->Time_Points SEC_HPLC SEC-HPLC for Aggregation Analysis Time_Points->SEC_HPLC LC_MS LC-MS for DAR & Drug Deconjugation Time_Points->LC_MS Blood_Sampling Collect Blood Samples Over Time Animal_Model->Blood_Sampling PK_Analysis Pharmacokinetic Analysis (ELISA, LC-MS) Blood_Sampling->PK_Analysis

Caption: Experimental workflow for ADC stability assessment.

Experimental Protocols

In Vitro Plasma Stability Assay by LC-MS

Objective: To determine the rate of drug deconjugation and assess the stability of the ADC in plasma from different species.[12][13]

Methodology:

  • ADC Incubation: Incubate the ADC sample in plasma (e.g., human, mouse, rat) at a specified concentration (e.g., 100 µg/mL) at 37°C.[12] A control sample in a buffer (e.g., PBS) should be run in parallel.

  • Time-Point Collection: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).[6][8] Immediately stop the reaction, for example, by freezing at -80°C.

  • Sample Preparation for DAR Analysis:

    • For analysis of the intact ADC, immunoaffinity capture can be used to isolate the ADC from the plasma matrix.[14]

    • Alternatively, plasma proteins can be precipitated using an organic solvent (e.g., acetonitrile), and the supernatant containing the released drug can be analyzed.[8]

  • LC-MS Analysis:

    • Analyze the samples using liquid chromatography-mass spectrometry (LC-MS).[15][16]

    • For intact ADC analysis, determine the average drug-to-antibody ratio (DAR) at each time point.[14]

    • For released drug analysis, quantify the amount of free payload in the plasma supernatant.[8]

  • Data Analysis: Plot the average DAR or the percentage of released drug over time to determine the stability of the ADC.

Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the formation of high molecular weight species (aggregates) and fragments of the ADC.[17][18]

Methodology:

  • Sample Preparation: Prepare the ADC samples at a suitable concentration (e.g., 1 mg/mL) in an appropriate mobile phase.[17]

  • SEC-HPLC System:

    • Use a size exclusion chromatography column suitable for protein analysis.[19][20]

    • The mobile phase typically consists of a phosphate buffer with salt (e.g., 150 mM NaCl) to minimize secondary interactions.[17] For more hydrophobic ADCs, the addition of a small percentage of organic solvent (e.g., isopropanol or acetonitrile) may be necessary to obtain symmetrical peaks.[19]

  • Chromatographic Conditions:

    • Set an appropriate flow rate (e.g., 0.5 mL/min).

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the monomer, aggregates, and fragments.

    • Calculate the percentage of each species relative to the total peak area to determine the extent of aggregation and fragmentation.[19]

Conclusion

The architecture of the PEG linker is a critical design parameter that significantly influences the stability, pharmacokinetics, and efficacy of an ADC. While linear PEGs offer a straightforward approach to improving solubility and half-life, branched and multi-arm architectures provide superior capabilities for enhancing stability, particularly at higher drug-to-antibody ratios, and for achieving higher drug loading. The choice of linker architecture must be carefully considered in the context of the specific antibody, payload, and desired therapeutic profile. The experimental protocols outlined provide a framework for the systematic evaluation of ADC stability, enabling the rational design of next-generation ADCs with an optimized therapeutic window.

References

A Researcher's Guide to Characterizing PEGylated Proteins by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of PEGylated protein analysis, this guide provides a comprehensive comparison of mass spectrometry-based techniques. It offers a detailed look at experimental protocols, data analysis strategies, and the software tools available to tackle the unique challenges posed by these heterogeneous biotherapeutics.

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. However, the inherent polydispersity of PEG and the potential for multiple PEGylation sites on a single protein create a complex analytical challenge. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of these molecules, providing insights into the degree of PEGylation, site of attachment, and overall heterogeneity of the sample.

This guide compares the most common MS-based approaches for analyzing PEGylated proteins—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization (ESI) coupled with Time-of-Flight (ESI-TOF), and Orbitrap-based MS—and delves into the "top-down" and "bottom-up" strategies for structural elucidation.

Performance Comparison of Mass Spectrometry Platforms

The choice of mass spectrometry platform significantly impacts the quality and depth of information that can be obtained for a PEGylated protein. The following table summarizes the key performance characteristics of MALDI-TOF, ESI-TOF, and Orbitrap mass spectrometers based on the analysis of common PEGylated proteins like interferon and granulocyte colony-stimulating factor (G-CSF).

Mass SpectrometerTypical Mass Accuracy (ppm)Typical ResolutionSensitivity (LOD)Key Advantages for PEGylated Protein AnalysisKey Disadvantages for PEGylated Protein Analysis
MALDI-TOF 50 - 10010,000 - 40,000Low picomoleHigh tolerance to salts and buffers; simple sample preparation; provides good average molecular weight distribution.Lower resolution and mass accuracy compared to ESI-based methods; can be challenging to determine precise PEGylation sites.
ESI-Q-TOF 2 - 540,000 - 60,000Low to mid femtomoleHigh resolution and mass accuracy for intact mass analysis and peptide mapping; amenable to liquid chromatography for separation of isoforms.[1]Complex spectra due to multiple charge states and PEG polydispersity can be difficult to interpret without deconvolution software.
Orbitrap < 1 - 3> 100,000Low femtomoleVery high resolution and mass accuracy, enabling fine isotope resolution and confident identification of PEGylated peptides and their sites of modification.[2][3]Can be more sensitive to sample contaminants; higher instrument cost.

Strategic Approaches: Top-Down vs. Bottom-Up Proteomics

Two primary strategies are employed for the detailed structural characterization of PEGylated proteins by mass spectrometry: top-down and bottom-up proteomics. The choice between these approaches depends on the specific analytical question being addressed.

Top-Down Proteomics

In top-down proteomics, the intact PEGylated protein is introduced into the mass spectrometer and fragmented. This approach provides a global overview of the molecule, including the distribution of different PEGylated species.

TopDownWorkflow IntactProtein Intact PEGylated Protein Sample LC Liquid Chromatography (e.g., Reversed-Phase) IntactProtein->LC Separation MS Mass Spectrometry (Intact Mass Analysis) LC->MS Ionization Fragmentation Gas-Phase Fragmentation (e.g., ETD, CID) MS->Fragmentation Isolation & MSMS Tandem Mass Spectrometry (MS/MS Analysis) Fragmentation->MSMS DataAnalysis Data Analysis (Deconvolution & Fragment Matching) MSMS->DataAnalysis Results Characterization of PEG Isoforms & Major PEGylation Sites DataAnalysis->Results

Top-Down Proteomics Workflow for PEGylated Proteins
Bottom-Up Proteomics

Bottom-up proteomics involves the enzymatic digestion of the PEGylated protein into smaller peptides prior to mass spectrometry analysis. This approach is powerful for precisely identifying the amino acid residues where PEG chains are attached.

BottomUpWorkflow PEGProtein PEGylated Protein Sample Denature Denaturation, Reduction, & Alkylation PEGProtein->Denature Digest Enzymatic Digestion (e.g., Trypsin) Denature->Digest LC Liquid Chromatography (Peptide Separation) Digest->LC Separation MSMS Tandem Mass Spectrometry (MS/MS Analysis) LC->MSMS Ionization & Fragmentation DataAnalysis Data Analysis (Database Searching) MSMS->DataAnalysis Results Precise Identification of PEGylation Sites DataAnalysis->Results

Bottom-Up Proteomics Workflow for PEGylated Proteins

Detailed Experimental Protocols

The success of any mass spectrometry analysis of PEGylated proteins hinges on robust and well-defined experimental protocols. Below are detailed methodologies for common analytical workflows.

Protocol 1: Intact Mass Analysis of a 20 kDa PEG-G-CSF by LC-MS

This protocol is designed for the characterization of the overall PEGylation profile of a protein.

1. Sample Preparation:

  • Reconstitute the 20 kDa PEG-G-CSF sample in a low-salt buffer, such as 10 mM ammonium acetate, to a final concentration of 1 mg/mL.

  • Desalt the sample using a suitable method, such as a centrifugal filter with an appropriate molecular weight cutoff (e.g., 10 kDa), to remove any interfering salts.

2. Liquid Chromatography (LC):

  • Column: A reversed-phase column suitable for protein separations (e.g., C4, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 60°C.

3. Mass Spectrometry (ESI-Q-TOF):

  • Ionization Mode: Positive ion electrospray.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 50 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Mass Range: m/z 500 - 4000.

  • Data Acquisition: Acquire data in continuum mode.

  • Charge State Reduction (Optional but Recommended): Post-column infusion of a charge-reducing agent like triethylamine (TEA) at a concentration of 0.2-0.5% in the mobile phase can simplify the resulting mass spectrum.[1]

4. Data Analysis:

  • Use a deconvolution software package (e.g., BioAnalyst, ProMass for MassLynx) to convert the multiply charged spectrum into a zero-charge mass spectrum.[1][4]

  • Analyze the deconvoluted spectrum to determine the molecular weight distribution of the PEGylated protein species.

Protocol 2: Peptide Mapping of a PEGylated Monoclonal Antibody by LC-MS/MS

This protocol is designed to identify the specific sites of PEGylation on a protein.[5][6][7]

1. Sample Preparation (Digestion):

  • To 100 µg of the PEGylated monoclonal antibody, add a denaturing buffer (e.g., 8 M guanidine-HCl, 100 mM Tris-HCl, pH 8.0) to a final volume of 100 µL.

  • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate the free cysteines.

  • Buffer exchange the sample into a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) using a desalting column.

  • Add trypsin at a 1:20 enzyme-to-protein ratio (w/w) and incubate at 37°C for 16-18 hours.

  • Quench the digestion by adding formic acid to a final concentration of 1%.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 150 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient appropriate for separating a complex peptide mixture (e.g., 2-40% B over 60 minutes).

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 50°C.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive ion electrospray.

  • Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 5-10 most abundant precursor ions for fragmentation.

  • MS1 Scan Range: m/z 350 - 2000.

  • MS2 Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Dynamic Exclusion: Enable to prevent repeated fragmentation of the same precursor ion.

4. Data Analysis:

  • Use a database search engine (e.g., Mascot, SEQUEST) integrated into a data analysis platform (e.g., Protein Metrics Byos, Proteome Discoverer) to identify the peptides.[8]

  • The search parameters should include the protein sequence and potential modifications, including the mass of the PEG moiety.

  • Manually inspect the MS/MS spectra of potential PEGylated peptides to confirm the site of attachment.

Data Analysis Software for PEGylated Proteins

The complexity of mass spectra from PEGylated proteins necessitates specialized software for data deconvolution and analysis. Here is a comparison of some commonly used software packages:

SoftwareKey Features for PEGylated Protein AnalysisVendor
BioAnalyst Bayesian protein reconstruction tool for accurate mass assignment of heterogeneous proteins.[1]SCIEX
ProMass for MassLynx Automated deconvolution of ESI/LC/MS data; ZNova algorithm for artifact-free deconvolution of complex spectra, including those with low signal-to-noise.[4]Novatia
Protein Metrics Byos Vendor-neutral platform with workflows for intact mass, peptide mapping, and top-down analysis; can handle complex data from various MS instruments.[8][9]Protein Metrics
UniDec Open-source software employing a Bayesian framework for deconvolution of mass and ion mobility spectra, suitable for polydisperse systems.[10]Open Source

Conclusion

The characterization of PEGylated proteins by mass spectrometry is a multifaceted process that requires careful consideration of the analytical strategy, instrumentation, and data analysis tools. By selecting the appropriate MS platform, employing either a top-down or bottom-up approach, and utilizing robust experimental protocols and specialized software, researchers can gain detailed insights into the critical quality attributes of these important biotherapeutics. This guide provides a foundational framework to assist scientists in developing and implementing effective analytical strategies for the successful characterization of PEGylated proteins.

References

A Researcher's Guide to Biophysical Methods for Assessing PROTAC Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the formation of a stable ternary complex—comprising the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ligase—is paramount for the rational design of effective protein degraders. This guide provides an objective comparison of key biophysical methods used to characterize these critical interactions, supported by experimental data and detailed protocols.

The efficacy of a PROTAC is intrinsically linked to its ability to induce and maintain a productive ternary complex, which facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[1] The kinetics and thermodynamics of these interactions are crucial determinants of a PROTAC's efficiency and selectivity.[2][3] Therefore, robust biophysical characterization is essential to guide medicinal chemistry efforts in optimizing PROTAC molecules.[2]

Comparative Analysis of Key Biophysical Methods

Several biophysical techniques are routinely employed to study the formation and stability of PROTAC-induced ternary complexes. The most common methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Biolayer Interferometry (BLI), and Förster Resonance Energy Transfer (FRET)-based assays. Each method offers unique advantages and disadvantages in terms of the data they provide, throughput, and sample consumption.

Method Key Parameters Measured Throughput Sample Consumption Advantages Disadvantages
Surface Plasmon Resonance (SPR) Binding affinity (K D ), association rate (k on ), dissociation rate (k off ), cooperativity (α)Medium to HighLow to MediumReal-time kinetic data, high sensitivity, label-free.[4][5]Requires immobilization of one binding partner, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α)LowHighLabel-free, in-solution measurement, provides full thermodynamic profile.[6][7]Low throughput, requires large amounts of pure protein, sensitive to buffer mismatches.[7]
Biolayer Interferometry (BLI) Binding affinity (K D ), association rate (k on ), dissociation rate (k off )HighLowReal-time kinetic data, high throughput, dip-and-read format.[2]Lower sensitivity compared to SPR, requires immobilization.[2]
TR-FRET / AlphaScreen Relative ternary complex abundance, binding affinity (IC 50 /EC 50 )HighVery LowHomogeneous assay, very high throughput, suitable for screening.[3][8]Indirect measurement, requires labeled proteins or antibodies, prone to assay artifacts.

Quantitative Data Summary

The following table summarizes experimental data for the well-characterized PROTAC MZ1, which induces the formation of a ternary complex between the second bromodomain of BRD4 (BRD4BD2) and the von Hippel-Lindau (VHL) E3 ligase. This data, compiled from various studies, illustrates how different techniques can yield complementary information.

PROTAC System Method Binary K D (PROTAC:E3 Ligase) Binary K D (PROTAC:Target) Ternary K D Cooperativity (α) Reference
MZ1 : VHL : BRD4BD2SPR29 nM1 nM1 nM26[2][9]
MZ1 : VHL : BRD4BD2ITC66 nM4 nM4 nM15[2]
MZ1 : VHL : BRD4BD2BLINot DeterminedNot Determined2.8 nMNot Determined[2]

Note: Cooperativity (α) is calculated as the ratio of the binary dissociation constant (PROTAC to one protein) to the ternary dissociation constant. An α > 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.

Visualizing PROTAC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism_of_Action cluster_formation Complex Formation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycling Ternary->E3 Release Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

SPR_Workflow Start Start Immobilize Immobilize E3 Ligase on Sensor Chip Start->Immobilize Binary Inject PROTAC alone (Binary Binding) Immobilize->Binary Experiment 1 Ternary Inject PROTAC + Target Protein (Ternary Binding) Immobilize->Ternary Experiment 2 Wash Dissociation Phase (Buffer Flow) Binary->Wash Ternary->Wash Data Data Analysis (kon, koff, KD, α) Wash->Data Collect Sensorgram End End Data->End

Caption: SPR Experimental Workflow.

ITC_Workflow Start Start PrepBinary Prepare E3 Ligase in Cell PROTAC in Syringe Start->PrepBinary Experiment 1 PrepTernary Prepare E3 Ligase in Cell PROTAC + Target in Syringe Start->PrepTernary Experiment 2 RunBinary Titrate PROTAC into E3 Ligase (Binary Binding) PrepBinary->RunBinary Data Data Analysis (KD, ΔH, ΔS, n, α) RunBinary->Data Measure Heat Change RunTernary Titrate PROTAC + Target into E3 Ligase (Ternary Binding) PrepTernary->RunTernary RunTernary->Data End End Data->End

References

A Head-to-Head Comparison of E3 Ligase Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The linker's chemical nature, length, and attachment points are pivotal in determining the efficacy, selectivity, and physicochemical properties of the degrader. This guide provides an objective comparison of different E3 ligase linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.

The Central Role of the Linker

The linker is not merely a passive tether but an active contributor to the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] An optimal linker facilitates a productive orientation of the E3 ligase and the target protein, enabling efficient ubiquitin transfer and subsequent proteasomal degradation.[1] Key parameters influenced by the linker include:

  • Ternary Complex Formation and Stability: The linker's length and flexibility can either promote or hinder the cooperative binding of the target protein and the E3 ligase.[2]

  • Degradation Efficacy (DC50 and Dmax): The concentration required to achieve 50% degradation (DC50) and the maximum degradation level (Dmax) are highly sensitive to linker composition.[1]

  • Selectivity: The linker can influence the degradation selectivity for a specific target protein over others.[1]

  • Physicochemical Properties: The linker impacts crucial drug-like properties such as solubility, cell permeability, and metabolic stability.[1][2]

Common E3 Ligase Linker Classes: A Comparative Overview

The most frequently employed linkers in PROTAC design are broadly categorized as polyethylene glycol (PEG) chains and alkyl chains. Each class presents a unique set of characteristics that can be leveraged for specific applications.

Linker TypeKey FeaturesAdvantagesDisadvantages
Polyethylene Glycol (PEG) Hydrophilic, flexible ethereal chains.[2]- Enhances aqueous solubility.[2]- Provides conformational flexibility to facilitate ternary complex formation.[1]- Generally good metabolic stability.[1]- Can increase molecular weight.- The high flexibility might not always be optimal for pre-organizing the ternary complex.
Alkyl Chains Hydrophobic, with varying degrees of rigidity.[1]- Can improve cell permeability due to increased lipophilicity.[1]- Offers a more rigid scaffold compared to PEG, which can be beneficial for specific target-ligase pairs.- Excessive hydrophobicity can lead to poor solubility and off-target effects.[1]- May be more susceptible to metabolism depending on the chain length and substitution.
Quantitative Comparison of Linker Performance

Direct head-to-head comparisons of different linkers for the same target and E3 ligase under identical conditions are not always available in the literature. However, data from various studies can provide valuable insights into the impact of linker choice. The following table summarizes representative data for PROTACs targeting Bromodomain-containing protein 4 (BRD4) using different E3 ligases and linker types.

Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture, cell line, and treatment duration. The data below is for illustrative purposes.

TargetE3 LigaseLinker TypePROTAC ExampleDC50DmaxCell Line
BRD4CRBNPEGdBET1~1.8 nM>90%MV4;11
BRD4VHLPEGMZ1~25 nM>90%HCT116
BRD4CRBNAlkyl/EtherARV-771<1 nM>95%22Rv1
BTKCRBNPEG (4 units)P13I8.1 nM~99%TMD8
BTKCRBNPEG (8 units)P13I derivative2.5 nM~99%TMD8

Data Interpretation: The table illustrates that both PEG and alkyl-based linkers can produce potent degraders with low nanomolar DC50 values.[1] The optimal linker length is highly target-dependent and often requires empirical optimization. For instance, in some cases, longer PEG linkers have demonstrated more potent degradation compared to shorter counterparts, likely by minimizing steric clashes and enabling a more favorable ternary complex formation.[2]

Experimental Protocols

Accurate evaluation of E3 ligase linker performance relies on robust and reproducible experimental methodologies.

Target Protein Degradation Assay (Western Blot)

This is the most common method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[3]

Methodology:

  • Cell Culture and Treatment: Plate the cell line of interest and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values.[3]

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a cell-free system.[3]

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex, ubiquitin, and ATP in an appropriate reaction buffer.

  • Add Target Protein and PROTAC: Add the purified target protein and the PROTAC at the desired concentration. A no-PROTAC control is essential.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

  • Western Blotting: Analyze the reaction products by Western blotting using an antibody against the target protein to detect higher molecular weight polyubiquitinated species. An anti-ubiquitin antibody can also be used.[3]

Ternary Complex Formation Assay (e.g., TR-FRET)

This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in real-time.

Methodology:

  • Reagents: Use a purified, tagged target protein (e.g., His-tagged) and a tagged E3 ligase (e.g., GST-tagged), along with corresponding terbium- and fluorescein-labeled antibodies.

  • Assay Plate Setup: In a microplate, add the target protein, E3 ligase, and a dilution series of the PROTAC.

  • Incubation: Incubate the plate to allow for complex formation.

  • Antibody Addition: Add the labeled antibodies.

  • TR-FRET Reading: Measure the time-resolved fluorescence resonance energy transfer signal. An increase in the TR-FRET signal indicates the formation of the ternary complex.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Transfer Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Comparative Linker Evaluation Workflow Start PROTAC Synthesis (Varying Linkers) Cell_Treatment Cell Treatment with PROTAC Library Start->Cell_Treatment Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET) Start->Ternary_Complex_Assay In_Vitro_Ubiq In Vitro Ubiquitination Assay Start->In_Vitro_Ubiq Western_Blot Western Blot Analysis (Target Protein Levels) Cell_Treatment->Western_Blot DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax Data_Analysis Data Analysis and Linker Optimization DC50_Dmax->Data_Analysis Ternary_Complex_Assay->Data_Analysis In_Vitro_Ubiq->Data_Analysis

Caption: Experimental workflow for comparing E3 ligase linkers.

Conclusion

The linker is a critical determinant of PROTAC success, influencing every aspect from ternary complex formation to the final degradation efficacy. While there is no universal "best" linker, a systematic approach to linker design and evaluation is paramount. By understanding the distinct properties of different linker classes and employing rigorous experimental validation, researchers can rationally design and optimize PROTACs with enhanced therapeutic potential. The continuous exploration of novel linker chemistries will undoubtedly expand the capabilities of targeted protein degradation and pave the way for new therapeutic interventions.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Boc-N-PEG2-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like Boc-N-PEG2-MS. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Core Safety and Handling Protocols

This compound is a chemical compound that requires careful handling due to the presence of a mesylate group. Mesylate esters are known to be reactive alkylating agents and are considered potentially genotoxic and carcinogenic.[1][2] The mesylate group is an excellent leaving group in nucleophilic substitution reactions, indicating a higher reactivity that necessitates stringent safety measures.[3][4]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE should be worn at all times when handling this compound:

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles are mandatory. A face shield should be used when there is a risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. It is recommended to wear two pairs of gloves, especially during compounding or handling larger quantities.[5] Gloves should be inspected before use and changed frequently, especially if contact with the compound is suspected.
Body Protection A lab coat or a disposable gown made of a low-permeability material should be worn.[5]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[6][7] If there is a risk of generating aerosols or dust outside of a fume hood, a respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize risks and ensure procedural consistency.

  • Preparation : Before handling the compound, ensure that the work area, specifically the chemical fume hood, is clean and uncluttered. All necessary equipment and reagents should be readily accessible.

  • Weighing and Aliquoting : All weighing and aliquoting of this compound should be performed within a certified chemical fume hood to contain any potential airborne particles. Use appropriate tools to handle the solid material and avoid creating dust.

  • Dissolution : When dissolving the compound, add the solvent slowly to the solid to prevent splashing. Ensure the chosen solvent is compatible and will not lead to a hazardous reaction.

  • Reaction Setup : If this compound is to be used in a reaction, the setup should be assembled in the fume hood. The reactivity of the mesylate group as a leaving group should be considered in the reaction design to avoid unexpected side reactions.[3][8]

  • Post-Reaction Work-up : Quench any reactive reagents carefully. During extraction and purification steps, continue to work within the fume hood.

  • Decontamination : After handling is complete, decontaminate all surfaces, glassware, and equipment that may have come into contact with the compound using an appropriate cleaning agent.

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation : All waste contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be segregated as hazardous chemical waste. Do not mix this waste with non-hazardous trash.[9]

  • Waste Containers : Use clearly labeled, leak-proof containers for all hazardous waste. The label should include "Hazardous Waste" and the chemical name "this compound".[9]

  • Liquid Waste : Unused solutions or reaction mixtures containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Solid Waste : Contaminated solid materials should be placed in a separate, clearly labeled hazardous waste container.

  • Disposal Method : All hazardous waste must be disposed of through a licensed chemical waste disposal contractor.[10] Follow your institution's specific procedures for arranging waste pickup. Never pour chemical waste down the drain.[10]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Clean Workspace in Fume Hood don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh Compound in Fume Hood don_ppe->weigh dissolve 4. Dissolve Compound weigh->dissolve react 5. Perform Reaction dissolve->react decontaminate 6. Decontaminate Work Area and Equipment react->decontaminate segregate_waste 7. Segregate Hazardous Waste decontaminate->segregate_waste dispose 8. Arrange for Professional Disposal segregate_waste->dispose

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.